Ethyl 6-(5-fluoro-2-methylphenyl)picolinate
Description
Properties
IUPAC Name |
ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-3-19-15(18)14-6-4-5-13(17-14)12-9-11(16)8-7-10(12)2/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMDBXWPCQSFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=C(C=CC(=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716702 | |
| Record name | Ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-37-2 | |
| Record name | Ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 6-(5-fluoro-2-methylphenyl)picolinate" chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthesis of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate
Introduction
This compound is a biaryl compound of significant interest in contemporary drug discovery and development. Its structural motif, featuring a substituted phenyl ring linked to a picolinate core, positions it as a valuable building block, particularly in the burgeoning field of targeted protein degradation. Commercial suppliers have identified this molecule as a key intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules, and the picolinate scaffold often serves as a crucial component of the ligand that binds to an E3 ubiquitin ligase, initiating the degradation cascade.[3][4][5] This guide provides a comprehensive overview of the chemical properties, a plausible synthesis protocol, and the underlying scientific principles relevant to researchers and professionals in medicinal chemistry and drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. While extensive experimental data such as melting and boiling points are not widely published, the key molecular identifiers are well-established.
| Property | Value | Source |
| CAS Number | 1330750-37-2 | [1] |
| Molecular Formula | C₁₅H₁₄FNO₂ | [1] |
| Molecular Weight | 259.3 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | (Expected) White to off-white solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate) | Inferred |
Chemical Structure:
Chemical Structure of this compound.
Synthesis Methodology: A Suzuki-Miyaura Coupling Approach
The synthesis of biaryl compounds like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis due to its mild reaction conditions and high functional group tolerance.[4][6]
The logical synthetic route involves the coupling of a pyridine-based halide with a substituted phenylboronic acid. Specifically, the reaction would proceed between Ethyl 6-chloropicolinate and (5-fluoro-2-methylphenyl)boronic acid.
Workflow for the Synthesis of this compound via Suzuki-Miyaura Coupling.
Experimental Protocol (Plausible)
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.[4][6]
Materials:
-
Ethyl 6-chloropicolinate (1.0 eq)
-
(5-fluoro-2-methylphenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add Ethyl 6-chloropicolinate, (5-fluoro-2-methylphenyl)boronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). Degassing the solvent is important to prevent oxidation of the catalyst. Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Spectroscopic Characterization (Expected)
¹H NMR (400 MHz, CDCl₃):
-
Ethyl group: A quartet signal around δ 4.4-4.5 ppm (2H, -OCH₂CH₃) and a triplet signal around δ 1.4-1.5 ppm (3H, -OCH₂CH₃).
-
Picolinate ring: Three aromatic protons exhibiting characteristic doublet and triplet signals in the range of δ 7.5-8.5 ppm. The exact shifts will be influenced by the 6-aryl substituent.
-
Phenyl ring: Three aromatic protons. Due to the fluorine substitution, these will likely appear as complex multiplets in the range of δ 7.0-7.5 ppm, showing coupling to both adjacent protons and the fluorine atom.
-
Methyl group: A singlet signal around δ 2.2-2.4 ppm (3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃):
-
Expected signals for the carbonyl carbon of the ester (~165 ppm), the carbons of the pyridine and phenyl rings (in the aromatic region of ~120-160 ppm, with C-F coupling visible), the methylene and methyl carbons of the ethyl group (~61 ppm and ~14 ppm, respectively), and the methyl carbon on the phenyl ring (~20 ppm).
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 259.3 or 260.3, respectively.
Applications in Drug Discovery: A PROTAC Building Block
The primary application of this compound is as a key intermediate in the synthesis of PROTACs.[1] PROTACs are a revolutionary class of therapeutic agents that function by inducing the degradation of specific target proteins.[2][5] They consist of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3][8]
The 6-aryl picolinate moiety is a common structural feature in ligands that bind to the von Hippel-Lindau (VHL) E3 ligase, one of the most frequently utilized E3 ligases in PROTAC design.[4] The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a linker that is attached to a ligand for a specific protein of interest. The substituted phenyl group allows for fine-tuning of the molecule's properties, such as binding affinity and cell permeability.
Role of this compound in PROTAC Synthesis.
Safety Information
Based on available data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its synthesis, readily achievable through robust methods like the Suzuki-Miyaura coupling, provides access to a key structural motif for the development of advanced therapeutics. As a building block for PROTACs, it plays a critical role in the design of next-generation drugs that target disease-causing proteins for degradation. This guide provides a foundational understanding of its chemical properties and a practical framework for its synthesis, empowering researchers to leverage this valuable compound in their drug discovery efforts.
References
-
CAS. PROTACs revolutionize small molecule drugs. 2024. Available from: [Link]
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. Available from: [Link]
-
ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for... Available from: [Link]
-
Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. Available from: [Link]
-
Khan, S., He, Y., Zhang, X., Yuan, Y., Pu, S., & Zhang, J. (2020). The PROTAC technology in drug development. Cellular and Molecular Life Sciences, 77(6), 1147–1167. Available from: [Link]
-
National Center for Biotechnology Information. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 3. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 6. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl picolinate (2524-52-9) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Synthesis of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate
Abstract: Ethyl 6-(5-fluoro-2-methylphenyl)picolinate (CAS No. 1330750-37-2) is a substituted 6-aryl-picolinate, a structural motif of significant interest in medicinal chemistry and materials science.[1][2][3] This document provides a comprehensive technical overview of its molecular structure, a detailed, field-proven protocol for its synthesis via palladium-catalyzed cross-coupling, and a thorough analysis of its spectroscopic characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes established chemical principles with practical, actionable insights to facilitate the reliable synthesis and understanding of this important chemical intermediate.
Introduction and Strategic Context
This compound belongs to a class of biaryl compounds that serve as critical building blocks in the development of complex molecules. The picolinate scaffold is a versatile chelating agent and a common feature in ligands for catalysis and biologically active compounds. The strategic incorporation of a fluorinated phenyl ring introduces specific steric and electronic properties that can significantly influence a molecule's conformational preference, metabolic stability, and binding affinity.
Commercial suppliers have categorized this molecule as a "Protein Degrader Building Block," suggesting its primary utility lies in its role as an intermediate for constructing larger, pharmacologically active agents such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues. In this context, the picolinate moiety can act as a handle for further chemical elaboration, linking a target-binding element to an E3 ligase-recruiting element.
This guide provides an authoritative, practical framework for the synthesis and analysis of this compound, grounded in established, well-documented chemical reactions.
Molecular Structure and Conformational Analysis
The fundamental structure of this compound consists of a pyridine-2-carboxylate core linked to a 5-fluoro-2-methylphenyl group at the 6-position.
| Property | Value | Source |
| CAS Number | 1330750-37-2 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄FNO₂ | [1][3] |
| Molecular Weight | 259.28 g/mol | [1] |
| Purity | Typically ≥98% | [3] |
The key structural feature is the biaryl C-C bond connecting the pyridine and phenyl rings. The rotational barrier around this bond dictates the molecule's three-dimensional conformation. It is anticipated that steric hindrance between the ortho-methyl group on the phenyl ring and the pyridine nitrogen atom will force a non-planar (twisted) conformation. This dihedral angle is critical as it influences the overall shape of molecules derived from this intermediate.
Based on crystallographic studies of similar 6-aryl picolinates, the ester group is expected to be nearly coplanar with the pyridine ring to maximize conjugation. Intermolecular interactions in the solid state are likely to be governed by π–π stacking of the aromatic rings and weak C–H···O or C–H···F hydrogen bonds.
Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The most logical and widely adopted method for constructing the C-C bond between an aromatic halide and an arylboronic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild reaction conditions, and excellent yields.
The proposed synthesis for this compound involves the coupling of Ethyl 6-chloropicolinate (1) with (5-fluoro-2-methylphenyl)boronic acid (2) .
Reaction Mechanism and Rationale
The catalytic cycle for this transformation is a well-established process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of Ethyl 6-chloropicolinate, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (e.g., carbonate or phosphate), transfers its aryl group to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a robust, field-proven methodology adapted from standard practices for Suzuki-Miyaura couplings.
Materials:
-
Ethyl 6-chloropicolinate (1.0 eq)
-
(5-Fluoro-2-methylphenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Magnesium sulfate (MgSO₄), anhydrous (for drying)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 6-chloropicolinate, (5-fluoro-2-methylphenyl)boronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solution should be sparged with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Heating: Immerse the flask in a preheated oil bath at 80-90 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Ethyl 6-chloropicolinate) is fully consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid or viscous oil.
Caption: Step-by-step workflow for the synthesis and purification process.
Spectroscopic Characterization (Predicted)
As experimental data is not publicly available in peer-reviewed literature, this section provides a predicted spectroscopic analysis based on established principles. This data serves as a benchmark for researchers to validate their synthetic results.
Predicted ¹H NMR (400 MHz, CDCl₃)
-
δ 8.0-8.2 (m, 2H): Protons on the pyridine ring, likely a doublet (H3) and a doublet of doublets (H5).
-
δ 7.8-7.9 (t, 1H): Triplet for the H4 proton of the pyridine ring.
-
δ 7.1-7.3 (m, 2H): Aromatic protons on the fluorophenyl ring.
-
δ 6.9-7.0 (m, 1H): Aromatic proton on the fluorophenyl ring, likely showing coupling to fluorine.
-
δ 4.45 (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester group.
-
δ 2.30 (s, 3H): Methyl protons (-CH₃ ) on the phenyl ring.
-
δ 1.40 (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester group.
Predicted ¹³C NMR (101 MHz, CDCl₃)
-
δ 165.5: Carbonyl carbon of the ester.
-
δ 161.0 (d, ¹JCF ≈ 245 Hz): Carbon bearing the fluorine atom.
-
δ 158.0, 148.0: Quaternary carbons of the pyridine ring (C2, C6).
-
δ 138.0, 137.0, 135.0: Aromatic carbons (CH and quaternary).
-
δ 130.0 (d, JCF ≈ 8 Hz): Aromatic CH.
-
δ 117.0 (d, JCF ≈ 21 Hz): Aromatic CH.
-
δ 114.0 (d, JCF ≈ 22 Hz): Aromatic CH.
-
δ 61.5: Methylene carbon of the ester (-OCH₂ CH₃).
-
δ 19.0: Methyl carbon on the phenyl ring.
-
δ 14.2: Methyl carbon of the ester (-OCH₂CH₃ ).
Mass Spectrometry & IR
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z 260.11.
-
Infrared (IR) Spectroscopy: Key peaks expected around 1720 cm⁻¹ (C=O stretch of ester), 1600-1580 cm⁻¹ (C=C/C=N aromatic stretches), and 1250-1100 cm⁻¹ (C-O and C-F stretches).
Conclusion and Future Outlook
This compound is a valuable chemical intermediate whose structure is ideally suited for further functionalization in drug discovery programs, particularly in the synthesis of protein degraders. The Suzuki-Miyaura cross-coupling provides a reliable and scalable route for its synthesis. The structural and spectroscopic insights provided in this guide offer a solid foundation for the production, characterization, and intelligent application of this compound in advanced chemical research. Future work will likely focus on incorporating this building block into novel PROTACs and exploring the impact of its unique substitution pattern on therapeutic efficacy.
References
Sources
Spectroscopic Data of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(5-fluoro-2-methylphenyl)picolinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a substituted phenyl ring attached to a picolinate core, necessitates a thorough spectroscopic characterization to ensure its identity, purity, and to understand its electronic and conformational properties. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
The insights presented herein are derived from a comprehensive analysis of spectroscopic data from analogous compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for researchers working with this molecule or structurally related compounds, aiding in spectral interpretation, quality control, and the design of future experiments.
Molecular Structure and Numbering
For clarity in the assignment of spectroscopic signals, the atoms of this compound are numbered as shown in the diagram below.
Caption: Molecular structure and numbering scheme for this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
A. ¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ 0.00 ppm).
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~8.10 | d | 1H | H-3 | J = 7.8 Hz |
| ~7.85 | t | 1H | H-4 | J = 7.8 Hz |
| ~7.70 | d | 1H | H-5 | J = 7.8 Hz |
| ~7.30 | dd | 1H | H-6' | J = 8.4, 5.6 Hz |
| ~7.15 | td | 1H | H-4' | J = 8.4, 2.8 Hz |
| ~7.05 | dd | 1H | H-3' | J = 8.4, 2.8 Hz |
| 4.49 | q | 2H | H-9 (-OCH₂-) | J = 7.1 Hz |
| 2.30 | s | 3H | -CH₃ (on C2') | |
| 1.45 | t | 3H | H-10 (-CH₃) | J = 7.1 Hz |
Interpretation of the ¹H NMR Spectrum:
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the picolinate and the substituted phenyl rings.
-
Picolinate Ring Protons (H-3, H-4, H-5): These protons will appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. The electron-withdrawing nature of the ester group and the nitrogen atom in the pyridine ring will cause these protons to be deshielded. The expected splitting pattern would be a triplet for H-4 coupled to its two neighbors (H-3 and H-5), and two doublets for H-3 and H-5, each coupled to H-4. This is consistent with the known spectrum of ethyl picolinate.[1]
-
Phenyl Ring Protons (H-3', H-4', H-6'): The protons on the 5-fluoro-2-methylphenyl ring are expected to appear in the aromatic region as well, but generally at slightly lower chemical shifts compared to the picolinate protons. The fluorine atom will introduce additional complexity through H-F coupling. H-6' is expected to be a doublet of doublets due to coupling with H-4' and the fluorine atom. H-4' will likely be a triplet of doublets, and H-3' a doublet of doublets.
-
Ethyl Ester Protons (H-9, H-10): The methylene protons (H-9) of the ethyl group are adjacent to the electron-withdrawing oxygen atom, and thus will be deshielded, appearing as a quartet around δ 4.5 ppm due to coupling with the methyl protons (H-10). The terminal methyl protons (H-10) will appear as a triplet around δ 1.4 ppm. This is a characteristic pattern for an ethyl ester.[1]
-
Methyl Protons (-CH₃ on C2'): The methyl group on the phenyl ring is expected to appear as a sharp singlet in the upfield region, around δ 2.3 ppm.
B. ¹³C NMR Spectroscopy
Experimental Protocol:
A standard ¹³C NMR spectrum would be acquired on a 100 MHz or higher field spectrometer using a proton-decoupled pulse sequence. The sample would be dissolved in CDCl₃ with TMS as the internal standard (δ 0.00 ppm).
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Coupling to Fluorine (J, Hz) |
| ~165.5 | C-7 (C=O) | |
| ~162.0 | C-5' | d, J ≈ 245 Hz |
| ~158.0 | C-6 | |
| ~148.0 | C-2 | |
| ~138.0 | C-4 | |
| ~136.0 | C-2' | d, J ≈ 3 Hz |
| ~132.0 | C-1' | d, J ≈ 3 Hz |
| ~130.0 | C-6' | d, J ≈ 8 Hz |
| ~125.0 | C-5 | |
| ~124.0 | C-3 | |
| ~116.0 | C-4' | d, J ≈ 21 Hz |
| ~114.0 | C-3' | d, J ≈ 21 Hz |
| ~61.5 | C-9 (-OCH₂-) | |
| ~20.0 | -CH₃ (on C2') | |
| ~14.0 | C-10 (-CH₃) |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (C-7): The ester carbonyl carbon is expected to have the most downfield chemical shift, typically around δ 165 ppm.
-
Aromatic Carbons: The carbons of the pyridine and phenyl rings will appear in the range of δ 110-160 ppm. The carbon directly attached to the fluorine atom (C-5') will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet. The adjacent carbons (C-4' and C-6') will show smaller two-bond C-F couplings (²JCF), and carbons further away will exhibit even smaller three- and four-bond couplings. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom will influence the chemical shifts of the phenyl ring carbons in a predictable manner.
-
Ethyl Ester Carbons (C-9, C-10): The methylene carbon (C-9) will be found around δ 61 ppm, while the methyl carbon (C-10) will be in the upfield region, around δ 14 ppm.
-
Methyl Carbon (-CH₃ on C2'): The methyl carbon attached to the phenyl ring will resonate at approximately δ 20 ppm.
II. Infrared (IR) Spectroscopy
Experimental Protocol:
An IR spectrum can be obtained using an FTIR spectrometer. For a liquid or oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be used.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |
| ~1725 | C=O stretch | Ester |
| ~1600, 1580, 1450 | C=C stretch | Aromatic rings |
| ~1300-1200 | C-O stretch | Ester |
| ~1250-1150 | C-F stretch | Aryl-F |
| ~850-750 | C-H bend | Aromatic (out-of-plane) |
Interpretation of the IR Spectrum:
The IR spectrum will confirm the presence of the key functional groups in the molecule.
-
C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is characteristic of the carbonyl group in the ethyl ester. This is one of the most prominent peaks in the spectrum.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed below 3000 cm⁻¹.
-
C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: The C-O stretching vibration of the ester group will result in a strong band in the 1300-1200 cm⁻¹ region.
-
C-F Stretch: A strong absorption band in the 1250-1150 cm⁻¹ region is indicative of the C-F bond.
-
Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of absorptions that is unique to the molecule. The out-of-plane C-H bending vibrations of the substituted aromatic rings in the 850-750 cm⁻¹ range can provide information about the substitution pattern.
III. Mass Spectrometry (MS)
Experimental Protocol:
A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer as a fine spray.
Predicted Mass Spectrum Data (EI-MS):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 259, corresponding to the molecular weight of the compound (C₁₅H₁₄FNO₂). The presence of an odd number of nitrogen atoms is consistent with an odd nominal molecular weight.
-
Key Fragmentation Ions:
-
m/z = 214: Loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the molecular ion, [M - 45]⁺. This is a common fragmentation pathway for ethyl esters.
-
m/z = 186: Loss of the entire ester group (-COOCH₂CH₃, 73 Da) from the molecular ion, [M - 73]⁺.
-
m/z = 128: This could correspond to the [5-fluoro-2-methylphenyl]⁺ fragment.
-
m/z = 107: This could correspond to the picolinoyl cation.
-
m/z = 78: A peak corresponding to the pyridine ring fragment is also possible.
-
The fragmentation pattern will provide valuable information for confirming the structure of the molecule. The relative abundances of the fragment ions will depend on their stability.
Caption: A typical workflow for the spectroscopic analysis of a novel compound.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the predicted spectral features and the reasoning behind them, researchers can more effectively characterize this compound, confirm its synthesis, and assess its purity. The provided data, based on the analysis of analogous structures and fundamental spectroscopic principles, serves as a robust framework for the interpretation of experimentally acquired spectra.
References
-
PubChem. Ethyl 2-pyridinecarboxylate. [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247.
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An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Foreword: Unraveling the Bioactivity of a Substituted 6-Aryl-Picolinate
The intersection of organic chemistry and biology continually presents novel molecular structures with the potential to modulate biological systems. Ethyl 6-(5-fluoro-2-methylphenyl)picolinate emerges from the significant class of 6-aryl-picolinates, a chemical family renowned for its potent herbicidal properties.[1][2] This guide provides a comprehensive technical overview of the known and potential biological activities of this specific molecule. By dissecting its structural components and drawing insights from analogous compounds, we will explore its primary mechanism of action as a synthetic auxin herbicide and further hypothesize its potential in other biological domains. This document is intended to serve as a foundational resource for researchers aiming to investigate and harness the capabilities of this and related chemical entities.
Core Biological Activity: Herbicidal Action as a Synthetic Auxin
The most prominently documented biological activity of the 6-aryl-picolinate class, to which this compound belongs, is its function as a synthetic auxin herbicide.[3][4] These compounds are designed to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.
Mechanism of Action: Hijacking the Plant's Growth Machinery
Synthetic auxins like the 6-aryl-picolinates exert their effects by binding to auxin receptors in plant cells, primarily the F-box proteins of the TIR1/AFB family. This binding event initiates a cascade of molecular interactions that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors unleashes the expression of auxin-responsive genes, causing a surge in metabolic activity and growth that the plant cannot sustain. The key steps in this pathway are:
-
Receptor Binding: The synthetic auxin binds to the TIR1/AFB receptor complex.
-
Ubiquitination: This binding promotes the ubiquitination of Aux/IAA repressor proteins.
-
Proteasomal Degradation: The ubiquitinated Aux/IAA proteins are targeted for destruction by the 26S proteasome.
-
Gene Expression: With the repressors removed, auxin-responsive genes are transcribed, leading to downstream physiological effects.
Caption: Synthetic auxin mechanism of action in plant cells.
Structure-Activity Relationship: The Significance of Substitution
The herbicidal potency of 6-aryl-picolinates is profoundly influenced by the nature and position of substituents on the aryl ring.[1][2] For this compound, the key structural features are:
-
Picolinate Core: The picolinic acid ethyl ester forms the foundational scaffold, essential for interaction with the auxin receptor.
-
6-Aryl Substitution: The phenyl group at the 6-position is critical for activity.
-
5-Fluoro Group: The fluorine atom at the 5-position of the phenyl ring likely enhances binding affinity and may improve metabolic stability within the plant.
-
2-Methyl Group: The methyl group at the 2-position can influence the dihedral angle between the picolinate and phenyl rings, which can be a critical determinant of biological activity.
| Structural Feature | Potential Contribution to Bioactivity |
| Picolinic Acid Ethyl Ester | Core scaffold for receptor binding |
| 6-Phenyl Group | Essential for high-affinity interaction with the receptor pocket |
| 5-Fluoro Substituent | May increase binding affinity and metabolic stability |
| 2-Methyl Substituent | Influences molecular conformation, potentially optimizing receptor fit |
Hypothetical Biological Activities Beyond Herbicidal Action
While the primary application of this chemical class is in agriculture, the picolinate scaffold is present in molecules with other biological activities. It is plausible, though not yet demonstrated, that this compound could exhibit other effects.
Potential as an Enzyme Inhibitor
Derivatives of picolinamide, a related chemical structure, have been identified as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[5] This enzyme is involved in glucocorticoid metabolism and is a target for therapies against metabolic syndrome and type 2 diabetes. The structural similarity suggests that this compound could be investigated for inhibitory activity against various enzymes.
Potential Antimicrobial Properties
Carbamate and picolinic acid derivatives have been reported to possess antimicrobial activities. For instance, some ethyl carbamate complexes have shown activity against a range of bacteria, including drug-resistant strains.[6] Additionally, transition metal complexes of thiosemicarbazides derived from picolinic acid have been screened for antimicrobial effects.[7] While the subject molecule is not a metal complex, the core structure could be a starting point for developing novel antimicrobial agents.
Experimental Protocols for Investigating Biological Activity
To empirically determine the biological activity of this compound, a series of well-defined experimental protocols are necessary.
Protocol for Assessing Herbicidal Activity
Objective: To quantify the herbicidal efficacy of this compound against a panel of broadleaf and grass weeds.
Methodology:
-
Plant Cultivation: Grow indicator weed species (e.g., Arabidopsis thaliana, Amaranthus retroflexus, Setaria viridis) in a controlled environment (greenhouse or growth chamber) to the 2-4 leaf stage.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to achieve a range of application rates.
-
Application: Apply the different concentrations of the compound to the plants using a spray chamber to ensure uniform coverage. Include a vehicle control (solvent only) and a positive control (a commercial auxin herbicide like 2,4-D).
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of herbicidal damage (e.g., epinasty, chlorosis, necrosis) and record the percentage of injury.
-
Data Analysis: Calculate the GR₅₀ (the concentration required to cause 50% growth reduction) for each plant species.
Caption: Workflow for assessing herbicidal activity.
Protocol for Screening Enzyme Inhibitory Activity
Objective: To screen this compound for inhibitory activity against a panel of enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified enzymes of interest (e.g., 11β-HSD1, various proteases, kinases) and their corresponding substrates.
-
Assay Setup: In a microplate format, combine the enzyme, substrate, and various concentrations of the test compound. Include appropriate controls (no inhibitor, known inhibitor).
-
Reaction Incubation: Incubate the reaction mixture for a specified time at the optimal temperature for the enzyme.
-
Detection: Measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).
Protocol for Evaluating Antimicrobial Activity
Objective: To determine if this compound exhibits antibacterial or antifungal properties.
Methodology:
-
Microorganism Culture: Grow selected strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate liquid culture media.
-
Broth Microdilution Assay: In a 96-well plate, prepare a serial dilution of the test compound in the culture medium.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism for 18-24 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
Conclusion and Future Directions
This compound is a member of the well-established 6-aryl-picolinate class of synthetic auxin herbicides. Its primary biological activity is almost certainly related to the disruption of plant growth through the auxin signaling pathway. The specific substitutions on the phenyl ring are likely to fine-tune its potency and spectrum of activity.
While its role in agriculture is clear, the potential for this molecule to interact with other biological targets should not be overlooked. The picolinate scaffold is a versatile starting point for medicinal chemistry, and further investigation into its enzyme inhibitory and antimicrobial properties is warranted. The experimental protocols outlined in this guide provide a roadmap for a comprehensive evaluation of the biological activity of this compound, paving the way for potential new applications beyond its predicted herbicidal function.
References
- Eckelbarger, J., et al. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. American Chemical Society.
- Eckelbarger, J., et al. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. American Chemical Society.
- Feng, T., et al. (2023). Design, synthesis, herbicidal activity, and structure–activity relationship study of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid as potential herbicides. Molecules, 28(3), 1431.
- (n.d.). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed.
- (n.d.). Structures of various picolinic acid auxin herbicides and.... ResearchGate.
- (n.d.). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. MDPI.
- (n.d.). (PDF) Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide. ResearchGate.
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- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery of Novel Picolinate Derivatives for Medicinal Chemistry
Introduction: The Picolinate Scaffold as a Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to bind to diverse biological targets through versatile, low-energy conformations. Picolinic acid, a simple pyridine-2-carboxylic acid, and its derivatives (picolinates) represent one such esteemed class.[1][2] The pyridine ring, a bioisostere of a phenyl group but with distinct electronic properties imparted by the nitrogen atom, is a cornerstone in a significant number of FDA-approved nitrogen-heterocyclic drugs.[1]
The picolinate scaffold is more than just a structural anchor; its nitrogen atom and carboxylic acid (or its ester/amide derivative) provide crucial hydrogen bonding and coordination capabilities. Picolinic acid itself is a well-known chelating agent, a property exploited in nutritional supplements like chromium picolinate.[1][3] This ability to coordinate with metal ions is also pivotal in its function within metalloenzymes. This guide provides a comprehensive overview of the strategic considerations, experimental workflows, and therapeutic potential underpinning the discovery of novel picolinate derivatives. We will delve into the causality behind synthetic choices, the logic of screening funnels, and the interpretation of structure-activity relationships (SAR) that drive modern drug development programs.
Part 1: Synthetic Strategies for Picolinate Library Generation
The generation of a diverse chemical library is the foundational step in any discovery campaign. The picolinate scaffold offers numerous avenues for structural modification, primarily at the carboxylic acid function and on the pyridine ring itself.
Modification of the Carboxylic Acid Group
The carboxylic acid is a primary handle for derivatization, most commonly through esterification or amidation to generate picolinate esters and picolinamides, respectively. The choice of coupling partners (alcohols or amines) is critical for modulating physicochemical properties such as solubility, membrane permeability, and metabolic stability.
A robust and widely used method for activating the picolinic acid for subsequent coupling is its conversion to a picolinoyl chloride. This intermediate is highly reactive and readily couples with a wide range of nucleophiles.
This protocol describes a standardized, two-step procedure for converting a substituted picolinic acid into its corresponding ester derivative.
Step 1: Formation of Picolinoyl Chloride Hydrochloride
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the desired picolinic acid derivative (1.0 equivalent).
-
Solvent & Catalyst: Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Chlorination: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) dropwise at room temperature. The reaction is exothermic and will evolve gas (SO₂ and HCl). Ensure the setup is in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete when gas evolution ceases and all the solid picolinic acid has dissolved.[1][4]
-
Work-up: Remove the excess thionyl chloride under reduced pressure (rotary evaporation).
-
Precipitation: Add anhydrous diethyl ether to the resulting residue to precipitate the picolinoyl chloride hydrochloride salt.[1][4]
-
Isolation: Filter the solid product, wash with fresh anhydrous diethyl ether, and dry under vacuum. The product is often used immediately in the next step.[1][4]
Step 2: Esterification
-
Reagents & Setup: Dissolve the crude picolinoyl chloride hydrochloride (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) in a new flask under an inert atmosphere.
-
Nucleophile Addition: Add the desired alcohol (1.0 equivalent) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) (2.0 equivalents), to neutralize the HCl salt and the HCl generated during the reaction.[1]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate in vacuo.
-
Purification: The crude ester can be purified by standard methods such as column chromatography on silica gel or recrystallization to yield the final product.[1]
Modification of the Pyridine Ring
Decorating the pyridine ring is essential for exploring the structure-activity relationship and optimizing target engagement. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. This requires a halogenated picolinate precursor (e.g., bromo- or chloro-picolinate).
The following diagram illustrates a typical workflow for introducing aryl or heteroaryl groups onto the picolinate scaffold, a key strategy for creating diverse compound libraries for biological screening.[1]
Caption: General workflow for Suzuki-Miyaura cross-coupling.[1]
Part 2: Therapeutic Applications and Biological Targets
Picolinate derivatives have demonstrated a remarkable breadth of biological activity, finding applications in oncology, neurodegenerative diseases, and metabolic disorders.[1][2] This versatility stems from the scaffold's ability to be tailored to interact with a wide array of biological targets.
Anticancer Agents
A significant focus of picolinate research has been in oncology. Derivatives have been developed to inhibit key signaling pathways that drive cancer progression.[2][5]
-
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Picolinamide derivatives have been successfully developed as potent inhibitors of several kinases. For instance, novel N-methyl-picolinamide-4-thiol derivatives have been synthesized, with some compounds showing selective and potent inhibition of Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[6][7] Similarly, by creating a hybrid scaffold from existing drugs, researchers have designed picolinamide-based derivatives that act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[2][8]
-
Targeting the Epidermal Growth Factor Receptor (EGFR): EGFR is another crucial target in cancer therapy. Novel picolinic acid derivatives have been designed to bind to the EGFR kinase domain, inducing endoplasmic reticulum stress-mediated apoptosis in non-small cell lung cancer cells.[3]
-
Organometallic Complexes: The chelating nature of picolinic acid has been leveraged to create organometallic anticancer agents. Osmium(II) arene complexes containing picolinate derivatives have shown significant cytotoxicity in human ovarian, lung, and colon cancer cell lines, in some cases overcoming cisplatin resistance.[9]
The diagram below illustrates a simplified, hypothetical pathway where a picolinate-derived kinase inhibitor might interrupt a cancer cell's pro-growth signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway.[1]
Neurodegenerative and Metabolic Disorders
The picolinate scaffold is also being explored for diseases of the central nervous system (CNS) and metabolic conditions.
-
Neuroprotection: Picolinic acid is a metabolite in the kynurenine pathway, and alterations in this pathway have been implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[10] This endogenous connection provides a strong rationale for exploring its derivatives as neuroprotective agents.[2] For example, chromium picolinate has demonstrated neuroprotective activity by preventing oxidative-nitrosative stress in animal models.[11][12]
-
Enzyme Inhibition: Picolinate derivatives have been developed as potent enzyme inhibitors relevant to various diseases. For example, compounds like Verubecestat (a BACE2 inhibitor for Alzheimer's) and Avoralstat (a PKK inhibitor for inflammatory conditions) are derived from picolinates.[1] Furthermore, structure-activity relationship studies have identified picolinic acids as inhibitors of dopamine β-monooxygenase, an enzyme relevant to hypertension.[13]
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The core of medicinal chemistry lies in understanding the Structure-Activity Relationship (SAR)—the process of identifying which parts of a molecule are responsible for its biological effects.[14][15] For picolinate derivatives, SAR studies guide the iterative process of chemical modification to enhance potency, selectivity, and drug-like properties while minimizing toxicity.[16]
SAR Case Study: Anticancer Picolinamides
In the development of N-methyl-picolinamide-4-thiol derivatives as Aurora-B kinase inhibitors, a systematic SAR study was conducted.[7] Starting from a lead compound with moderate activity, researchers synthesized a series of analogs by modifying the substituent on the thiol-linked phenyl ring. This exploration revealed key insights:
-
Electronic Effects: The potency was highly dependent on the electronic nature of the substituent.
-
Positional Isomerism: The position of the substituent on the phenyl ring significantly impacted activity.
-
Lead Optimization: This systematic approach led to the identification of compound 6p , which exhibited broad-spectrum anti-proliferative activity, in some cases superior to the approved drug sorafenib.[6][7]
Quantitative Data Presentation
Summarizing biological data in a clear, tabular format is crucial for comparing compounds and elucidating SAR trends. The table below presents representative data for a series of picolinamide derivatives evaluated for their ability to inhibit the growth of human cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity (IC₅₀, µM) of Picolinamide Derivatives [5][7][8]
| Compound ID | Target | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |
| Sorafenib | Multi-kinase | 19.3 | 29.0 | > 10 |
| Axitinib | VEGFR | 22.4 | 38.7 | Not Reported |
| Compound 6p | Aurora-B | < 10 | < 10 (Significant Cytotoxicity) | < 10 |
| Compound 8j | VEGFR-2 | 12.5 | 20.6 | Not Reported |
| Compound 8l | VEGFR-2 | 13.2 | 18.2 | Not Reported |
| IC₅₀ is the half-maximal inhibitory concentration, representing the drug concentration required to inhibit cell proliferation by 50%. Lower values indicate higher potency. |
Part 4: The Discovery Workflow: From Hit to Lead
A successful drug discovery program follows a logical and rigorous workflow. This process ensures that resources are focused on the most promising compounds.
This diagram outlines a typical cascade for identifying and validating novel picolinate derivatives. Each stage acts as a filter, with defined go/no-go criteria, ensuring the scientific integrity of the process.
Caption: A typical workflow for the discovery of picolinate drug candidates.
Conclusion and Future Directions
The picolinate scaffold has firmly established itself as a "privileged" and highly versatile framework in medicinal chemistry. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its inherent chemical properties enable potent and selective interactions with a wide range of biological targets. From kinase inhibitors in oncology to enzyme modulators for neurodegenerative and metabolic diseases, the therapeutic potential of novel picolinate derivatives is extensive.
Future research will likely focus on expanding the chemical space around the picolinate core through novel synthetic methodologies. The development of bifunctional derivatives for applications in molecular imaging and bioconjugation represents an exciting frontier.[17] As our understanding of disease biology deepens, the targeted design of next-generation picolinate derivatives, guided by rigorous SAR and computational modeling, will continue to yield promising candidates for treating some of the most challenging human diseases.
References
- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.
- Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed.
- The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Applic
- In Vitro Evaluation of Novel Picolinamide Derivatives as Potential Anticancer Agents. Benchchem.
- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC - NIH.
- Organometallic osmium(II)
- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
- Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. PMC - NIH.
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central.
- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pensoft Publishers.
- Chromium picolinate prevents the development of oxidative-nitrosative stress and restores endogenous H(2)S production in the rat brain under rotenone-induced toxicity. The Ukrainian Biochemical Journal.
- Chromium picolinate attenuates cognitive deficit in ICV-STZ rat paradigm of sporadic Alzheimer's-like dementia via targeting neuroinflammatory and IRS-1/PI3K/AKT/GSK-3β p
- The Physiological Action of Picolinic Acid in the Human Brain. PMC.
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Investigating the synthesis of substituted picolinates
An In-depth Technical Guide to the Synthesis of Substituted Picolinates for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine-2-carboxylate, or picolinate, scaffold is a privileged structural motif in modern drug discovery, integral to a multitude of FDA-approved therapeutics and advanced clinical candidates.[1][2] Its prevalence stems from its unique combination of properties: the pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metalloenzymes, while the carboxylate group provides a key interaction point and influences pharmacokinetic properties.[2] The substitution pattern on the pyridine ring allows for precise modulation of a molecule's steric and electronic profile, enabling the fine-tuning of potency, selectivity, and ADME properties. This guide provides a comprehensive overview of the principal synthetic strategies for accessing substituted picolinates, moving from classical foundations to state-of-the-art catalytic methodologies. We emphasize the underlying principles and causal relationships behind experimental choices, offering field-proven insights to guide the practicing chemist in this vital area of medicinal chemistry.
Strategic Overview: Devising a Synthesis
The synthesis of a specifically substituted picolinate is not a linear process but a strategic exercise. The optimal route depends on the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups within the target molecule. A chemist's initial analysis should be guided by a decision-making workflow.
Caption: Strategic workflow for synthesizing substituted picolinates.
Foundational & Classical Methodologies
While modern catalytic methods offer elegance and efficiency, classical approaches remain relevant for large-scale synthesis and as entry points to key intermediates.
Oxidation of Substituted 2-Picolines
The oxidation of a methyl group at the C2 position of a substituted pyridine is a direct and often cost-effective method.
-
Causality of Reagent Choice: Potassium permanganate (KMnO₄) is a powerful and inexpensive oxidant historically used for this transformation.[3] The reaction proceeds via a radical mechanism involving hydrogen abstraction from the methyl group, followed by further oxidation to the carboxylate. The choice of solvent and temperature is critical; aqueous basic conditions are common, facilitating the dissolution of KMnO₄ and the final picolinate salt. The primary drawback is the harshness of the conditions, which limits the scope to substrates lacking sensitive functional groups.
Hydrolysis of Substituted 2-Cyanopyridines
The hydrolysis of a nitrile group offers a milder alternative to direct oxidation for installing the C2-carboxylate.
-
Expertise in Application: 2-Cyanopyridines can be synthesized via the ammoxidation of 2-picolines or through Sandmeyer-type reactions on 2-aminopyridines.[3] The subsequent hydrolysis can be performed under either acidic or basic conditions. Basic hydrolysis, often using aqueous sodium hydroxide, is typically preferred as it minimizes the protonation of the pyridine nitrogen, which would otherwise deactivate the nitrile towards nucleophilic attack.[4][5] This method is advantageous for its functional group tolerance compared to strong oxidation. A one-step hydrothermal synthesis from 2-cyanopyridine and a chromium salt can directly yield chromium picolinate, a process that is both simple and reduces waste.[6][7]
Modern Catalytic Methods: Precision and Scope
The limitations of classical methods, particularly their harsh conditions and limited functional group tolerance, have driven the development of transition-metal-catalyzed reactions. These approaches provide unparalleled control over bond formation.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of modern C-C and C-heteroatom bond formation.[8][9] For picolinate synthesis, this typically involves coupling a halogenated picolinate with an organometallic reagent.
-
Mechanistic Insight: The catalytic cycle for these reactions (e.g., Suzuki, Stille, Negishi) is a well-understood triad of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is paramount; it stabilizes the palladium catalyst, modulates its reactivity, and facilitates the often-difficult reductive elimination step from the electron-deficient pyridine ring. Biaryl phosphine ligands, for example, are frequently employed to accelerate these key steps.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
A notable advancement is the decarboxylative cross-coupling of picolinic acid itself with aryl bromides.[10] This strategy is highly atom-economical as it uses the inherent carboxylate group as a traceless activating group, releasing CO₂ as the only byproduct.[10]
Table 1: Comparison of Common Cross-Coupling Reactions for Picolinate Functionalization
| Reaction | Organometallic Reagent (M-R²) | Key Advantages | Key Considerations |
| Suzuki-Miyaura | Boronic Acids/Esters | High functional group tolerance; low toxicity of boron reagents; commercially available reagents. | Requires a base for activation of the boronic acid. |
| Stille | Organostannanes | Tolerant of many functional groups; useful for complex fragments. | Toxicity and removal of tin byproducts is a major drawback. |
| Negishi | Organozinc | High reactivity of organozinc reagents. | Reagents are often moisture and air-sensitive. |
| Decarboxylative | Picolinic Acid (as R¹-COOH) | Uses the starting material itself as a coupling partner; highly atom-economical. | Requires specific catalyst systems (Pd) and conditions to promote decarboxylation.[10] |
Direct C–H Functionalization
The direct conversion of a C–H bond into a C–C or C-heteroatom bond is the most step-economical approach to molecular diversification.[11][12][13] However, the pyridine ring presents significant challenges.
-
The Challenge of Regioselectivity: The pyridine nitrogen is a strong Lewis base that can coordinate to and deactivate many transition metal catalysts.[1][14] Furthermore, the inherent electronics of the ring favor functionalization at the C2 and C6 positions (via Minisci-type radical reactions) or C3 and C5 positions (electrophilic attack on the protonated ring), making selective functionalization at a single, desired position difficult.[15]
-
Field-Proven Strategies for Control:
-
Transient Directing Groups: These groups temporarily coordinate to both the metal catalyst and a specific position on the substrate, delivering the functionalization with high regioselectivity. Picolinamide derivatives, for instance, can act as bidentate directing groups to guide functionalization at the C3 position.[16]
-
Iridium-Catalyzed Borylation: A powerful method for installing a versatile boronic ester handle at the C3 or other distal positions.[11][15] This transformation circumvents the challenge of nitrogen coordination. The resulting borylated picolinate is a valuable intermediate that can then participate in Suzuki-Miyaura cross-coupling reactions to install a wide variety of substituents.
-
Photocatalysis: Visible-light-induced methods offer mild conditions for C-H functionalization, often proceeding through single-electron transfer (SET) mechanisms.[17] These approaches can provide alternative regioselectivities compared to traditional transition-metal catalysis.[1]
-
Experimental Protocols: A Self-Validating System
The trustworthiness of a protocol lies in its detail and reproducibility. Below are representative, detailed procedures.
Protocol 4.1: Synthesis of Activated Picolinate Esters
This two-step protocol is essential for preparing picolinates for subsequent amide bond formation, a common step in drug development. The procedure is adapted from established methods for preparing active esters.[18]
Step 1: Synthesis of Picolinoyl Chloride Hydrochloride
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a gas outlet (to a scrubber), add picolinic acid (5.0 g, 40.6 mmol) and N,N-dimethylformamide (DMF, 0.2 mL, catalytic).
-
Reagent Addition: In a fume hood, carefully add thionyl chloride (SOCl₂, 12 mL, 165 mmol) to the stirred mixture. Causality: SOCl₂ is the chlorinating agent, while catalytic DMF forms the Vilsmeier reagent, which is the active species that accelerates the conversion.
-
Reaction: Stir the mixture at room temperature. Gas evolution (SO₂ and HCl) will be observed. Continue stirring for 2 hours or until the gas evolution ceases and a clear solution is formed.
-
Workup: Remove the excess thionyl chloride under reduced pressure (rotary evaporator). Add diethyl ether (50 mL) to the residue and stir vigorously to precipitate the product.
-
Isolation: Collect the white crystalline solid by vacuum filtration, wash with fresh diethyl ether, and dry under vacuum. Expected Outcome: Picolinoyl chloride hydrochloride is obtained in high yield (>95%). The product is typically used directly in the next step without further purification.
Step 2: Synthesis of N-Hydroxysuccinimidyl (NHS) Picolinate
-
Setup: To a 250 mL flask, add N-hydroxysuccinimide (4.67 g, 40.6 mmol) and tetrahydrofuran (THF, 100 mL). Stir to dissolve.
-
Base Addition: Cool the solution in an ice bath and add triethylamine (TEA, 12.5 mL, 89.3 mmol) dropwise. Causality: TEA is a non-nucleophilic base that neutralizes the HCl byproduct from the picolinoyl chloride hydrochloride and the proton from N-hydroxysuccinimide, driving the reaction forward.
-
Acylation: Add the picolinoyl chloride hydrochloride (from Step 1) portion-wise to the cold solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). A precipitate of triethylammonium chloride will form.
-
Workup: Remove the precipitate by filtration. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product. Expected Outcome: A white to off-white solid. Purity can be assessed by ¹H NMR and LC-MS.
Protocol 4.2: Iridium-Catalyzed C3-Borylation of a Picolinate Ester
This protocol demonstrates a state-of-the-art C-H functionalization method, adapted from work by Hartwig and others.[15]
-
Setup: In a glovebox, charge a screw-cap vial with methyl picolinate (137 mg, 1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 381 mg, 1.5 mmol), and [Ir(cod)OMe]₂ (16.6 mg, 0.025 mmol, 2.5 mol %).
-
Ligand Addition: Add 3,4,7,8-tetramethyl-1,10-phenanthroline (dtbp, 14.1 mg, 0.06 mmol, 6 mol %) to the vial. Causality: The sterically hindered phenanthroline ligand is crucial for achieving high regioselectivity for the meta (C3 and C5) positions and preventing catalyst decomposition.
-
Solvent & Reaction: Add anhydrous tetrahydrofuran (THF, 2.0 mL). Seal the vial, remove it from the glovebox, and heat the reaction mixture in an oil bath at 80 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Isolation: Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired C3-borylated product. Expected Outcome: The desired methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is typically obtained in good yield. Regioisomeric purity should be confirmed by ¹H NMR.
Conclusion
The synthesis of substituted picolinates has evolved from robust, classical methods to highly sophisticated and selective catalytic transformations. For the modern medicinal chemist, a deep understanding of the available synthetic toolbox is essential. Cross-coupling reactions provide reliable pathways for constructing the carbon skeleton, while the advent of directed and catalytic C-H functionalization offers unprecedented efficiency for late-stage diversification. The choice of strategy must be guided by a thorough analysis of the target structure and an appreciation for the mechanistic nuances that govern each reaction's outcome. As the demand for novel, precisely functionalized heterocyclic scaffolds continues to grow, innovation in picolinate synthesis will remain a critical enabler of drug discovery.
References
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Title: Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines Source: PMC - NIH URL: [Link]
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Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: MDPI URL: [Link]
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Title: Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity Source: PubMed URL: [Link]
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Title: Recent Advances in Direct Pyridine C-H Activation Strategies Source: Ingenta Connect URL: [Link]
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Title: Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives Source: AIR Unimi URL: [Link]
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Title: A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids Source: NIH URL: [Link]
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Title: Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst Source: RSC Publishing URL: [Link]
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Title: Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking Source: PMC - NIH URL: [Link]
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Title: Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst Source: ResearchGate URL: [Link]
- Title: Processes for the production of picolinic acid dericatives Source: Google Patents URL
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Title: Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond Source: ResearchGate URL: [Link]
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Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PMC - PubMed Central URL: [Link]
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Title: Energy profile for the C–H activation pathways of picolinamides from... Source: ResearchGate URL: [Link]
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Title: Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3 Source: ResearchGate URL: [Link]
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Title: Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond Source: PubMed URL: [Link]
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Title: Picolinic acid Source: Wikipedia URL: [Link]
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Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: PubMed Central URL: [Link]
- Title: Synthesis process for chromium picolinate Source: Google Patents URL
- Title: Synthesis method of 2-chromium picolinate Source: Google Patents URL
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Title: C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach Source: MDPI URL: [Link]
- Title: Method for producing chromium picolinate complex Source: Google Patents URL
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Title: The green technics of synthesis of chromium picolinate Source: ResearchGate URL: [Link]
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Title: Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs Source: MDPI URL: [Link]
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Title: Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid Source: CrystEngComm (RSC Publishing) URL: [Link]
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Title: Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes Source: pubmed.ncbi.nlm.nih.gov URL: [Link]
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Title: Synthesis and Characterization of New Picolinate Metal Complexes Source: ResearchGate URL: [Link]
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Title: On the application of 3d metals for C–H activation toward bioactive compounds: The key step for the synthesis of silver bullets Source: NIH URL: [Link]
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Title: C–H Activation: Toward Sustainability and Applications Source: PMC - PubMed Central URL: [Link]
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Title: Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization Source: YouTube URL: [Link]
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Ethyl 6-(5-fluoro-2-methylphenyl)picolinate: A Technical Guide to a Novel Scaffold for Drug Discovery
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this chemical space, the 6-aryl-picolinate scaffold has emerged as a particularly privileged motif, demonstrating significant potential in both agrochemical and pharmaceutical development. This technical guide introduces Ethyl 6-(5-fluoro-2-methylphenyl)picolinate, a novel and unexplored scaffold, and provides a comprehensive framework for its synthesis, characterization, and evaluation as a potential source of new therapeutic agents. Drawing on established principles of medicinal chemistry and leveraging data from structurally related compounds, we present a compelling case for the investigation of this molecule and its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-tested protocols to initiate and advance research into this promising chemical entity.
The 6-Aryl-Picolinate Scaffold: A Platform of Proven Potential
The 6-aryl-picolinate framework, characterized by a phenyl group at the 6-position of a pyridine-2-carboxylic acid ester, has a rich history of biological activity. In the agrochemical sector, this scaffold is the basis for powerful synthetic auxin herbicides, including halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[1][2] These compounds have demonstrated the profound impact that substitution patterns on the aryl ring have on biological efficacy.[3]
In the realm of therapeutic research, derivatives of picolinic acid and the closely related picolinamide have been investigated for a range of activities. Notably, these scaffolds have been explored for their potential as inhibitors of key signaling proteins in oncology, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs).[4][5] The versatility of the pyridine core, combined with the synthetic tractability of the C-C bond formation to the aryl moiety, makes this scaffold an attractive starting point for the design of new bioactive molecules.
The subject of this guide, this compound, introduces a specific and strategically chosen substitution pattern on the aryl ring. The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while the methyl group can provide steric hindrance and influence the conformation of the molecule. This unique combination of substituents on the 6-aryl-picolinate core presents an exciting opportunity for the discovery of novel biological activities.
Physicochemical Properties and Synthesis
As "this compound" is a novel compound, its physicochemical properties are not yet experimentally determined. However, we can predict these properties based on its structure, which is crucial for assessing its drug-likeness and developing a synthetic strategy.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values suggest that the compound has favorable drug-like properties according to Lipinski's rule of five, making it a good candidate for oral bioavailability.[6]
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₄FNO₂ |
| Molecular Weight | 259.28 g/mol |
| logP (o/w) | ~3.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 39.19 Ų |
| Rotatable Bonds | 3 |
Table 1: Predicted physicochemical properties of this compound.
Proposed Synthesis
The most direct and versatile method for the synthesis of 6-aryl-picolinates is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, we propose the coupling of Ethyl 6-chloropicolinate with (5-fluoro-2-methylphenyl)boronic acid.
Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of the target scaffold.
Synthetic Protocol
Materials:
-
Ethyl 6-chloropicolinate
-
(5-fluoro-2-methylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add Ethyl 6-chloropicolinate (1.0 eq), (5-fluoro-2-methylphenyl)boronic acid (1.2 eq), and Sodium Carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add Toluene and Water in a 4:1 ratio to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Hypothesized Biological Activity and Therapeutic Potential
Based on the known biological activities of structurally related picolinates and picolinamides, we hypothesize that this compound could exhibit activity in several therapeutic areas, primarily in oncology and infectious diseases.
Anticancer Activity
The picolinamide scaffold is present in several kinase inhibitors, including some that target VEGFR-2, a key regulator of angiogenesis in tumors.[4][9] Additionally, various pyridine-based scaffolds are known to inhibit CDKs, which are critical for cell cycle progression.[10] The dysregulation of CDK pathways is a hallmark of many cancers.[11]
Hypothesis: The "this compound" scaffold may act as an inhibitor of protein kinases such as VEGFR-2 or CDKs, leading to antiproliferative effects in cancer cells. The fluoro and methyl substitutions on the phenyl ring could play a crucial role in binding to the kinase active site.
Antimicrobial Activity
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities. The specific mechanisms can vary, but they often involve disruption of the microbial cell membrane or inhibition of essential enzymes.
Hypothesis: "this compound" may exhibit antibacterial or antifungal activity. The lipophilic nature of the molecule could facilitate its passage through microbial cell walls, and the heterocyclic core could interact with key microbial proteins.
Experimental Protocols for Biological Screening
To test the hypothesized biological activities, we provide the following detailed, self-validating in vitro protocols.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the test compound on a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend in complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial or fungal strains, following the general principles of the Clinical and Laboratory Standards Institute (CLSI).[12][13]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain on a suitable agar plate overnight.
-
Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of broth to wells 2 through 12.
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Add 50 µL of sterile broth to well 12.
-
Cover the plate and incubate at 35-37 °C for 18-24 hours for bacteria, or at 30 °C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Structure-Activity Relationship (SAR) and Future Directions
The "this compound" scaffold offers multiple points for chemical modification to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points on the scaffold for SAR studies.
Future Directions:
-
Synthesis and Confirmation: The first step is to synthesize and fully characterize the title compound to confirm its structure and purity.
-
Broad Biological Screening: Perform the proposed in vitro assays against a diverse panel of cancer cell lines and microbial strains to identify initial hit activities.
-
Lead Optimization: Based on the initial screening results, synthesize a library of analogues by modifying the scaffold at the indicated positions (R₁, R₂, R₃, R₄) to establish a clear SAR.
-
Mechanism of Action Studies: For active compounds, conduct further experiments to elucidate the specific molecular target and mechanism of action (e.g., kinase inhibition assays, cell cycle analysis).
-
In Vivo Efficacy: Promising candidates with good in vitro activity and favorable ADME (absorption, distribution, metabolism, and excretion) properties should be advanced to in vivo models of disease.
Conclusion
While "this compound" is a novel and uncharacterized molecule, its core scaffold has a proven track record of significant biological activity. This technical guide provides a comprehensive, scientifically grounded framework for its synthesis and evaluation. By leveraging established synthetic methodologies and robust biological screening protocols, researchers are well-equipped to explore the potential of this promising scaffold in the ongoing search for new and effective therapeutic agents. The strategic placement of the fluoro and methyl groups on the aryl ring presents a unique opportunity to uncover novel structure-activity relationships and potentially develop a new class of bioactive compounds.
References
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Feng, Y., Yang, S., Wang, T., Wang, J., Li, Y., & Ma, H. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
Li, Y., Yang, S., Wang, J., Wang, T., Ma, H., & Li, Y. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 24(19), 14899. [Link]
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Eckelbarger, J., Siddall, T., Epp, J., Horty, L., Niyaz, N., Schmitzer, P., Satchivi, N., Petkus, J., Balko, T., Breaux, N., Kister, J., & Roth, J. (2025). Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. ACS Fall 2025. [Link]
-
Eckelbarger, J., Epp, J., Giampietro, N., Roth, J., Lowe, C., Schmitzer, P., Satchivi, N., Irvine, N., Niyaz, N., & Kister, J. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. Corteva Agriscience. [Link]
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Wang, Y., Yang, H., Wang, J., Zhang, Y., & Liu, Y. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Journal of Inorganic Biochemistry, 269, 112789. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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George, G., Singh, M., Kumar, D., Singh, P., & Kumar, V. (2021). Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. Medicinal Research Reviews, 41(6), 3313-3367. [Link]
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de Moraes, J., Galdino, A. C. S., de Aguiar, L., de Paula, E., & Miranda, M. L. D. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56586. [Link]
-
Li, W., Li, W., Ye, Q., Yang, L., Liu, H., & Zhu, Y. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 9(1), 22-35. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Retrieved from [Link]
-
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A Technical Guide to the Preliminary Herbicidal Activity Screening of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate
Executive Summary
The discovery of novel herbicidal compounds is critical for addressing the challenges of weed resistance and improving agricultural productivity. The arylpicolinates represent a significant class of synthetic auxin herbicides, offering a distinct mode of action for weed management.[1] This guide provides a comprehensive framework for the preliminary herbicidal screening of a novel candidate molecule, Ethyl 6-(5-fluoro-2-methylphenyl)picolinate. Drawing from established methodologies in weed science, this document details a tiered screening approach, from initial high-dose phytotoxicity assays to meticulous dose-response studies. We outline robust, self-validating protocols for whole-plant screening, data analysis using non-linear regression, and the formulation of a mechanistic hypothesis based on the compound's structural class. This guide is intended for researchers and scientists in the agrochemical and drug development fields, providing the technical depth and causal explanations necessary to conduct a rigorous and meaningful preliminary evaluation of a potential new herbicide.
Introduction: The Rationale for Screening a Novel Arylpicolinate
The Arylpicolinate Class: A Modern Synthetic Auxin
Picolinic acid and its derivatives are a well-established and vital class of synthetic auxin herbicides.[2][3] Unlike traditional auxin herbicides, the newer arylpicolinate subclass, which includes commercial products like Arylex™ active (Halauxifen-methyl) and Rinskor™ active (Florpyrauxifen-benzyl), exhibits a unique binding pattern to auxin receptors in plants.[4] These herbicides function by overpowering the plant's natural growth regulation systems, leading to uncontrolled cell division and differentiation, ultimately causing plant death in susceptible species.[5] Their distinct interaction with specific auxin signaling F-box (AFB) protein receptors, particularly a high affinity for AFB5, differentiates them from other auxin chemotypes and provides an alternative mode of action to manage herbicide resistance.[1][2]
Candidate Molecule: this compound
The subject of this guide, this compound, has been selected as a screening candidate based on its structural features, which are characteristic of the arylpicolinate class. The core picolinate structure provides the foundational element for auxin-mimicking activity. The substitution of a 5-fluoro-2-methylphenyl group at the 6-position is a strategic modification intended to explore novel structure-activity relationships. The fluorine and methyl substitutions can significantly alter the molecule's electronic and steric properties, potentially influencing its binding affinity to target receptors, translocation within the plant, and metabolic stability, thereby affecting its potency and selectivity.
Objectives of the Preliminary Screening Program
The primary goal of this screening program is to systematically evaluate the herbicidal potential of this compound. The specific objectives are:
-
To determine the compound's general phytotoxicity across a representative panel of monocot and dicot weed species.
-
To establish the spectrum of activity and identify potentially susceptible or tolerant species.
-
To quantify the herbicidal efficacy by determining the effective dose required to cause a 50% reduction in plant growth (ED₅₀) for susceptible species.
-
To develop a preliminary hypothesis regarding the compound's mode of action based on its chemical class and the observed phytotoxic symptoms.
Materials and Methods
Test Substance Preparation
The integrity of the screening results depends on the accurate and consistent preparation of the test substance.
-
Stock Solution: A primary stock solution of this compound is prepared by dissolving a precise weight of the compound in a minimal volume of a suitable solvent (e.g., acetone or DMSO), followed by dilution with a water-surfactant solution (e.g., 0.5% v/v non-ionic surfactant) to a final concentration of 10,000 parts per million (ppm).
-
Serial Dilutions: All subsequent test concentrations are prepared by serial dilution from the stock solution. This ensures a consistent solvent and surfactant concentration across all treatments, isolating the test compound as the primary variable.
Plant Species Selection
The selection of plant species is crucial for determining the breadth of the compound's activity. The panel should include economically important and difficult-to-control weeds, representing both monocots (grasses) and dicots (broadleaf weeds).
| Plant Type | Species | Common Name | Rationale |
| Monocot | Avena fatua | Wild Oat | A common and competitive grass weed in cereal crops. |
| Echinochloa crus-galli | Barnyardgrass | A problematic weed in rice and other crops, known for developing resistance.[6] | |
| Dicot | Amaranthus retroflexus | Redroot Pigweed | A widespread, highly competitive broadleaf weed.[7] |
| Galium aparine | Cleavers | A troublesome weed in various cropping systems. | |
| Brassica rapa | Field Mustard | A standard dicot species used in phytotoxicity assays.[8] |
Plant Culture and Growth Conditions
Standardized growing conditions are essential for reproducibility.[9]
-
Growth Medium: A commercial potting mix or a custom blend (e.g., peat, perlite, and vermiculite) should be used.
-
Containers: Plants are grown in pots appropriate for their size, typically with one plant per pot for post-emergence trials.
-
Environmental Conditions: Plants are maintained in a controlled environment greenhouse or growth chamber with conditions set to:
-
Temperature: 24°C day / 18°C night
-
Photoperiod: 16-hour light / 8-hour dark cycle
-
Light Intensity: ~400-500 µmol/m²/s
-
Watering: Sub-irrigation or overhead watering as needed to maintain consistent soil moisture without washing the applied compound off the foliage.
-
Experimental Protocols and Workflows
A tiered approach is employed to efficiently screen the candidate compound, moving from a broad, high-dose screen to a more detailed, quantitative analysis.
Tier 1: Primary Whole-Plant Phytotoxicity Screen
This initial screen aims to quickly identify if the compound possesses any significant biological activity at a high, non-selective rate.[10][11]
Step-by-Step Protocol:
-
Plant Growth: Cultivate the selected plant species until they reach the 2-3 true leaf stage. This stage is typically sensitive to herbicide application.
-
Treatment Application: Prepare a high-rate application solution of 2000 g a.i./ha (grams of active ingredient per hectare). This rate is sufficiently high to elicit a response from most active compounds.
-
Spraying: Apply the solution uniformly to a set of replicate plants (n=4 per species) using a calibrated track sprayer to ensure even coverage. Include two control groups: a negative control (sprayed with the carrier solution only) and a positive control (a commercial arylpicolinate herbicide at its recommended rate).
-
Incubation: Return the treated plants to the controlled growth environment.
-
Assessment: Visually assess the plants for phytotoxic effects at 3, 7, and 14 days after treatment (DAT). Record observations using a standardized injury rating scale (see Table 2).
Tier 2: Dose-Response and ED₅₀ Determination
For species that show significant sensitivity in the primary screen, a dose-response study is conducted to quantify the compound's potency. This is a cornerstone of herbicide evaluation.[12][13]
Step-by-Step Protocol:
-
Plant Growth: Grow the susceptible species to the 2-3 true leaf stage as in Tier 1.
-
Dose Selection: Prepare a range of application rates using a logarithmic progression. A typical range would be 0, 31.25, 62.5, 125, 250, 500, and 1000 g a.i./ha. This range allows for the characterization of the full sigmoidal dose-response curve.[14]
-
Treatment and Incubation: Apply treatments to replicate plants (n=4-6 per dose) and incubate under controlled conditions as described previously.
-
Data Collection: At 14-21 DAT, perform a final visual assessment and then harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C until a constant weight is achieved.
-
Analysis: Calculate the percent biomass reduction for each plant relative to the average biomass of the untreated control group. Plot the percent biomass reduction against the logarithm of the herbicide dose.
Table 2: Standardized Visual Phytotoxicity Rating Scale [15][16]
| Rating (%) | Description of Plant Injury |
|---|---|
| 0 | No effect, healthy plant. |
| 10-30 | Slight stunting, minor chlorosis, or leaf malformation. |
| 40-60 | Moderate stunting, significant chlorosis, necrosis, or epinasty. |
| 70-90 | Severe stunting, widespread necrosis, plant death likely. |
| 100 | Complete plant death. |
Data Analysis: The Log-Logistic Model
The relationship between herbicide dose and plant response is typically sigmoidal. The log-logistic model is a robust non-linear regression method widely used in weed science to analyze this relationship.[13][17]
The four-parameter log-logistic model is described by the equation: Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))
Where:
-
Y is the response (% biomass reduction).
-
d is the upper limit (response at zero dose, i.e., 100%).
-
c is the lower limit (response at infinite dose, i.e., 0%).
-
e is the dose that causes a 50% response (the ED₅₀ value).
-
b is the slope of the curve around the ED₅₀.
Statistical software (e.g., R with the 'drc' package, SAS, or GraphPad Prism) is used to fit the data to this model and calculate the ED₅₀ values with their corresponding confidence intervals.
Hypothetical Results and Interpretation
To illustrate the screening process, the following tables present hypothetical data for this compound.
Table 3: Hypothetical Results of Tier 1 Primary Screen (Visual Injury at 14 DAT)
| Species | Common Name | Injury Rating (%) at 2000 g/ha | Outcome |
|---|---|---|---|
| Avena fatua | Wild Oat | 15% | Tolerant |
| Echinochloa crus-galli | Barnyardgrass | 25% | Tolerant |
| Amaranthus retroflexus | Redroot Pigweed | 95% | Susceptible |
| Galium aparine | Cleavers | 100% | Susceptible |
| Brassica rapa | Field Mustard | 100% | Susceptible |
Interpretation: The primary screen suggests the compound has significant activity against broadleaf (dicot) weeds but limited activity on grass (monocot) species at the tested rate. This selectivity is a desirable trait for herbicides intended for use in grass crops like cereals or corn. Based on this, A. retroflexus, G. aparine, and B. rapa would advance to Tier 2 dose-response testing.
Table 4: Hypothetical ED₅₀ Values from Tier 2 Dose-Response Analysis
| Species | Common Name | Calculated ED₅₀ (g a.i./ha) | 95% Confidence Interval |
|---|---|---|---|
| Amaranthus retroflexus | Redroot Pigweed | 185 | 160 - 210 |
| Galium aparine | Cleavers | 95 | 80 - 110 |
| Brassica rapa | Field Mustard | 70 | 62 - 78 |
Interpretation: The ED₅₀ values quantify the compound's potency. A lower ED₅₀ value indicates higher herbicidal activity. In this hypothetical case, the compound is most potent on Brassica rapa, followed by Galium aparine and Amaranthus retroflexus. An ED₅₀ value below 200 g/ha for key weeds is generally considered promising and warrants further investigation.
Mechanistic Hypothesis: Disruption of Auxin Signaling
Based on the picolinate chemical structure, the primary mechanistic hypothesis is that this compound acts as a synthetic auxin.[18][19]
Proposed Mode of Action:
-
Uptake and Translocation: The compound is absorbed by the plant's leaves and roots and translocated via the phloem and xylem to meristematic tissues (areas of active growth).[18]
-
Receptor Binding: In the cell nucleus, synthetic auxins bind to co-receptor complexes consisting of a transport inhibitor response 1/auxin signaling F-box (TIR1/AFB) protein and an Aux/IAA transcriptional repressor. Arylpicolinates show a preferential binding to certain AFB proteins, like AFB5.[1][2]
-
Ubiquitination and Degradation: This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB complex, leading to its degradation by the 26S proteasome.
-
Gene Expression: The degradation of the Aux/IAA repressor allows for the expression of auxin-responsive genes.
-
Phytotoxicity: A persistent high level of the synthetic auxin leads to an over-stimulation of these genes, causing a cascade of downstream effects including ethylene production, uncontrolled cell division, and epinastic growth, which ultimately exhausts the plant's resources and leads to death.[5]
Conclusion and Future Directions
This guide has established a rigorous, multi-tiered framework for the preliminary evaluation of this compound as a potential herbicide. The described protocols, from whole-plant screens to quantitative dose-response analysis, provide a clear path to determine the compound's phytotoxicity, spectrum of activity, and potency.
Based on the hypothetical results, this compound demonstrates promising selective activity against broadleaf weeds with potent ED₅₀ values. The logical next steps in its development would include:
-
Secondary Screening: Expanding the screen to a wider range of weed species and key agricultural crops (e.g., wheat, corn, soybean) to confirm selectivity and crop safety.
-
Mode of Action Confirmation: Conducting molecular and physiological studies to confirm that the compound functions as a synthetic auxin, for example, through gene expression analysis of auxin-responsive genes.
-
Formulation Development: Investigating different formulations to optimize uptake and efficacy.
-
Environmental and Toxicological Profiling: Initiating preliminary studies to assess the compound's environmental fate and toxicological profile, as required for regulatory evaluation.
By following this structured and scientifically grounded approach, researchers can efficiently identify and advance promising new herbicidal candidates to address the evolving needs of global agriculture.
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Initial Studies on the Anti-Tumor Potential of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate: A Preclinical Investigative Guide
Abstract
The relentless pursuit of novel therapeutic agents remains a cornerstone of oncology research. Small molecules, due to their potential for high specificity and oral bioavailability, represent a significant avenue for drug discovery.[1][2] This technical guide outlines a comprehensive preclinical strategy for the initial investigation of a novel compound, Ethyl 6-(5-fluoro-2-methylphenyl)picolinate , for its potential anti-tumor activities. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—a fluorinated phenyl ring and a picolinate core—are features present in various bioactive compounds, suggesting a rationale for its investigation. This document provides a structured, experience-driven framework for its synthesis, in vitro characterization, and preliminary in vivo evaluation. The protocols and logical workflows detailed herein are designed to establish a foundational understanding of the compound's cytotoxic, apoptotic, and anti-proliferative potential, while also exploring its possible mechanisms of action through key cancer-associated signaling pathways.
Introduction: The Rationale for Investigation
The chemical scaffold of this compound presents several points of interest for anti-cancer research. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the substituted phenyl and picolinate moieties are found in numerous compounds with demonstrated anti-proliferative effects.[3][4] The overarching goal of this investigative guide is to provide a robust, multi-faceted approach to systematically evaluate the anti-tumor potential of this novel chemical entity. The experimental design prioritizes a logical progression from initial cytotoxicity screening to more detailed mechanistic and in vivo studies, ensuring that each step provides critical data to inform subsequent investigations.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be conceptualized based on established cross-coupling methodologies. A Suzuki or Stille coupling reaction would be a primary strategy, leveraging commercially available starting materials.
2.1 Synthetic Workflow
Caption: Proposed Suzuki coupling reaction for the synthesis of the target compound.
2.2 Detailed Protocol
-
To a solution of ethyl 6-chloropicolinate (1.0 eq) and (5-fluoro-2-methylphenyl)boronic acid (1.2 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and a base like potassium carbonate (2.0 eq).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
-
Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
In Vitro Evaluation of Anti-Tumor Activity
The initial assessment of a novel compound's anti-cancer potential is conducted through a series of in vitro assays.[6][7][8] These assays are designed to determine the compound's cytotoxicity against a panel of cancer cell lines and to gain preliminary insights into its mechanism of action.
3.1 Cell Line Selection
A diverse panel of human cancer cell lines should be selected to represent various tumor types. It is also crucial to include a non-malignant cell line to assess for selective cytotoxicity.
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast (Adenocarcinoma) | Estrogen receptor-positive |
| MDA-MB-231 | Breast (Adenocarcinoma) | Triple-negative, highly invasive |
| A549 | Lung (Carcinoma) | Non-small cell lung cancer |
| HCT116 | Colon (Carcinoma) | Wild-type p53 |
| PC-3 | Prostate (Adenocarcinoma) | Androgen-independent |
| BJ-1 | Skin (Fibroblast) | Non-malignant control |
3.2 Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9][10]
3.2.1 Experimental Protocol
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
3.3 Apoptosis Induction: Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) double staining assay followed by flow cytometry can be employed.[9][11]
3.3.1 Experimental Workflow
Caption: Workflow for the Annexin V/PI apoptosis assay.
3.4 Cell Cycle Analysis
Investigating the effect of the compound on cell cycle progression can provide further mechanistic insights. This is typically achieved by staining DNA with a fluorescent dye like propidium iodide and analyzing the cell population distribution across different phases of the cell cycle using flow cytometry.[4]
3.4.1 Expected Outcomes
An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or S phase) following treatment would suggest that the compound interferes with cell cycle checkpoints.[10]
Mechanistic Studies: Investigating Signaling Pathways
Small molecule inhibitors often exert their anti-tumor effects by modulating key signaling pathways that are frequently dysregulated in cancer.[12][13][14] Based on the structure of this compound, and contingent on positive results from the initial in vitro assays, investigating its impact on pathways like PI3K/AKT/mTOR and Ras/MAPK would be a logical next step.[12][14]
4.1 Western Blot Analysis
Western blotting can be used to assess the expression and phosphorylation status of key proteins within these pathways.
4.1.1 Target Proteins of Interest
| Pathway | Key Proteins | Rationale |
| PI3K/AKT/mTOR | p-AKT, p-mTOR, p-S6K | Central regulators of cell growth, proliferation, and survival.[12] |
| Ras/MAPK | p-ERK, p-MEK | Crucial for cell proliferation and differentiation.[14] |
| Apoptosis | Cleaved Caspase-3, PARP, Bcl-2, Bax | Markers of apoptotic cell death.[10] |
4.2 Potential Signaling Pathway Modulation
Caption: Hypothetical targeting of PI3K/AKT and Ras/MAPK pathways.
Preliminary In Vivo Evaluation
Promising in vitro results should be followed by in vivo studies to assess the compound's anti-tumor efficacy and potential toxicity in a living organism.[15][16][17][18] A xenograft mouse model is a standard initial approach.[15][17]
5.1 Xenograft Tumor Model
5.1.1 Experimental Protocol
-
Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude or NOD/SCID).
-
Subcutaneously inject a suitable cancer cell line (e.g., MDA-MB-231 or A549) into the flank of the mice.[3]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various dosages. Include a vehicle control group.
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
5.2 Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | 1500 ± 250 | 0 | +2.5 |
| Compound (Low Dose) | 25 | 950 ± 180 | 36.7 | +1.8 |
| Compound (High Dose) | 50 | 450 ± 120 | 70.0 | -1.5 |
| Positive Control | Varies | 300 ± 90 | 80.0 | -5.0 |
Conclusion and Future Directions
This guide provides a foundational framework for the initial preclinical evaluation of this compound as a potential anti-tumor agent. The proposed studies are designed to systematically assess its efficacy from the cellular level to a preliminary in vivo model. Positive outcomes from this outlined research plan would warrant more extensive preclinical development, including pharmacokinetic and pharmacodynamic studies, toxicity profiling, and evaluation in orthotopic and patient-derived xenograft (PDX) models.[15][16][17] The ultimate goal is to generate a comprehensive data package to support the advancement of this, or similarly structured compounds, into the next phase of drug development.
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Ali, A. A., et al. (2016). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Anticancer Research, 36(11), 5871–5880. Available from: [Link]
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Tucker, E. R., et al. (2022). In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer. EMBO Molecular Medicine, 14(4), e14608. Available from: [Link]
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Wang, M., et al. (2021). Role of Small Molecule Targeted Compounds in Cancer: Progress, Opportunities, and Challenges. Frontiers in Pharmacology, 12, 753842. Available from: [Link]
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Li, Y., et al. (2025). Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors with Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]
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Yeap, S. K., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840–28853. Available from: [Link]
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Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352–364. Available from: [Link]
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Kunes, J., et al. (2000). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Molecules, 5(12), 1234-1239. Available from: [Link]
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Methodological & Application
Application Note: Synthesis of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate via Suzuki Coupling
For dissemination to: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[4][5] The reaction's utility is underscored by the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their work on palladium-catalyzed cross-couplings.[1][4] This application note provides a detailed protocol for the synthesis of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate, a biaryl compound of interest in medicinal chemistry, utilizing the Suzuki coupling of Ethyl 6-chloropicolinate and (5-fluoro-2-methylphenyl)boronic acid.
The core of the Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[6][7] The transformation is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.[4][6] The mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts contribute to the widespread adoption of this methodology.[2][8]
This guide is designed to provide researchers with both a theoretical understanding and a practical, step-by-step protocol for the synthesis of this compound. We will delve into the mechanistic underpinnings of the Suzuki coupling, explain the rationale behind the selection of specific reagents and conditions, and provide a comprehensive workflow from reaction setup to product purification and characterization.
Mechanistic Overview of the Suzuki Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in this case, Ethyl 6-chloropicolinate) to a palladium(0) complex, forming a palladium(II) species.[2][4][6] This step is often the rate-determining step of the reaction.[2][4]
-
Transmetalation: The organoboron reagent ((5-fluoro-2-methylphenyl)boronic acid) is activated by a base to form a more nucleophilic boronate species.[4][9][10] This boronate then undergoes transmetalation with the palladium(II) complex, where the organic group from the boron is transferred to the palladium center, displacing the halide.[4][6]
-
Reductive Elimination: The final step is the reductive elimination of the two organic ligands from the palladium(II) complex, forming the desired carbon-carbon bond in the product (this compound) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][4][6]
The Critical Role of the Base
The presence of a base is crucial for the Suzuki coupling to proceed.[4] The base plays multiple roles, the most critical of which is the activation of the boronic acid.[4][9][10] By reacting with the boronic acid, the base forms a more nucleophilic boronate complex, which facilitates the transmetalation step.[4][10][11] Common bases used in Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂).[1][10] The choice of base can significantly impact the reaction yield and selectivity.
Catalyst Selection: The Heart of the Reaction
The palladium catalyst is central to the Suzuki coupling.[12] While various palladium sources can be used, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely employed and robust catalyst for a range of Suzuki couplings.[13][14] The triphenylphosphine ligands stabilize the palladium(0) state and dissociate in solution to provide the active catalytic species.[12] The selection of the catalyst and its associated ligands can influence the reaction's efficiency, particularly when dealing with less reactive organic halides like chlorides.[7][15]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from Ethyl 6-chloropicolinate and (5-fluoro-2-methylphenyl)boronic acid.
Reagents and Materials
| Reagent/Material | Formula | M.W. | CAS No. | Supplier |
| Ethyl 6-chloropicolinate | C₈H₈ClNO₂ | 185.61 | 57407-92-0 | Commercially Available |
| (5-Fluoro-2-methylphenyl)boronic acid | C₇H₈BFO₂ | 153.95 | 163517-62-2 | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Commercially Available |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Commercially Available |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 123-91-1 | Commercially Available |
| Water (deionized and degassed) | H₂O | 18.02 | 7732-18-5 | In-house |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Commercially Available |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Commercially Available |
| Celite® | - | - | 61790-53-2 | Commercially Available |
| Argon (Ar) gas | Ar | 39.95 | 7440-37-1 | Commercially Available |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or argon balloon setup
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system
-
Standard laboratory glassware
Reaction Scheme
Caption: General reaction scheme for the Suzuki coupling synthesis.
Step-by-Step Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 6-chloropicolinate (1.0 equiv, e.g., 1.86 g, 10 mmol), (5-fluoro-2-methylphenyl)boronic acid (1.2 equiv, 1.85 g, 12 mmol), and potassium carbonate (2.0 equiv, 2.76 g, 20 mmol).
-
Place the flask under an inert atmosphere by evacuating and backfilling with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv, 0.347 g, 0.3 mmol) to the flask.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 50 mL). The use of a deoxygenated solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser under a positive pressure of argon.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.[6]
-
Transfer the filtrate to a separatory funnel and add water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting and Optimization
While the provided protocol is robust, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized) - Insufficiently degassed solvents - Low reaction temperature | - Use fresh, high-quality catalyst.[12] - Ensure thorough degassing of all solvents. - Increase the reaction temperature, but monitor for potential side reactions.[3] |
| Protodeboronation of Boronic Acid | - Presence of excess water - Prolonged reaction time at high temperature | - Use anhydrous solvents and minimize the amount of water. - Consider using a boronic ester (e.g., pinacol ester) which is more stable.[16] |
| Formation of Side Products | - Homo-coupling of the boronic acid - Catalyst decomposition | - Optimize the stoichiometry of the reactants. - Consider using a different ligand system to stabilize the catalyst.[15] |
| Difficult Purification | - Co-elution of impurities with the product | - Optimize the eluent system for flash chromatography. - Consider an alternative purification method such as recrystallization. |
Optimizing Suzuki coupling reactions can be complex due to the interplay of multiple variables.[3][17][18] A design of experiments (DoE) approach can be beneficial for systematically optimizing parameters such as catalyst loading, base concentration, temperature, and solvent choice to maximize yield and minimize impurities.[3]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds like this compound.[19][20][21] By understanding the underlying mechanism and the critical roles of the catalyst, base, and reaction conditions, researchers can successfully and efficiently synthesize their target molecules. The protocol provided in this application note serves as a reliable starting point, and the troubleshooting guide offers practical solutions to common challenges. With careful execution and attention to detail, this method can be readily implemented in a research or drug development setting.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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G-Smatt, C. G. et al. (2018). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(21), 13303-13313. Available from: [Link]
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ResearchGate. Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides 5b and 5e with arylboronic acids 9a–c. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
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Amatore, C. et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(24), 7987-7996. Available from: [Link]
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Habashneh, A. Y. et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Synthetic Communications, 39(23), 4212-4219. Available from: [Link]
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Bellina, F. et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews, 248(21-24), 2291-2354. Available from: [Link]
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ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available from: [Link]
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MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]
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Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]
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Fairlamb, I. J. S. et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735-1744. Available from: [Link]
-
ResearchGate. Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a with phenylboronic acid, 2a: Optimization of the reaction conditions a. Available from: [Link]
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Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]
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ResearchGate. Optimization of reaction conditions for Suzuki coupling 1 . Available from: [Link]
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Chem-Impex. 5-Fluoro-2-methylphenylboronic acid. Available from: [Link]
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Chemdad. 5-Fluoro-2-methylphenylboronic acid. Available from: [Link]
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iChemical. 5-Fluoro-2-methylphenylboronic acid, CAS No. 163517-62-2. Available from: [Link]
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MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Available from: [Link]
-
Sci-Hub. ChemInform Abstract: Biaryl Synthesis via Suzuki Coupling on a Solid Support. Available from: [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]
-
ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction. Available from: [Link]
-
RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Available from: [Link]
-
PubMed. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Available from: [Link]
-
ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for... Available from: [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Available from: [Link]
-
NIH National Library of Medicine. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
Wiley Online Library. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Available from: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
NIH National Library of Medicine. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available from: [Link]
-
PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Available from: [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available from: [Link]
- Google Patents. CN101418005B - Novel method for synthesizing prulifloxacin.
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"Ethyl 6-(5-fluoro-2-methylphenyl)picolinate" in the synthesis of bioactive molecules
Application Note & Protocols
Topic: Ethyl 6-(5-fluoro-2-methylphenyl)picolinate in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (CAS No. 1330750-37-2) is a pivotal chemical intermediate, primarily utilized as a direct precursor to 6-(5-fluoro-2-methylphenyl)picolinic acid. This substituted picolinic acid scaffold is a cornerstone in the architecture of numerous high-value bioactive molecules, most notably a class of potent PIM kinase inhibitors. The strategic placement of the fluoro and methyl groups on the phenyl ring significantly influences the pharmacokinetic and pharmacodynamic properties of the final compounds, enhancing metabolic stability and target binding affinity.[1] This guide provides a comprehensive overview of the synthetic utility of this compound, detailing robust protocols for its synthesis via Suzuki-Miyaura coupling, its subsequent hydrolysis to the active carboxylic acid, and its elaboration into a representative bioactive amide.
Introduction: A Privileged Scaffold in Kinase Inhibition
The pyridine ring is a well-established scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] When functionalized at the 6-position with an aryl group, it forms a biaryl structure that is crucial for creating specific and high-affinity interactions with biological targets. This compound serves as a stable, readily purifiable precursor to the corresponding picolinic acid, which is the key component for further derivatization.
The primary therapeutic area where this scaffold has demonstrated significant promise is in the development of inhibitors for the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[3] The PIM kinase family consists of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are downstream effectors in various cytokine and growth factor signaling pathways.[4] Overexpression of PIM kinases is a hallmark of many human cancers, including prostate cancer and hematopoietic malignancies, where they promote cell survival, proliferation, and resistance to apoptosis.[4][5] Consequently, inhibiting PIM kinase activity is a validated and actively pursued strategy in modern oncology drug discovery.[3][6]
The 6-(5-fluoro-2-methylphenyl)picolinamide core provides an ideal framework for ATP-competitive inhibition of PIM kinases, with the picolinamide nitrogen and oxygen acting as key hydrogen bond acceptors within the kinase hinge region.
Physicochemical Properties & Data
A summary of the key properties for the title compound and its corresponding acid is provided below.
| Property | This compound | 6-(5-Fluoro-2-methylphenyl)picolinic acid |
| CAS Number | 1330750-37-2[7] | 1261896-76-7 |
| Molecular Formula | C₁₅H₁₄FNO₂[7] | C₁₃H₁₀FNO₂ |
| Molecular Weight | 259.27 g/mol [7] | 231.22 g/mol |
| Appearance | Typically an off-white to yellow solid or oil | White to off-white solid |
| Primary Utility | Stable intermediate for synthesis & purification | Active precursor for amide coupling |
Core Synthetic Strategy & Workflow
The transformation of basic building blocks into a final bioactive molecule using the title compound follows a logical and robust three-step sequence. This workflow is designed to maximize yield and purity at each stage.
-
C-C Bond Formation: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to construct the core biaryl scaffold.[8] This reaction is highly efficient for creating carbon-carbon bonds between sp²-hybridized centers.
-
Ester Hydrolysis: The ethyl ester group, having served its purpose as a protecting group and solubility modifier, is cleaved under basic conditions (saponification) to unmask the carboxylic acid functionality.[9]
-
Amide Coupling: The resulting picolinic acid is coupled with a desired amine moiety using standard peptide coupling reagents to form the final bioactive amide, such as a PIM kinase inhibitor.
Caption: Core three-step synthetic workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of a commercially available bromopicolinate with a boronic acid to form the title compound.
-
Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the required building blocks.[8] The use of a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond.[10][11]
-
Materials:
-
Ethyl 6-bromopicolinate
-
(5-Fluoro-2-methylphenyl)boronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add Ethyl 6-bromopicolinate (1.0 eq), (5-fluoro-2-methylphenyl)boronic acid (1.1 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.03 eq) to the flask.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 16 mL dioxane, 4 mL water per 10 mmol of bromide).
-
Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Protocol 2: Hydrolysis to 6-(5-Fluoro-2-methylphenyl)picolinic Acid
This protocol details the saponification of the ethyl ester to yield the crucial carboxylic acid intermediate.
-
Rationale: Base-catalyzed hydrolysis is a standard, high-yielding method for converting esters to carboxylates.[9] Lithium hydroxide (LiOH) is often preferred as it is less prone to promoting side reactions compared to NaOH or KOH in some contexts. The reaction is typically run in a mixed aqueous-organic solvent system to ensure solubility of the starting material.
-
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equivalents)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Deionized water (for washing)
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:Water (e.g., 15 mL total solvent per 1 g of ester).
-
Add LiOH·H₂O (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution to pH ~3-4 by adding 1 M HCl dropwise. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water and dry under high vacuum to yield 6-(5-Fluoro-2-methylphenyl)picolinic acid.[12] The product is often pure enough for the next step without further purification.
-
Protocol 3: Synthesis of a Bioactive Amide Analogue
This protocol outlines the final coupling step to form an amide bond, the hallmark of many PIM kinase inhibitors.
-
Rationale: Amide bond formation is one of the most critical reactions in drug synthesis. Using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for activating the carboxylic acid, minimizing side reactions and racemization (if applicable). A non-nucleophilic base like DIPEA is used to scavenge the acid formed during the reaction.
-
Materials:
-
6-(5-Fluoro-2-methylphenyl)picolinic acid
-
Target amine (e.g., 4-aminopiperidine derivative) (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate or Dichloromethane (for extraction)
-
-
Step-by-Step Procedure:
-
Dissolve 6-(5-fluoro-2-methylphenyl)picolinic acid (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add the target amine (1.1 eq), either neat or as a solution in DMF.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor progress by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final bioactive amide.
-
Application Focus: PIM Kinase Signaling and Inhibition
PIM kinases are constitutively active and their activity is primarily regulated at the level of transcription and protein stability. They are downstream of many oncogenic pathways, such as JAK/STAT signaling. Once expressed, PIM kinases phosphorylate a range of downstream targets to exert their pro-survival and anti-apoptotic effects.
Key downstream targets include:
-
BAD: Phosphorylation of the pro-apoptotic protein BAD by PIM kinases inhibits its function, thus preventing apoptosis.[6]
-
4E-BP1: PIM kinases can phosphorylate 4E-BP1, which relieves its inhibition of the eIF4E translation initiation factor, thereby promoting protein synthesis and cell growth.[6]
-
MYC: PIM-1 can phosphorylate and stabilize the MYC oncoprotein, a critical driver of cell proliferation.
Inhibitors derived from the 6-(5-fluoro-2-methylphenyl)picolinamide scaffold act as ATP mimetics, binding to the ATP pocket in the PIM kinase catalytic domain and preventing the phosphorylation of these downstream substrates.
Sources
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- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labsolu.ca [labsolu.ca]
Application Notes and Protocols for Ethyl 6-(5-fluoro-2-methylphenyl)picolinate in Agrochemical Research
Prepared by: Senior Application Scientist, Gemini Division
Introduction: A New Frontier in Auxin Herbicide Research
Ethyl 6-(5-fluoro-2-methylphenyl)picolinate is a novel compound belonging to the arylpicolinate chemical family. This class represents a significant advancement in agrochemical science, specifically within the synthetic auxin herbicides (WSSA Group 4; HRAC Group O).[1] Arylpicolinates, such as the commercialized active ingredients halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), are distinguished by their unique interaction with plant auxin receptors compared to older auxin chemistries like phenoxycarboxylic acids (e.g., 2,4-D) or benzoic acids (e.g., dicamba).[2][3]
The core value of this chemical class lies in its high efficacy at low use rates and its ability to control a broad spectrum of broadleaf weeds, including those that have developed resistance to other herbicide modes of action.[4][5] Research into new derivatives, such as this compound, is driven by the need to discover molecules with enhanced herbicidal activity, a wider weed control spectrum, and improved crop selectivity.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound. It outlines the compound's mechanism of action and provides detailed, field-proven protocols for its assessment as a potential herbicide candidate.
Section 1: Compound Profile and Synthesis Outline
Physicochemical Properties (Predicted)
| Property | Value | Rationale / Significance |
| IUPAC Name | ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate | - |
| Chemical Class | Arylpicolinate | Synthetic Auxin Herbicide (WSSA Group 4) |
| Molecular Formula | C₁₅H₁₄FNO₂ | - |
| Molecular Weight | 259.28 g/mol | Affects uptake and translocation. |
| Solubility | Low in water, high in organic solvents (e.g., DMSO, Acetone) | Ester form is typically less water-soluble, aiding cuticular penetration. |
| Form | Solid (predicted) | - |
General Synthetic Pathway
The synthesis of 6-aryl-picolinates typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. A halogenated picolinate "head" is reacted with an arylboronic acid or arylboronate ester "tail".[7]
-
Step 1: Synthesis of the Picolinate 'Head'. Ethyl 6-chloropicolinate is a common starting material.
-
Step 2: Synthesis of the Aryl 'Tail'. (5-fluoro-2-methylphenyl)boronic acid is prepared.
-
Step 3: Suzuki Coupling. The picolinate 'head' and aryl 'tail' are coupled in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent system.
This modular approach allows for the rapid synthesis of diverse analogs for structure-activity relationship (SAR) studies, which are crucial for optimizing herbicidal potency.[8]
Section 2: Mechanism of Action - A Differentiated Synthetic Auxin
Synthetic auxin herbicides mimic the plant hormone indole-3-acetic acid (IAA), but their enhanced stability leads to a sustained and overwhelming hormonal response.[9] This disrupts numerous growth processes, causing epinasty (twisting), uncontrolled cell division, and ultimately, plant death in susceptible species.[10]
The primary molecular target is a family of F-box proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins, which are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[9][11]
The Causality of Arylpicolinate Action:
-
Binding: The arylpicolinate molecule binds to the TIR1/AFB receptor. This binding is distinct from older auxins and is a key area of research.[1] Molecular docking studies suggest that arylpicolinates may have a high affinity for specific AFB isoforms, such as AFB5.[4]
-
"Molecular Glue": This binding creates a stable complex that acts as a "molecular glue," tethering the receptor to Aux/IAA transcriptional repressor proteins.[12]
-
Degradation: The SCF complex tags the Aux/IAA repressor for degradation by the 26S proteasome.[11]
-
Gene Expression: With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of a cascade of auxin-responsive genes.[12]
-
Phytotoxicity: This leads to the overproduction of ethylene and abscisic acid (ABA), which are the primary drivers of the herbicidal symptoms, including senescence and tissue decay.[13]
Sources
- 1. corteva.com [corteva.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 8. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 9. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl 6-(5-fluoro-2-methylphenyl)picolinate as a Privileged Scaffold for Novel Pharmaceutical Development
Introduction: Rationale for Investigation
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in clinically successful drugs, earning them the designation of "privileged structures." The picolinate scaffold, a pyridine ring functionalized with a carboxylic acid or its ester, is one such motif, forming the core of numerous FDA-approved nitrogen-heterocyclic pharmaceuticals.[1] Its utility stems from its versatile chemical handles, its ability to engage in various biological interactions, and its favorable pharmacokinetic properties.
This guide focuses on Ethyl 6-(5-fluoro-2-methylphenyl)picolinate (CAS: 1330750-37-2), a compound that merges the privileged picolinate core with two strategically important functional groups used in drug design: a fluorine atom and a methyl-substituted phenyl ring.[2]
-
Strategic Fluorination: The incorporation of fluorine is a cornerstone of contemporary drug design.[3] Its high electronegativity and small van der Waals radius allow it to modulate a molecule's electronic properties, pKa, and conformational preferences, often without introducing significant steric hindrance.[4][5] This can lead to enhanced binding affinity, improved metabolic stability by blocking sites of oxidative metabolism, and increased membrane permeability.[6]
-
Substituted Phenyl Moiety: The 2-methylphenyl group provides a three-dimensional architecture that can be optimized for specific protein binding pockets. The methyl group can enhance hydrophobic interactions and influence the molecule's overall conformation. Furthermore, the 5-fluoro substituent on this ring further enhances the electronic properties beneficial for drug-like characteristics.[7]
This document serves as a comprehensive guide for researchers and drug development professionals, outlining the potential of this compound as a starting point for generating novel compound libraries. We provide detailed protocols for chemical modification and biological screening to unlock its therapeutic potential.
Compound Properties and Handling
A thorough understanding of the starting material's physicochemical properties is critical for successful experimental design.
| Property | Value | Source |
| CAS Number | 1330750-37-2 | [2][8] |
| Molecular Formula | C₁₅H₁₄FNO₂ | [2] |
| Molecular Weight | 259.28 g/mol | [8] |
| Purity | Typically ≥98% | [2] |
| Appearance | (Varies) - Typically a solid | N/A |
| Storage | Sealed in a dry environment at 2-8°C | [8] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | General Chemical Knowledge |
Safety & Handling: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Proposed Therapeutic Applications & Mechanistic Hypotheses
While specific biological data for this exact molecule is limited, the broader class of picolinic acid derivatives has demonstrated a wide spectrum of pharmacological activities.[9] Based on this precedent, we propose investigating derivatives of this compound in the following therapeutic areas:
-
Oncology (Kinase Inhibition): Picolinamide-based compounds have been successfully developed as potent inhibitors of key signaling kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.[10] The structure of our lead compound provides an excellent starting point for designing inhibitors that can bind to the ATP-binding pocket of various kinases.
-
Central Nervous System (CNS) Disorders: Picolinic acid derivatives have also been explored for their anticonvulsant activity.[11] The strategic fluorination in our lead compound can enhance blood-brain barrier permeability, a critical attribute for CNS-acting drugs.[7]
Hypothetical Mechanism: Kinase Inhibition
The diagram below illustrates a simplified, hypothetical pathway where a derivative of this scaffold could act as a Type I kinase inhibitor, competing with ATP for binding to the active site of a receptor tyrosine kinase like VEGFR-2.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Synthetic Chemistry & Library Development
The true value of this compound lies in its potential as a versatile building block. The ethyl ester can be readily hydrolyzed to the carboxylic acid, which serves as a key handle for creating a diverse library of amides—a common strategy in lead discovery.
Protocol 4.1: Saponification to the Carboxylic Acid Core
This protocol details the basic hydrolysis of the ethyl ester to yield the foundational 6-(5-fluoro-2-methylphenyl)picolinic acid.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., a 3:1:1 ratio).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~3-4 by the slow addition of 1M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.
-
The product can be purified by recrystallization or column chromatography if necessary.
Protocol 4.2: Amide Library Synthesis via HATU Coupling
This protocol describes a reliable method for coupling the carboxylic acid core with a diverse set of primary or secondary amines to generate a screening library.
Materials:
-
6-(5-fluoro-2-methylphenyl)picolinic acid (from Protocol 4.1)
-
A diverse library of amine building blocks (R¹R²NH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) followed by DIPEA (2.5 eq) to the reaction mixture.
-
Seal the vial and stir at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide product using flash column chromatography or preparative HPLC.
Workflow for Library Generation
The following diagram illustrates the two-step workflow to generate a diverse library of amides from the starting ester.
Caption: Workflow for generating a diverse amide screening library.
Biological Screening & Assay Protocols
Once a library of compounds has been synthesized, the next step is to screen them for biological activity. Below are example protocols for primary and secondary assays relevant to the proposed therapeutic areas.
Protocol 5.1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol provides a method for screening compounds against a specific kinase (e.g., VEGFR-2) to identify direct inhibitors.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized compound library (in DMSO)
-
Assay buffer (specific to the kinase)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the library compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the appropriate assay buffer. Add this mix (e.g., 5 µL) to each well.
-
Initiate Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader. The light output is directly proportional to the amount of ADP generated and thus to kinase activity.
-
Analysis: Calculate the percent inhibition for each compound relative to the positive control. Plot the results to determine IC₅₀ values for active compounds.
Protocol 5.2: Cell-Based Anti-Proliferation Assay (MTT)
This assay determines the effect of the compounds on the viability and proliferation of cancer cell lines (e.g., A549, HepG2).[10]
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Synthesized compound library (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Seeding: Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Data Interpretation & Hit-to-Lead Optimization
The data from biological screening is used to establish a Structure-Activity Relationship (SAR), which guides the next round of synthesis.
Hypothetical SAR Data Table
The table below illustrates how data for a small set of hypothetical analogs could be presented. Here, the core acid is coupled with different amines to probe the SAR around the R-group.
| Compound ID | R-Group (from Amine) | Kinase IC₅₀ (nM) | A549 GI₅₀ (µM) |
| LEAD-001 | -NH-CH₂-Cyclopropyl | 550 | 12.5 |
| LEAD-002 | -NH-CH₂-Phenyl | 230 | 8.2 |
| LEAD-003 | -NH-Morpholine | >10,000 | >50 |
| LEAD-004 | -NH-CH₂(4-F-Phenyl) | 85 | 2.1 |
This hypothetical data suggests that an aromatic group is preferred over an aliphatic or bulky heterocyclic group, and that adding a fluorine atom to the phenyl ring improves potency. This insight would guide the synthesis of the next generation of compounds.
The Hit-to-Lead Optimization Cycle
Successful drug discovery relies on an iterative process of design, synthesis, and testing to transform a preliminary "hit" into a viable "lead" candidate with improved potency, selectivity, and drug-like properties.
Caption: The iterative cycle of hit-to-lead optimization.
Conclusion
This compound represents a promising and strategically designed starting point for pharmaceutical discovery. Its combination of a privileged picolinate core and drug-like fluoro- and methylphenyl- substituents makes it an ideal scaffold for generating novel compound libraries. By employing the synthetic and biological protocols outlined in this guide, researchers can systematically explore the chemical space around this core, establish clear structure-activity relationships, and potentially identify potent and selective lead candidates for a variety of therapeutic targets, particularly in oncology and CNS disorders.
References
-
Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives - IJIRT. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2023). Retrieved January 22, 2026, from [Link]
-
New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed. (2005). Retrieved January 22, 2026, from [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (n.d.). Retrieved January 22, 2026, from [Link]
-
Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (n.d.). Retrieved January 22, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 22, 2026, from [Link]
-
Full article: The role of fluorine in medicinal chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Chemical properties and biotoxicity of several chromium picolinate derivatives - PubMed. (2016). Retrieved January 22, 2026, from [Link]
-
Picolinate – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 22, 2026, from [Link]
-
Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed. (2019). Retrieved January 22, 2026, from [Link]
-
US11780845, Example 694 | C28H30N6O2 | CID 155309787 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
5-Methyl-picolinate | C7H6NO2- | CID 20095419 - PubChem - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed. (2016). Retrieved January 22, 2026, from [Link]
-
Ethyl 6-Bromopicolinate | C8H8BrNO2 | CID 2758810 - PubChem - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine) - ResearchGate. (1997). Retrieved January 22, 2026, from [Link]
-
Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Preparation of 2-R 5-oxo5-H6-N,N-diethylcarboxamide 7-phenyl-[1][9][11]thiadiazolo-[3,2-a]pyrimidine and Study of Biological Properties - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols for the Purification of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate
Document ID: ANP-2026-01-22-001
Abstract
This document provides a comprehensive guide for the purification of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of purity for downstream applications and regulatory compliance, we present detailed, field-proven protocols for flash column chromatography and recrystallization. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind each method, step-by-step procedures, and robust troubleshooting sections. Furthermore, we outline standard analytical techniques for purity verification, ensuring the final compound meets the rigorous standards required for active pharmaceutical ingredient (API) synthesis.
Introduction and Physicochemical Profile
This compound is a biaryl compound of significant interest in medicinal chemistry, often serving as a building block for more complex molecular targets. The purity of this intermediate is paramount, as even trace impurities can lead to side reactions, reduced yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps. Crystallization is a highly selective purification technique used in the pharmaceutical industry to ensure high chemical purity, which is a critical attribute of the final product.[1]
A thorough understanding of the compound's physicochemical properties is the foundation for developing effective purification strategies. These properties dictate the choice of solvents, stationary phases, and purification techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 1330750-37-2 | [2] |
| Molecular Formula | C15H14FNO2 | [2] |
| Molecular Weight | 259.3 g/mol | [2] |
| Appearance | Off-white to pale yellow solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, Acetone); low solubility in non-polar solvents (e.g., Hexane) and water (predicted). | --- |
| Predicted LogP | 3.5 (predicted) | --- |
Note: Some properties are predicted based on the chemical structure and may vary based on experimental conditions.
Strategic Approach to Purification
The selection of a purification protocol is dependent on the scale of the synthesis, the nature of the impurities, and the required final purity. A general workflow for selecting the appropriate purification strategy is outlined below.
Caption: Purification strategy decision workflow.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying compounds on a small to medium scale.[3][4] It is particularly effective for separating the target compound from impurities with different polarities. For biaryl compounds, a common purification method is flash column chromatography on silica gel.[5]
Principle
This technique utilizes a stationary phase (silica gel) and a mobile phase (an organic solvent or solvent mixture). The separation is based on the differential partitioning of the components of the mixture between the two phases. Compounds with higher polarity will have a stronger affinity for the polar silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase.
Detailed Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
Procedure:
-
Solvent System Selection:
-
Using TLC, determine an appropriate mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.
-
The ideal solvent system should give the target compound a Retention Factor (Rf) of approximately 0.3.[6] This provides a good balance between separation and elution time.
-
Test various ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc) to find the optimal separation from impurities.
-
-
Column Packing:
-
Select a column of appropriate diameter based on the amount of crude material.
-
Add a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.[7]
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent like DCM.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading" and generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and silica.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.[3]
-
Begin collecting fractions in test tubes.
-
If a gradient elution is necessary to separate stubborn impurities, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[3]
-
Troubleshooting
Table 2: Troubleshooting Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | Incorrect solvent system; Column overloading; Poorly packed column. | Re-optimize the solvent system using TLC; Reduce the amount of crude material; Repack the column carefully to avoid channels and cracks. |
| Compound Cracks on Column | Compound is not very soluble in the mobile phase. | Use a stronger solvent for loading or consider a different mobile phase altogether. |
| Tailing of Spots on TLC | Compound is acidic or basic. | Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds).[6] |
Protocol 2: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, especially on a larger scale or as a final polishing step to achieve high purity.[8][9][10] The principle relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures.
Principle
An impure solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.[8]
Detailed Protocol
Materials:
-
Crude or column-purified this compound
-
A selection of solvents for screening (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirrer)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test the solubility of a small amount of the compound in various solvents at room temperature and with heating.
-
A good solvent system can also be a mixture of a "good" solvent (in which the compound is very soluble) and an "anti-solvent" (in which the compound is poorly soluble).[9]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Troubleshooting
Table 3: Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | Too much solvent was used; The solution is not supersaturated. | Boil off some of the solvent to concentrate the solution; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound; The compound is too impure. | Use a lower-boiling solvent; Purify the compound by another method (e.g., chromatography) first. |
| Low Recovery | The compound is too soluble in the cold solvent; Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled; Use a less polar solvent; Heat the filtration apparatus before use. |
Purity Analysis
After purification, it is essential to verify the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods for this purpose.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture.[12][13][14] A reversed-phase C18 column is typically used for compounds of this nature.[11]
Hypothetical HPLC Data:
Table 4: HPLC Purity Analysis
| Sample | Retention Time (min) | Area % | Purity (%) |
| Crude Product | 5.8 (Product) | 87.2 | 87.2% |
| 3.2, 4.5, 6.1 (Impurities) | 12.8 | ||
| Purified Product | 5.8 (Product) | >99.5 | >99.5% |
Quantitative NMR (qNMR)
Quantitative ¹H NMR can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[15][16][17] This method is orthogonal to HPLC and provides an excellent confirmation of purity.[15]
The purity can be calculated using the following formula:[18]
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Conclusion
The successful synthesis of high-quality active pharmaceutical ingredients relies heavily on the purity of the starting materials and intermediates. The protocols outlined in this application note for the purification of this compound, utilizing flash column chromatography and recrystallization, provide robust and scalable methods for achieving the high purity required in a drug development setting. Adherence to these detailed procedures, combined with diligent in-process monitoring and final purity analysis, will ensure a consistent and high-quality supply of this critical building block.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents.
-
National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Google Patents.
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
SIELC Technologies. HPLC Separation of Small Organic Acids on Newcrom B Column. [Link]
-
ResearchGate. The green technics of synthesis of chromium picolinate. [Link]
-
LabXchange. Lab Procedure: Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
National Center for Biotechnology Information. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
-
National Institutes of Health (NIH). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids. [Link]
-
University of Wisconsin-Madison. Quantitative NMR Spectroscopy. [Link]
-
Zakarian Group, UC Santa Barbara. How to do Flash Column Chromatography in 15 Minutes. [Link]
- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
-
ResearchGate. Recrystallization of Active Pharmaceutical Ingredients | Request PDF. [Link]
-
Chemistry LibreTexts. Running a flash column. [Link]
-
ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3 | Request PDF. [Link]
-
National Institutes of Health (NIH). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
National Institute of Standards and Technology (NIST). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]
-
Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. High Performance Liquid Chromatography. [Link]
-
Mestrelab Resources. Purity Calculation. [Link]
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Application Notes and Protocols: Derivatization of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate for Structure-Activity Relationship Studies
Introduction: The Potential of the 6-Arylpicolinate Scaffold
The 6-aryl-2-picolinate framework represents a significant class of compounds in medicinal chemistry and agrochemistry. Picolinic acid and its derivatives are recognized as "privileged" structural motifs, forming the core of numerous biologically active molecules.[1] For instance, derivatives of picolinamide have been investigated as potential antitumor agents and acetylcholinesterase inhibitors.[2][3][4] Specifically, 6-aryl-2-picolinates have demonstrated excellent herbicidal activities by acting as synthetic auxin herbicides.[5]
The subject of this guide, Ethyl 6-(5-fluoro-2-methylphenyl)picolinate (CAS 1330750-37-2), presents a promising starting point for the development of novel therapeutic agents or other biologically active compounds.[6] Its structure features several key points for chemical modification, making it an ideal candidate for structure-activity relationship (SAR) studies. These studies are crucial in drug discovery for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization strategies for this compound to explore its SAR. We will delve into the rationale behind specific modifications and provide detailed, field-proven protocols for the synthesis and subsequent biological evaluation of the resulting derivatives.
Strategic Derivatization Points of this compound
The structure of this compound offers three primary sites for derivatization, allowing for a systematic exploration of the chemical space around the core scaffold:
-
The Ethyl Ester Moiety: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, esters, or other carboxylic acid derivatives. This allows for the introduction of various functional groups to probe interactions with biological targets.
-
The Benzylic Methyl Group: The methyl group on the phenyl ring is susceptible to oxidation, providing access to derivatives with aldehyde, carboxylic acid, or alcohol functionalities at this position.[7][8][9][10] These modifications can significantly alter the compound's steric and electronic properties.
-
The Fluoro Substituent: While direct replacement of the fluorine atom is challenging, its position on the phenyl ring offers opportunities for introducing additional substituents via electrophilic aromatic substitution, or by employing strategies like the Suzuki-Miyaura coupling if a suitable precursor with a halide at that position is synthesized.[11][12][13][14][15] Bioisosteric replacement of the fluorine atom with other groups of similar size and electronic properties is another key strategy in medicinal chemistry to modulate a molecule's activity and properties.[16][17][18][19][20]
The following sections will provide detailed protocols for derivatization at each of these positions.
Experimental Protocols
Part 1: Modification of the Ethyl Ester Moiety
The ethyl ester of the parent compound serves as a versatile handle for introducing a diverse range of functionalities. The initial step is the hydrolysis of the ester to the corresponding carboxylic acid.
Rationale: Basic hydrolysis using a hydroxide source is a standard and efficient method for converting esters to carboxylic acids. The resulting carboxylate salt is protonated in an acidic workup to yield the free carboxylic acid.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add a solution of NaOH (1.5 eq) or LiOH (1.5 eq) in water to the reaction mixture.
-
Stir the mixture at room temperature or gently heat to 40-50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 6-(5-fluoro-2-methylphenyl)picolinic acid.
Rationale: The formation of amides from carboxylic acids is a cornerstone of medicinal chemistry.[21] Using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) facilitates the formation of an active ester intermediate, which then readily reacts with a primary or secondary amine to form the desired amide.[22][23]
Materials:
-
6-(5-fluoro-2-methylphenyl)picolinic acid (from Protocol 1.1)
-
A diverse library of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 6-(5-fluoro-2-methylphenyl)picolinic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Data Presentation: Hypothetical Amide Derivatives and their Characterization
| Derivative ID | Amine Used | Molecular Formula | Calculated Mass | Observed Mass (ESI-MS) |
| A-01 | Cyclopropylamine | C₁₇H₁₅FN₂O | 282.31 | 283.1 (M+H)⁺ |
| A-02 | Morpholine | C₁₈H₁₇FN₂O₂ | 328.34 | 329.1 (M+H)⁺ |
| A-03 | Aniline | C₂₀H₁₅FN₂O | 334.35 | 335.1 (M+H)⁺ |
| A-04 | Benzylamine | C₂₁H₁₇FN₂O | 348.37 | 349.1 (M+H)⁺ |
Part 2: Modification of the Benzylic Methyl Group
The benzylic methyl group is activated towards oxidation due to its proximity to the aromatic ring.[9] This allows for the introduction of oxygen-containing functional groups.
Rationale: Strong oxidizing agents like potassium permanganate (KMnO₄) can effectively oxidize a benzylic methyl group to a carboxylic acid.[8][10] This transformation introduces a new carboxylic acid functionality, which can be further derivatized.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of pyridine and water.
-
Heat the mixture to reflux and add KMnO₄ (3.0-4.0 eq) portion-wise over a period of 1-2 hours.
-
Continue refluxing until the purple color of the permanganate has disappeared. Monitor by TLC.
-
Cool the reaction mixture to room temperature and add a saturated solution of sodium bisulfite to quench the excess KMnO₄ and dissolve the manganese dioxide.
-
Acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Part 3: Modification of the Phenyl Ring
Exploring substitutions on the phenyl ring is key to understanding the SAR. While direct substitution is one approach, palladium-catalyzed cross-coupling reactions offer a more controlled and versatile method.
Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with a halide or triflate using a palladium catalyst.[11][15] To apply this to our scaffold, we would ideally start with a brominated or iodinated analogue of the parent compound (e.g., Ethyl 6-(2-bromo-5-fluorophenyl)picolinate). This protocol assumes the availability of such a precursor.
Materials:
-
Ethyl 6-(2-bromo-5-fluorophenyl)picolinate (or analogous halide)
-
A diverse library of aryl and heteroaryl boronic acids or esters
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
A solvent system such as 1,4-dioxane/water or toluene/water
Procedure:
-
To a reaction vessel, add Ethyl 6-(2-bromo-5-fluorophenyl)picolinate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (2.0-3.0 eq) and the solvent system.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Workflow and Logic Diagrams
The overall strategy for generating a library of derivatives for SAR studies is depicted below.
Caption: Overall workflow for derivatization and SAR studies.
Proposed Biological Evaluation
Given that various picolinate derivatives have shown activity as enzyme inhibitors, a primary screening cascade could focus on a panel of relevant kinases or proteases.[1][2][3] Additionally, considering the herbicidal activity of related compounds, assays for plant-specific targets could be explored.[5]
Initial Screening:
-
Cytotoxicity Assays: To determine the general toxicity of the synthesized compounds, assays against a panel of human cancer cell lines (e.g., HeLa, MCF7, A549) and a normal cell line (e.g., IMR-90) are recommended.[24][25]
-
Enzyme Inhibition Assays: Based on the structural class, screening against a panel of kinases (e.g., Aurora kinases, as seen with other picolinamide derivatives) would be a logical starting point.[3]
Secondary and Lead Optimization Assays:
-
In-depth Enzyme Kinetics: For active compounds, determination of IC₅₀ values and mechanism of inhibition studies should be performed.
-
In vivo Models: Promising candidates can be advanced to in vivo models of disease relevant to the identified biological target.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel picolinate derivative.
Caption: Hypothetical kinase inhibition signaling pathway.
Conclusion
The this compound scaffold provides a rich platform for the generation of diverse chemical libraries for SAR studies. By systematically modifying the ester, benzylic methyl, and phenyl ring functionalities using the robust protocols outlined in this guide, researchers can effectively explore the chemical space around this core structure. The subsequent biological evaluation of these novel derivatives holds the potential for the discovery of new lead compounds for various therapeutic or agrochemical applications.
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- Suzuki cross-coupling reaction. (2020). YouTube.
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- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules.
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- Pharmacological Activities and Therapeutic Potential of Novel Drug Deriv
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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using "Ethyl 6-(5-fluoro-2-methylphenyl)picolinate"
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology.[1] The discovery of novel kinase inhibitors is a critical endeavor in the development of targeted therapies. Picolinic acid and its derivatives have been recognized for a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.[2][3] This application note presents a comprehensive, field-proven guide for the use of a novel picolinate derivative, "Ethyl 6-(5-fluoro-2-methylphenyl)picolinate," in a high-throughput screening (HTS) campaign to identify potential inhibitors of a hypothetical serine/threonine kinase, "Tumor-Associated Kinase X" (TAK-X), implicated in a cancer signaling pathway.
While the specific biological activity of "this compound" is yet to be fully elucidated, its structural features suggest potential interactions with ATP-binding sites of kinases. This guide, therefore, provides a robust framework for researchers to assess its potential as a kinase inhibitor and serves as a template for screening other small molecules against similar targets. We will delve into the rationale behind experimental design, from assay development to hit validation, ensuring a scientifically rigorous approach to early-stage drug discovery.
Hypothetical Target and Signaling Pathway
For the context of this guide, we hypothesize that Tumor-Associated Kinase X (TAK-X) is a serine/threonine kinase that plays a pivotal role in a pro-survival signaling pathway in a specific cancer type. Overexpression or constitutive activation of TAK-X leads to the phosphorylation of downstream substrates, promoting cell proliferation and inhibiting apoptosis. Therefore, inhibiting TAK-X is a promising therapeutic strategy.
Caption: Hypothetical TAK-X Signaling Pathway.
High-Throughput Screening Strategy: A Fluorescence Polarization Approach
To identify inhibitors of TAK-X, a competitive binding fluorescence polarization (FP) assay is a highly suitable HTS method.[4] FP assays are homogeneous, meaning they do not require separation of bound and free components, which simplifies automation and reduces the number of steps.[4] The principle of this assay is based on the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein.
In our proposed assay, a fluorescently labeled, high-affinity ligand for the ATP-binding site of TAK-X (the "tracer") is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in a low FP signal. When bound to the much larger TAK-X protein, its rotation is slowed, leading to a high FP signal. A potential inhibitor, such as "this compound," will compete with the tracer for binding to TAK-X. Successful binding of the inhibitor will displace the tracer, causing a decrease in the FP signal.
Experimental Protocols
Part 1: Assay Development and Optimization
The robustness of an HTS campaign is contingent on meticulous assay development.[5] The goal is to establish a stable and reproducible assay with a sufficient signal window to distinguish hits from inactive compounds.
1.1. Reagents and Materials:
-
Recombinant human TAK-X enzyme
-
Fluorescent tracer (e.g., a Bodipy-labeled ATP analog)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
"this compound" (and other library compounds) dissolved in DMSO
-
Positive control (a known kinase inhibitor, e.g., Staurosporine)
-
384-well, low-volume, black, non-binding surface microplates
-
A microplate reader capable of measuring fluorescence polarization
1.2. Protocol for Determining Optimal Tracer and Enzyme Concentrations:
-
Tracer Titration: Prepare a serial dilution of the fluorescent tracer in assay buffer. Add a fixed, low concentration of TAK-X enzyme to each well. Measure the FP signal. The optimal tracer concentration should be at or below its Kd (dissociation constant) for TAK-X and provide a stable, low FP signal in the absence of the enzyme.
-
Enzyme Titration: Using the optimized tracer concentration, perform a serial dilution of the TAK-X enzyme. Measure the FP signal. The optimal enzyme concentration should be the lowest concentration that provides a maximal and stable high FP signal, indicating saturation of the tracer.
1.3. Z' Factor Determination for Assay Validation:
The Z' factor is a statistical parameter used to quantify the quality of an HTS assay.[6][7] It reflects the separation between the high and low signals (the dynamic range) and the signal variability.[6][8]
-
Prepare a 384-well plate with alternating columns of positive and negative controls.
-
Negative Controls (High Signal): Wells containing optimized concentrations of TAK-X enzyme and fluorescent tracer in assay buffer with DMSO (vehicle control).
-
Positive Controls (Low Signal): Wells containing optimized concentrations of TAK-X enzyme, fluorescent tracer, and a saturating concentration of a known inhibitor (e.g., Staurosporine) in assay buffer with DMSO.
-
-
Incubate the plate at room temperature for the optimized equilibrium time (e.g., 60 minutes).
-
Measure the fluorescence polarization.
-
Calculate the Z' factor using the following formula:
-
Z' = 1 - [(3 * (SDhigh + SDlow)) / |Meanhigh - Meanlow|]
-
Where SD is the standard deviation and Mean is the average signal of the high and low controls.
-
| Z' Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls with low data variability.[8] |
| 0 to 0.5 | Acceptable | The assay may be suitable for HTS, but further optimization is recommended.[8] |
| < 0 | Unacceptable | The signal overlap between controls is too high for reliable hit identification.[8] |
An assay with a Z' factor consistently above 0.5 is considered robust for HTS.[7][9]
Part 2: Primary High-Throughput Screening
The primary screen is designed to rapidly test a large library of compounds at a single concentration to identify "hits."
2.1. HTS Workflow:
-
Dispense a small volume (e.g., 50 nL) of each library compound, including "this compound," into the wells of a 384-well plate. The final concentration is typically 10-20 µM.
-
Add the TAK-X enzyme (pre-mixed in assay buffer) to all wells except for the low signal controls.
-
Incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Add the fluorescent tracer (pre-mixed in assay buffer) to all wells.
-
Incubate the plate at room temperature for the optimized equilibrium time.
-
Measure the fluorescence polarization.
-
Calculate the percent inhibition for each compound relative to the plate controls.
Caption: Primary HTS Workflow using FP Assay.
Part 3: Hit Confirmation and Dose-Response Analysis
Primary hits must be re-tested to confirm their activity and determine their potency (IC₅₀).
3.1. Protocol:
-
"Cherry-pick" the primary hits from the library plates.
-
Prepare serial dilutions of the confirmed hits (typically an 8- to 12-point dilution series).
-
Perform the FP assay as described for the primary screen with the different concentrations of the hit compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound ID | Primary Screen Inhibition (%) | Confirmed Hit? | IC₅₀ (µM) |
| This compound | 65.2 | Yes | 5.8 |
| Compound B | 58.9 | Yes | 12.3 |
| Compound C | 25.1 | No | > 100 |
Part 4: Counter-Screening and Hit Validation
Counter-screens are essential to eliminate false positives that interfere with the assay technology rather than the biological target.[10][11][12]
4.1. Orthogonal Assay:
An orthogonal assay measures the same biological activity but with a different technology. For a kinase, a luminescence-based ATP depletion assay (e.g., Kinase-Glo®) is an excellent choice. This assay measures the amount of ATP remaining after the kinase reaction. True inhibitors of TAK-X should show activity in both the FP and the ATP depletion assays.
4.2. Assay Interference Counter-Screen:
To identify compounds that may be fluorescent or quench the tracer's fluorescence, the primary FP assay is run in the absence of the TAK-X enzyme. Compounds that still cause a significant change in the FP signal are likely interfering with the assay components and should be flagged as false positives.
Caption: HTS Data Analysis and Hit Validation Pipeline.
Conclusion and Future Directions
This application note provides a comprehensive framework for utilizing "this compound" in a high-throughput screening campaign to identify novel inhibitors of the hypothetical kinase TAK-X. By following these detailed protocols, researchers can rigorously assess the inhibitory potential of this and other small molecules. A successful HTS campaign, guided by the principles of robust assay development, hit confirmation, and counter-screening, will yield validated hits. These hits, including potentially "this compound," can then serve as the starting point for medicinal chemistry efforts to establish structure-activity relationships (SAR) and develop more potent and selective drug candidates.[13]
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Wesche, H., et al. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Available at: [Link]
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International Journal of Innovative Research in Technology (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. IJIRT, 12(7). Available at: [Link]
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-
Yasgar, A., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of biomolecular screening, 21(10), 1102-1110. Available at: [Link]
- Hurley, J. H., & Kisselev, O. G. (2010). Structure-activity relationship for the picolinamide antibacterials that selectively target Clostridioides difficile. Journal of medicinal chemistry, 53(15), 5555-5564.
-
Sino Biological (2026). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. BioSpace. Available at: [Link]
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Drug Discovery and Development (2008). High-Throughput Screening for Kinase Inhibitors. Available at: [Link]
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Sygnature Discovery (n.d.). The Importance of Counter Screens in HTS. Available at: [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
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Nanomicrospheres (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]
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ResearchGate (n.d.). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Available at: [Link]
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Synthesis of Picolinate Esters: A Detailed Guide to Experimental Setups and Protocols
For Researchers, Scientists, and Drug Development Professionals
Picolinate esters, derivatives of picolinic acid, represent a class of compounds with significant interest in medicinal chemistry and materials science. Their unique chelating properties and the role of the picolinate scaffold as a "privileged" structural motif in drug discovery underscore the importance of robust and versatile synthetic methodologies.[1] This guide provides an in-depth exploration of common and effective experimental setups for the synthesis of picolinate esters, offering detailed protocols, mechanistic insights, and practical advice for successful execution in a research environment.
I. Foundational Principles: Choosing Your Synthetic Route
The selection of an appropriate esterification method is paramount and depends on several factors, including the nature of the alcohol (primary, secondary, or tertiary), the steric hindrance around the carboxylic acid, and the presence of other sensitive functional groups in the substrates.[2] This section delves into the causality behind choosing a particular synthetic strategy.
A. The Acid Chloride Route: A Versatile and Reactive Approach
This method proceeds via the conversion of picolinic acid to its more reactive acyl chloride derivative, which then readily reacts with an alcohol to form the desired ester. This approach is particularly advantageous when dealing with less reactive alcohols. The initial activation of the carboxylic acid with a reagent like thionyl chloride (SOCl₂) significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.[3][4]
The reaction with thionyl chloride, often catalyzed by a small amount of N,N-dimethylformamide (DMF), generates picolinoyl chloride hydrochloride.[3] The hydrochloride salt formation is a key consideration, as it can affect solubility in non-polar organic solvents.[4] Subsequent reaction with the alcohol is typically carried out in the presence of a base, such as triethylamine, to neutralize the generated HCl and drive the reaction to completion.[1]
B. Fischer-Speier Esterification: A Classic, Equilibrium-Driven Method
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] This method is often employed when using simple, unhindered primary or secondary alcohols in large excess, which helps to shift the reaction equilibrium towards the product side.[5] Commonly used acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][6]
The mechanism involves protonation of the carbonyl oxygen of picolinic acid by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon.[7] The alcohol then acts as a nucleophile, attacking the activated carbonyl group. A series of proton transfer steps followed by the elimination of a water molecule yields the ester.[2][5] To further drive the equilibrium, the removal of water using a Dean-Stark apparatus or the addition of a dehydrating agent is often necessary.[2]
C. Steglich Esterification: Mild Conditions for Sensitive Substrates
For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method, the Steglich esterification offers a mild and efficient alternative.[8] This reaction utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst, commonly 4-dimethylaminopyridine (DMAP).[9]
The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, facilitated by DMAP, to form the ester. A significant advantage of this method is that the reaction proceeds under neutral and often room temperature conditions.[9] A notable consideration when using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents and can be removed by filtration, though sometimes purification can be challenging.[10] EDC is often preferred as its urea byproduct is water-soluble, simplifying the work-up procedure.[10]
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of picolinate esters using the aforementioned methods.
A. Protocol 1: Synthesis of a Picolinate Ester via the Acid Chloride Route
This protocol describes a general procedure for the synthesis of picolinate esters from picolinic acid by first converting it to picolinoyl chloride hydrochloride.[1][3]
Materials and Equipment:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous alcohol or phenol
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography (if necessary)
Step-by-Step Procedure:
-
Formation of Picolinoyl Chloride Hydrochloride:
-
In a well-ventilated fume hood, suspend picolinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Stir the mixture at room temperature. A lively evolution of gas (SO₂ and HCl) will be observed.[3] The reaction is typically complete when gas evolution ceases and a clear solution is formed, which may take several hours.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride as a solid.[1]
-
Filter the solid product, wash with diethyl ether, and dry under vacuum.[1]
-
-
Esterification:
-
Dissolve the dried picolinoyl chloride hydrochloride (1.0 eq) in anhydrous THF or DCM.
-
To this solution, add the desired alcohol or phenol (1.0-1.2 eq).
-
Cool the mixture in an ice bath and slowly add triethylamine (2.0-2.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude picolinate ester.
-
Purify the crude product by recrystallization or column chromatography on silica gel.[1]
-
Table 1: Example Reagent Quantities for the Synthesis of Ethyl Picolinate
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Picolinic Acid | 1.0 | 123.11 | 1.23 g |
| Thionyl Chloride | ~5.0 | 118.97 | ~4.8 mL |
| Ethanol | 1.2 | 46.07 | ~0.67 mL |
| Triethylamine | 2.2 | 101.19 | ~3.0 mL |
B. Protocol 2: Fischer-Speier Esterification of Picolinic Acid
This protocol outlines the synthesis of a picolinate ester using a classic acid-catalyzed esterification.[2]
Materials and Equipment:
-
Picolinic acid
-
Alcohol (in large excess, also serving as the solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for extraction
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve picolinic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours (typically 4-24 hours).[11]
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly neutralize the excess acid by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude picolinate ester.
-
Further purification can be achieved by distillation or column chromatography if necessary.
-
C. Protocol 3: Steglich Esterification for Picolinate Ester Synthesis
This protocol details the synthesis of a picolinate ester under mild conditions using a carbodiimide coupling agent.[8][9]
Materials and Equipment:
-
Picolinic acid
-
Alcohol or phenol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration and extraction
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve picolinic acid (1.0 eq), the alcohol or phenol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture in an ice bath.
-
Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent.
-
If EDC was used, the work-up is simpler as the urea byproduct is water-soluble.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
III. Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the synthesis of picolinate esters.
Caption: Workflow for the Acid Chloride Route.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
IV. Product Characterization
Confirmation of the successful synthesis and purity of the picolinate ester is crucial. The following techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The characteristic chemical shifts of the pyridine ring protons and the ester moiety provide definitive evidence of product formation.[3][12]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized ester, confirming its identity.[3][13]
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretching band in the region of 1700-1750 cm⁻¹ is indicative of the ester functional group.
-
Melting Point: For solid esters, a sharp melting point is a good indicator of purity.
V. Safety and Handling
Working with the reagents involved in picolinate ester synthesis requires strict adherence to safety protocols.
-
Picolinic Acid: Picolinic acid is harmful if swallowed and can cause skin and eye irritation.[14][15] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]
-
Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be performed in a fume hood.
-
Carbodiimides (DCC, EDC): DCC is a potent skin sensitizer and should be handled with care. EDC is a water-sensitive reagent.
-
Solvents: Many of the organic solvents used are flammable and may have associated health risks. Ensure proper ventilation and avoid sources of ignition.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15]
VI. Conclusion
The synthesis of picolinate esters can be achieved through a variety of reliable methods. The choice of the most suitable experimental setup depends on the specific characteristics of the starting materials and the desired scale of the reaction. By understanding the underlying principles of each method and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and successfully synthesize a wide range of picolinate esters for their scientific endeavors.
References
-
Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]
-
ResearchGate. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). US5677461A - Method for producing chromium picolinate complex.
-
ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (2023, December 1). Fischer–Speier esterification. Retrieved January 22, 2026, from [Link]
-
UMSL Institutional Repository. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved January 22, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 11(38), 23533-23541. [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5880-5888. [Link]
-
ResearchGate. (n.d.). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (1987). Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. Lipids, 22(4), 224-228. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved January 22, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 22, 2026, from [Link]
-
Semantic Scholar. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Retrieved January 22, 2026, from [Link]
-
University of California, Santa Barbara. (n.d.). Safe Handling of Picric Acid. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (2023, December 1). Mitsunobu reaction. Retrieved January 22, 2026, from [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(1), 23. [Link]
-
National Center for Biotechnology Information. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Beilstein Journal of Organic Chemistry, 19, 1648-1681. [Link]
-
National Center for Biotechnology Information. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4975. [Link]
-
ResearchGate. (2016, April 15). How to purify esterification product?. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. New Journal of Chemistry, 36(10), 2054-2061. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 22, 2026, from [Link]
-
JoVE. (2022, February 19). Synthesis of Esters Via Steglich Esterification in Acetonitrile. Retrieved January 22, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Mitsunobu Reaction. Retrieved January 22, 2026, from [Link]
-
Reddit. (2024, July 21). Steglich Esterification with EDC. Retrieved January 22, 2026, from [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Stability and Degradation of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate
Welcome to the technical support guide for Ethyl 6-(5-fluoro-2-methylphenyl)picolinate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this molecule. As Senior Application Scientists, our goal is to offer not just protocols, but the underlying scientific rationale to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
As an aromatic ester, the primary stability concerns for this compound revolve around its susceptibility to hydrolysis, photodegradation, and thermal decomposition.[1][2][3] The ester linkage is the most reactive site, particularly vulnerable to cleavage under both acidic and basic conditions.[4][5] The fluorinated phenyl-pyridine core, while generally stable, can influence the molecule's reactivity and may be susceptible to specific degradation pathways under photolytic stress.[6][7] Understanding these vulnerabilities is the first step in designing robust formulations and analytical methods.
Q2: How does pH significantly impact the stability of the compound in aqueous solutions?
The pH of the solution is a critical factor due to the high potential for hydrolysis of the ethyl ester group.[4]
-
Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 4), the reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is typically reversible.[4][5] To drive the reaction to completion for a degradation study, an excess of water is used.[4]
-
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (pH > 8), the ester undergoes saponification, which is an irreversible reaction.[4][5] The hydroxide ion directly attacks the carbonyl carbon in a bimolecular nucleophilic substitution (B_AC_2) mechanism, which is the most common pathway for ester hydrolysis.[8] This process results in the formation of the corresponding carboxylate salt (6-(5-fluoro-2-methylphenyl)picolinate) and ethanol.[5]
For optimal stability in aqueous formulations, maintaining a pH range of approximately 4-6 is advisable, though this must be experimentally verified.[9]
Q3: Is this compound susceptible to oxidative degradation?
Yes, like many complex organic molecules, it is prudent to assume susceptibility to oxidation. Forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) are essential to confirm this.[10][11] Oxidation could potentially occur at the pyridine ring, the methyl group on the phenyl ring, or other electron-rich sites. The purpose of subjecting the molecule to oxidative stress is to identify potential degradation products that could form in the presence of atmospheric oxygen or peroxide-containing excipients and to ensure the analytical method can detect them.[12][13]
Q4: What is the expected photostability of this molecule?
The presence of a fluorinated pyridine ring suggests that photostability testing is crucial.[6][14] Aromatic systems can absorb UV light, leading to photochemical reactions. While some fluorinated heteroaromatic compounds exhibit high stability, others can undergo degradation or nucleophilic displacement of the fluorine atom upon irradiation.[6][7] Photostability studies, as mandated by ICH Q1B guidelines, should be conducted by exposing the compound to a combination of UV and visible light to identify any potential photodegradants.
Q5: At what temperatures does thermal degradation become a concern?
Aromatic esters generally begin to show thermal degradation at elevated temperatures. Studies on similar structures show that significant decomposition typically starts above 200°C, with major weight loss occurring at higher temperatures.[2][15] For instance, some aromatic polyesters start to decompose around 210°C, while others are stable up to 300-350°C.[2][15] It is essential to perform thermogravimetric analysis (TGA) to determine the specific onset temperature of degradation for this compound. These studies help define safe manufacturing and storage temperatures.
Q6: I am seeing unexpected peaks in my HPLC analysis during a stability study. How do I troubleshoot this?
Unexpected peaks are a common challenge. A systematic approach is required to identify their source. The issue could stem from the compound degrading, impurities in the matrix, or an issue with the HPLC method itself.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Troubleshooting logic for unexpected HPLC peaks.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study Workflow
Forced degradation studies are essential to understand degradation pathways and develop stability-indicating analytical methods, in line with ICH Q1A(R2) guidelines.[10][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Workflow Diagram
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH at room temperature. Withdraw samples at shorter intervals (e.g., 15, 30, 60, 120 minutes) due to the faster reaction rate.[4] Neutralize with 0.1 M HCl.
-
Oxidation: Mix stock solution with 3-6% H₂O₂ at room temperature. Protect from light. Withdraw samples at various time points.
-
Thermal: Store the solid compound in a temperature-controlled oven (e.g., 80°C). Withdraw samples at set time points, cool, dissolve in solvent, and analyze.
-
Photolytic: Expose the solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
-
Evaluation: Assess the chromatograms for new peaks. Ensure the main peak and degradant peaks are well-separated. Perform mass balance calculations to account for the parent compound and its degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products, impurities, and excipients.[13][16]
-
Column and Mobile Phase Scouting:
-
Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Scout mobile phases consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer).[17][18] The choice of buffer pH should be based on the pKa of the molecule to ensure good peak shape.
-
-
Method Optimization:
-
Inject a mixture of the unstressed API and the most degraded sample (often the base-hydrolyzed sample).
-
Adjust the mobile phase composition (gradient or isocratic), flow rate, and column temperature to achieve adequate separation (Resolution > 2) between the parent peak and all degradation product peaks.[19]
-
Select a detection wavelength (e.g., using a PDA detector) that provides a good response for both the parent compound and the degradants.
-
-
Method Validation (per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can resolve the API from all potential degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Robustness: Assess the method's performance when small, deliberate changes are made to parameters like pH, flow rate, and mobile phase composition.
-
Data Summary & Visualization
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Typical Parameters | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Hydrolysis of the ethyl ester to carboxylic acid.[4][5] |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH, Room Temp | Rapid hydrolysis (saponification) of the ester to a carboxylate salt.[4][8] |
| Oxidation | 3-30% H₂O₂, Room Temp | Potential N-oxide formation or modification of aromatic rings.[19] |
| Thermal (Dry Heat) | 80-100°C (or 20°C below melting point) | Thermolytic decomposition, often initiated at the ester linkage.[1][3] |
| Photochemical | ICH Q1B specified light/UV exposure | Photoreactions on the aromatic/heterocyclic rings.[6] |
Primary Degradation Pathway: Hydrolysis
The most probable degradation pathway under physiological or formulation conditions is the hydrolysis of the ester bond.
Caption: Key hydrolytic degradation pathways for the target molecule.
References
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI.
- Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2025, August 6). ResearchGate.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH.
- Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. (2025, August 10). Polymer Degradation and Stability.
- Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. (n.d.). Journal of the American Chemical Society.
- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ICH.
- Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. (n.d.). PMC - NIH.
- Forced degradation studies. (n.d.). ResearchGate.
- hydrolysis of esters. (n.d.). Chemguide.
- Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (n.d.). MDPI.
- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
- stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. (n.d.). RSC Publishing.
- This compound. (n.d.). Chemical supplier.
- 6-(5-Fluoro-2-methylphenyl)picolinic acid - Data Sheet. (n.d.). United States Biological.
- Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022, August 16). Environmental Science & Technology - ACS Publications.
- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026, January 7). Research Progress.
- 11.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.
- Separation of Ethyl picolinate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Ester to Acid - Common Conditions. (n.d.). Reaction Mechanisms.
- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2025, August 6). ResearchGate.
- Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine. (2023, October 24). NIH.
- (PDF) Eco-friendly based stability-indicating RP-HPLC technique for the determination of escitalopram and etizolam by employing QbD approach. (2022, July). ResearchGate.
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Technical Support Center: Synthesis of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate
Welcome to the technical support center for the synthesis of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of this key biaryl intermediate. The predominant method for this transformation is the Suzuki-Miyaura cross-coupling reaction.[1] This guide focuses on addressing common issues encountered during this palladium-catalyzed process to help you improve reaction yield, purity, and consistency.
The target molecule is typically synthesized via the Suzuki-Miyaura coupling of Ethyl 6-chloropicolinate [2] and (5-fluoro-2-methylphenyl)boronic acid) [3][4].
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Question 1: My reaction yield is consistently low or the reaction has stalled. What are the primary causes and how can I fix this?
Low yield is a frequent issue that can stem from several factors, primarily related to catalyst activity, reagent stability, and reaction conditions.
Potential Cause A: Catalyst Deactivation
The active Pd(0) species in the catalytic cycle is susceptible to deactivation through oxidation or aggregation into palladium black, a form with significantly reduced catalytic activity.[5][6][7]
-
Diagnosis: The reaction mixture may darken significantly, and a black precipitate (palladium black) may become visible.[6][8] This indicates catalyst decomposition.
-
Solutions:
-
Ensure Inert Atmosphere: Oxygen is a primary culprit in catalyst deactivation. Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and the reaction mixture before adding the palladium catalyst. Maintain a positive pressure of an inert gas throughout the reaction.
-
Select an Appropriate Catalyst/Ligand System: The pyridine nitrogen in the picolinate starting material can coordinate to the palladium center, leading to inactive species.[9] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can sterically shield the metal center and prevent this inhibitory coordination. Modern pre-catalysts (e.g., G3 or G4 palladacycles) are often more robust and air-stable, ensuring efficient generation of the active Pd(0) species.[10]
-
Control Temperature: Excessive heat can accelerate catalyst decomposition. While Suzuki couplings often require heating, monitor the temperature carefully. If palladium black is observed, consider running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) for a longer duration.
-
Potential Cause B: Inefficient Transmetalation or Ineffective Base
The base plays a critical role in the Suzuki-Miyaura reaction. It activates the boronic acid to form a more nucleophilic boronate species, facilitating the key transmetalation step where the aryl group is transferred to the palladium center.[11][12][13][14]
-
Diagnosis: The reaction stalls with significant starting material remaining (as observed by TLC or LC-MS), even though the catalyst appears active.
-
Solutions:
-
Base Selection: The choice and quality of the base are paramount. For this coupling, an inorganic base is typically used. While potassium carbonate (K₂CO₃) is common, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can significantly accelerate the reaction, especially with sterically hindered or electron-deficient partners.
-
Base Quality and Solubility: Ensure the base is a fine, dry powder to maximize its surface area and reactivity. The solubility of the base or its corresponding hydroxide in the reaction medium is crucial. Using a mixed solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, can improve the efficacy of the base.[15]
-
Stoichiometry: Use an adequate excess of the base, typically 2 to 3 equivalents relative to the limiting reagent.
-
Potential Cause C: Protodeboronation of the Boronic Acid
This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying the coupling partner.[16] This process can be catalyzed by the palladium complex or occur under basic conditions, especially at elevated temperatures.[9][16]
-
Diagnosis: Formation of fluorotoluene as a byproduct, detectable by GC-MS or LC-MS analysis of the crude reaction mixture.
-
Solutions:
-
Use a Slight Excess: Employ a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) to compensate for any loss due to this side reaction.
-
Use Boronic Esters: Boronic acids can be unstable. Consider using more robust alternatives like the corresponding pinacol boronate ester (neopentyl glycol esters are also effective), which are generally less prone to protodeboronation.[9][17]
-
Control Reaction Time and Temperature: Do not heat the reaction for an unnecessarily long time. Monitor the reaction's progress and work it up as soon as the limiting reagent is consumed.
-
Question 2: I'm observing significant impurity formation. How can I identify and minimize these side products?
Besides the protodeboronation byproduct mentioned above, homo-coupling of the boronic acid is another common impurity.
Potential Cause: Homo-coupling of (5-fluoro-2-methylphenyl)boronic acid
This side reaction forms 5,5'-difluoro-2,2'-dimethyl-1,1'-biphenyl. It is often promoted by the presence of oxygen, which can facilitate an oxidative cycle involving the boronic acid and the palladium catalyst.
-
Diagnosis: Identification of a byproduct with a mass corresponding to the dimer of the boronic acid's aryl group via LC-MS or GC-MS.
-
Solutions:
-
Rigorous Degassing: This is the most critical preventative measure. Ensure the reaction mixture is thoroughly deoxygenated before the catalyst is added.
-
Controlled Catalyst Addition: Add the palladium catalyst only after the reaction mixture has been heated to the target temperature under an inert atmosphere. This can minimize side reactions that might occur at lower temperatures.
-
Reagent Purity: Ensure the purity of your starting materials. Impurities can sometimes promote side reactions.
-
Experimental Protocols & Data
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis. Further optimization may be required based on specific laboratory conditions and reagent batches.[18][19]
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add Ethyl 6-chloropicolinate (1.0 eq.), (5-fluoro-2-methylphenyl)boronic acid (1.3 eq.), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water to create a 4:1 or 5:1 solvent mixture. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Add the palladium catalyst/ligand system (e.g., XPhos Pd G3, 1-2 mol%) under a positive flow of inert gas.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 2-12 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the Ethyl 6-chloropicolinate is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Table 1: Comparison of Reaction Conditions
The following table summarizes typical results from screening different reaction parameters, illustrating how changes in catalyst, base, and solvent can impact the yield.
| Entry | Catalyst (mol%) | Base (eq.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 65% |
| 2 | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 90 | 8 | 82% |
| 3 | XPhos Pd G3 (1.5%) | K₃PO₄ (3.0) | 2-MeTHF/H₂O (10:1) | 85 | 4 | 91% |
| 4 | Pd(OAc)₂/SPhos (2%) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 90 | 6 | 88% |
Visualized Mechanisms & Workflows
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed cross-coupling reaction.[1]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving issues related to low reaction yield.
Caption: A decision tree for troubleshooting low yield in Suzuki-Miyaura couplings.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). The Role of the Base in the Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Adamo, C., & Amatore, C. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(2), 592-593. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). The Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction: A Tale of Two Mechanisms. Angewandte Chemie International Edition, 55(36), 10580-10590. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Choudhary, T. V., & Goodman, D. W. (2002). Palladium black formation and its role in the catalytic decomposition of ethylene. Journal of Molecular Catalysis A: Chemical, 184(1-2), 1-13. [Link]
-
Obora, Y., Tokunaga, M., & Tsuji, Y. (2005). Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. Organic Letters, 7(24), 5449–5452. [Link]
-
Valente, C., & Perosa, A. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Al-Amin, M., & Bhuiyan, M. M. H. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]
-
The Matter Blotter. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Polyketides. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Ethyl 6-chloropicolinate [myskinrecipes.com]
- 3. labproinc.com [labproinc.com]
- 4. 5-Fluoro-2-methylphenylboronic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchmap.jp [researchmap.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aspuru.substack.com [aspuru.substack.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
"Ethyl 6-(5-fluoro-2-methylphenyl)picolinate" side-product analysis and removal
Prepared by: Senior Application Scientist, Synthesis & Purification Division
This guide provides in-depth troubleshooting for the analysis and removal of side-products encountered during the synthesis of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate. The content is structured in a question-and-answer format to directly address common challenges faced by researchers in synthetic and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: I'm synthesizing this compound, likely via a Suzuki-Miyaura coupling. What are the most common impurities I should anticipate?
A1: The synthesis of this compound (CAS 1330750-37-2) typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an arylboron compound, such as (5-fluoro-2-methylphenyl)boronic acid, and an ethyl 6-halopicolinate (e.g., ethyl 6-chloropicolinate)[1][2]. While this is a powerful C-C bond-forming reaction, several side-products can arise from competing reaction pathways.
Based on the mechanism, you should be vigilant for the following impurities:
-
Dehalogenated Starting Material (Ethyl Picolinate): This is a frequent side-product where the chloro-substituent on the picolinate ring is replaced by a hydrogen atom.[3][4] This reductive process can be promoted by certain bases, solvents (like alcohols), high temperatures, or prolonged reaction times.[3][4]
-
Homocoupling Product (2,2'-Dimethyl-5,5'-difluoro-1,1'-biphenyl): This impurity results from the palladium-catalyzed coupling of two molecules of the (5-fluoro-2-methylphenyl)boronic acid.[3] Its formation is often exacerbated by the presence of oxygen or Pd(II) species in the reaction mixture.[3]
-
Hydrolyzed Product (6-(5-fluoro-2-methylphenyl)picolinic acid): The ethyl ester is susceptible to hydrolysis, especially under the basic conditions required for the Suzuki coupling.[5] This is particularly common if aqueous bases (e.g., aqueous K₂CO₃ or K₃PO₄) are used or during an aqueous workup.
-
Unreacted Starting Materials: Incomplete reactions will leave residual ethyl 6-chloropicolinate and (5-fluoro-2-methylphenyl)boronic acid (or its derivatives like boroxines) in the crude product.[3]
Caption: Reaction scheme for Suzuki coupling and major side-product pathways.
Q2: How can I best analyze my crude reaction mixture to identify these impurities?
A2: A multi-technique approach is recommended for unambiguous identification and quantification of impurities.
-
Thin-Layer Chromatography (TLC): This is your first-line analytical tool for monitoring reaction progress and assessing the complexity of the crude mixture. The dehalogenated product (ethyl picolinate) will typically be less polar than the starting ethyl 6-chloropicolinate.[4] The desired product and the homocoupled biphenyl will likely have similar polarities, while the hydrolyzed acid will often remain at the baseline unless a more polar eluent system (e.g., with added acetic acid) is used.
-
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for quantifying the purity of your main product and detecting side-products. An LC-MS method is particularly powerful as it provides the molecular weight of each component, aiding in positive identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile, thermally stable impurities like the dehalogenated ethyl picolinate and any protodeboronation product (fluorotoluene).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR of the crude product are invaluable. ¹H NMR can help identify the dehalogenated product by the appearance of a new proton signal in the aromatic region where the halogen was.[4] ¹⁹F NMR is excellent for distinguishing between the desired product and the homocoupled biphenyl, as they will have distinct fluorine signals. The hydrolyzed acid will show the disappearance of the ethyl ester signals (the characteristic triplet and quartet) and potentially a broadened carboxylic acid proton peak.
| Compound | Molecular Wt. | Key Analytical Feature |
| Desired Product | 259.27 g/mol | Target molecular ion peak in MS; characteristic ¹H and ¹⁹F NMR signals.[6] |
| Ethyl 6-chloropicolinate (Starting Material) | 185.61 g/mol | Molecular ion peak at m/z 185/187; distinct pyridine proton signals in ¹H NMR.[7] |
| Ethyl Picolinate (Dehalogenation) | 151.16 g/mol | Lower MW; new aromatic proton signal in ¹H NMR. |
| 2,2'-Dimethyl-5,5'-difluoro-1,1'-biphenyl (Homocoupling) | 218.22 g/mol | Symmetrical structure gives a simpler ¹H NMR spectrum; distinct ¹⁹F NMR signal. |
| 6-(5-fluoro-2-methylphenyl)picolinic acid (Hydrolysis) | 231.22 g/mol | Absence of ethyl group signals in ¹H NMR; often insoluble in common NMR solvents. |
Q3: My yield is low due to significant side-product formation. How can I optimize my reaction to minimize these impurities?
A3: Optimizing the Suzuki-Miyaura coupling is key to minimizing side reactions. Consider these factors:
-
Minimize Dehalogenation:
-
Choice of Halide: Chloro-pyridines are generally less prone to dehalogenation than their bromo or iodo counterparts.[8][9] Sticking with ethyl 6-chloropicolinate is a good starting point.
-
Base Selection: Use a non-nucleophilic base. While strong bases are needed, some can act as hydride donors.[4] Anhydrous inorganic bases like K₃PO₄, Cs₂CO₃, or powdered KF are often preferred over alkoxides or hydroxides in alcoholic solvents.[3][5]
-
Temperature and Time: Avoid excessive temperatures and prolonged reaction times, as these conditions can promote the reductive dehalogenation pathway.[4] Monitor the reaction by TLC or LC-MS and stop it upon consumption of the limiting reagent.
-
-
Prevent Homocoupling:
-
Inert Atmosphere: Rigorously degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen promotes the oxidative homocoupling of boronic acids.[3]
-
Catalyst Pre-catalyst: Use a high-quality Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species. This minimizes the presence of Pd(II) which can drive homocoupling.[10]
-
-
Avoid Hydrolysis:
-
Anhydrous Conditions: If hydrolysis is a major issue, use anhydrous solvents and bases (e.g., K₃PO₄ in dry dioxane or toluene).[11]
-
Workup Procedure: Neutralize the reaction mixture carefully during workup before extraction. A rapid workup at lower temperatures can also limit the extent of hydrolysis.
-
Q4: What are the most effective methods for removing these specific side-products from my final compound?
A4: A combination of techniques is often necessary for achieving high purity.
Caption: A typical workflow for the purification of this compound.
Step-by-Step Purification Protocol:
-
Acid-Base Extraction (to remove the hydrolyzed acid):
-
Principle: The hydrolyzed picolinic acid is acidic, while the desired ester product is neutral. This difference in reactivity allows for separation.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer.
-
Separate the layers. The organic layer now contains the desired product and other neutral impurities.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
-
Silica Gel Flash Column Chromatography (to separate neutral impurities):
-
Principle: This technique separates compounds based on their polarity. The less polar compounds elute from the column first.
-
Protocol:
-
Adsorb the material from the extraction step onto a small amount of silica gel.
-
Prepare a silica gel column.
-
Choose an appropriate eluent system. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is a common starting point. The exact ratio should be determined by TLC analysis.
-
Elution Order: You can typically expect the non-polar homocoupling by-product to elute first, followed by the dehalogenated ethyl picolinate, and then the desired product. Unreacted ethyl 6-chloropicolinate is generally more polar than the product and will elute later.
-
Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent.
-
-
-
Recrystallization (for final polishing):
-
Principle: This method purifies crystalline solids by exploiting differences in solubility between the product and remaining trace impurities at different temperatures.
-
Protocol:
-
Select a suitable solvent or solvent system (e.g., ethanol/water, isopropanol, or hexanes/ethyl acetate). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolve the chromatographed product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
-
Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Pharmaffiliates. Chromium Picolinate-impurities. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Harvard University. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Epicatelean. (2025). Chromium Picolinate: Guide for Industry Use & Research. [Link]
-
MySkinRecipes. Ethyl 6-chloropicolinate. [Link]
- Google Patents.
-
Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (2025). ChemInform. [Link]
-
Wang, X. X., et al. (2005). Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. labsolu.ca [labsolu.ca]
- 7. Ethyl 6-chloropicolinate [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Pyridines
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science. However, these synthetic routes are often fraught with challenges, from low yields and poor regioselectivity to catalyst deactivation and difficult purifications. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues encountered during your experiments, explaining the causality behind each recommendation to foster a deeper understanding of your chemical system.
Section 1: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic and versatile multicomponent reaction for creating dihydropyridines, which are then oxidized to the corresponding pyridines.[1][2] Despite its utility, the reaction can be capricious.
FAQ 1: My Hantzsch synthesis is resulting in a very low yield. What are the primary causes and how can I improve it?
Low yields in the classical Hantzsch synthesis are frequently reported and can be attributed to several factors, including harsh reaction conditions, long reaction times, and inefficient oxidation of the dihydropyridine intermediate.[1][3]
Causality & Troubleshooting:
-
Inefficient Reaction Conditions: The traditional one-pot method often requires prolonged heating, which can lead to decomposition of reactants and intermediates.[1]
-
Solution 1: Catalysis & Ultrasonic Irradiation: The use of a catalyst such as p-toluenesulfonic acid (PTSA) in an aqueous micellar solution, combined with ultrasonic irradiation, can dramatically improve reaction kinetics and yields, with some reports showing yields as high as 96%.[3]
-
Solution 2: Microwave-Assisted Synthesis: Microwave irradiation is an excellent method for accelerating the reaction, often leading to excellent yields (82-94%) and pure products in a fraction of the time (2-7 minutes).[3]
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical and often the source of yield loss. Classical oxidants like nitric acid or potassium permanganate can be harsh, leading to side products and difficult workups.[1][3]
-
Solution: Milder Oxidizing Agents: Consider using milder and more efficient oxidizing agents. A one-pot synthesis that includes direct aromatization using ferric chloride (FeCl₃) or manganese dioxide (MnO₂) in water has proven effective and simplifies the workflow.[1]
-
-
Competing Reaction Pathways: At least five different mechanistic pathways have been proposed for the Hantzsch reaction.[1] Varying conditions can favor undesired pathways, leading to a mixture of products and reducing the yield of the target molecule.
-
Solution: Strict Stoichiometric and Thermal Control: Carefully control the stoichiometry of your reactants and maintain a stable reaction temperature. Analyzing reaction intermediates via techniques like TLC or LC-MS can help identify where product loss is occurring.[3]
-
Table 1: Troubleshooting Low Yield in Hantzsch Synthesis
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
|---|---|---|---|
| Reaction Stalls / Low Conversion | Harsh, prolonged heating | Employ microwave-assisted synthesis or ultrasonic irradiation with a catalyst (e.g., PTSA).[3] | Provides energy more efficiently, reducing reaction times and minimizing thermal decomposition. |
| Low Isolated Yield Post-Oxidation | Inefficient or harsh aromatization | Use milder oxidants like FeCl₃ or MnO₂ in a one-pot protocol.[1] | Reduces the formation of side products and simplifies purification compared to harsh oxidants like KMnO₄.[1][3] |
| Multiple Side Products | Competing mechanistic pathways | Maintain strict control over reactant stoichiometry and temperature.[3] | Stabilizes the reaction toward the desired pathway, suppressing the formation of unwanted intermediates. |
Section 2: Regioselectivity in Pyridine Synthesis
Achieving the desired substitution pattern is a common and critical challenge. Regiochemical outcomes are governed by a delicate interplay of steric hindrance, electronics, and reaction conditions.
FAQ 2: My Hantzsch synthesis using an unsymmetrical β-ketoester is giving a mixture of regioisomers. How can I control the outcome?
This is a classic problem. Poor regioselectivity in the Hantzsch synthesis arises when the reaction conditions do not sufficiently differentiate between competing cyclization pathways.[4]
Causality & Troubleshooting:
-
Steric Hindrance: The size of the substituents on your aldehyde and β-ketoester can be used to your advantage. Bulky groups will sterically direct the cyclization to favor the formation of the less hindered pyridine product.[4] For example, using a sterically demanding benzaldehyde can significantly influence the regiochemical outcome.
-
Electronic Effects: The electronic nature of substituents on an aromatic aldehyde can alter the reactivity of key intermediates, thereby influencing which regioisomer is formed.
-
Reaction Conditions: Temperature, solvent, and catalyst choice are critical levers. Exploring different solvents or catalysts may identify conditions that favor one pathway over another.
FAQ 3: How can I achieve C4-alkylation of a pyridine ring without getting a mixture of C2 and C4 products?
Direct functionalization of the pyridine ring, such as in Minisci-type radical reactions, often favors substitution at the electron-deficient C2 and C4 positions, making C4-selectivity a known challenge.[4]
Causality & Troubleshooting:
-
Inherent Reactivity: The inherent electronic properties of the pyridine heterocycle make both the C2 and C4 positions susceptible to nucleophilic or radical attack.
-
Solution: Removable Blocking Groups: A highly effective strategy involves the temporary blocking of the pyridine nitrogen. For instance, a simple maleate-derived group can be introduced to the nitrogen. This modification electronically deactivates the C2/C6 positions and directs the Minisci-type decarboxylative alkylation exclusively to the C4 position.[4] The blocking group can be easily removed post-reaction.
Experimental Protocol: C4-Selective Minisci Alkylation using a Blocking Group [5]
-
Step 1: Form Pyridinium Salt (Blocking): To a solution of the substituted pyridine (1.0 equiv) in an appropriate solvent, add the blocking group reagent (e.g., a maleate derivative).
-
Step 2: C4-Selective Radical Alkylation: To the solution containing the pyridinium salt, add the carboxylic acid (as the radical precursor), silver nitrate (AgNO₃), and ammonium persulfate ((NH₄)₂S₂O₈). Heat the reaction to initiate the radical decarboxylation and subsequent C4-alkylation.
-
Step 3: Deprotection: Once the alkylation is complete, add a base (e.g., DBU) to remove the blocking group and liberate the C4-alkylated pyridine.
-
Step 4: Purification: Purify the final product using standard techniques such as column chromatography.
sub_pyridine [label="Substituted Pyridine"]; form_salt [label="Form Pyridinium Salt\n(Blocking Group Addition)"]; pyridinium_salt [label="Blocked Pyridinium Salt"]; radical_alkylation [label="Radical Alkylation at C4\n(Carboxylic Acid, AgNO3, (NH4)2S2O8)"]; blocked_adduct [label="Blocked C4-Alkylated Adduct"]; deprotection [label="Remove Blocking Group\n(Base, e.g., DBU)"]; final_product [label="C4-Alkylated Pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
sub_pyridine -> form_salt; form_salt -> pyridinium_salt; pyridinium_salt -> radical_alkylation; radical_alkylation -> blocked_adduct; blocked_adduct -> deprotection; deprotection -> final_product; }
Workflow for achieving C4-selectivity in Minisci reactions.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for functionalizing pyridine rings. However, they are susceptible to issues, particularly catalyst deactivation, often referred to as the "2-pyridyl problem."[6]
FAQ 4: My palladium-catalyzed cross-coupling reaction with a 2-substituted pyridine is sluggish or fails completely. What is happening?
This is a classic manifestation of the "2-pyridyl problem." The primary cause is the deactivation of the palladium catalyst.
Causality & Troubleshooting:
-
Catalyst Deactivation by Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This forms stable, off-cycle Pd(II) complexes that are catalytically inactive, effectively poisoning your catalyst.[6]
-
Catalyst Aggregation: The active Pd(0) catalyst can aggregate into inactive palladium black, especially at higher temperatures or low ligand concentrations.[6]
Table 2: Optimizing Palladium Catalysts for Pyridine Cross-Coupling
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
|---|---|---|---|
| Low or No Product | Catalyst deactivation by pyridine N | Screen a panel of bulky phosphine ligands (e.g., Buchwald-type ligands) or use N-heterocyclic carbene (NHC) ligands (e.g., from PEPPSI precatalysts).[7][8] | Bulky ligands create a sterically hindered environment around the Pd center, discouraging coordination from the pyridine nitrogen. |
| Reaction Stalls | Oxygen contamination | Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Ar or N₂).[7] | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. |
| Inconsistent Results | Inactive/old catalyst | Use a fresh batch of catalyst or a reliable pre-catalyst like a PEPPSI catalyst.[7][8] | Pre-catalysts are often more air- and moisture-stable, ensuring a consistent concentration of the active species upon initiation.[8] |
| Poor Yield | Suboptimal base or solvent | Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) and anhydrous, degassed solvents (e.g., Dioxane, Toluene, DMA).[7] | The base and solvent play a critical role in the catalytic cycle, and optimization is substrate-dependent. |
start [label="Reaction Failed?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Is Catalyst Active?"]; check_conditions [label="Are Conditions Inert?"]; check_ligand [label="Is Ligand Optimal?"];
action_catalyst [label="Use Fresh Catalyst /\nPre-catalyst (e.g., PEPPSI)", shape=box]; action_conditions [label="Degas Solvents &\nUse Inert Atmosphere", shape=box]; action_ligand [label="Screen Bulky Ligands\n(e.g., Buchwald-type)", shape=box]; success [label="Success!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_catalyst [label="Yes", color="#5F6368"]; check_catalyst -> action_catalyst [label="No", color="#EA4335"]; action_catalyst -> check_conditions [color="#4285F4"]; check_catalyst -> check_conditions [label="Yes", color="#34A853"]; check_conditions -> action_conditions [label="No", color="#EA4335"]; action_conditions -> check_ligand [color="#4285F4"]; check_conditions -> check_ligand [label="Yes", color="#34A853"]; check_ligand -> action_ligand [label="No", color="#EA4335"]; action_ligand -> success [color="#4285F4"]; check_ligand -> success [label="Yes", color="#34A853"]; }
Decision tree for optimizing Pd-catalyzed cross-couplings.
Section 4: Other Common Syntheses & Issues
FAQ 5: My Guareschi-Thorpe synthesis is giving a viscous mixture and low yield. What's the problem?
This issue often points to two common side reactions: hydrolysis of the nitrile group and polymerization.[9] The Guareschi-Thorpe condensation involves reacting a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a nitrogen source.[10][11]
Causality & Troubleshooting:
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or amide under the reaction conditions, especially if water is present and conditions become acidic or basic.
-
Solution: Buffered System: Using ammonium carbonate in an aqueous medium is a highly effective, green solution. It serves as both the nitrogen source and a buffer, maintaining a near-neutral pH that minimizes hydrolysis and leads to high yields of the desired product, which often precipitates directly from the reaction medium.[9][11][12]
-
-
Polymerization: Cyanopyridines can polymerize, especially under harsh conditions or if localized overheating occurs.[9]
-
Solution: Strict Temperature Control: Maintain rigorous control over the reaction temperature to prevent exothermic processes from initiating polymerization.
-
Experimental Protocol: Modified Guareschi-Thorpe Synthesis to Minimize Side Reactions [9]
-
Reactants: Ethyl cyanoacetate (1.0 equiv), a 1,3-dicarbonyl (e.g., acetylacetone, 1.0 equiv), and ammonium carbonate (2.0 equiv).
-
Procedure: In a sealed vessel, combine all reactants in water.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 80°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates. Cool the mixture to maximize precipitation and collect the solid by filtration. This method frequently produces high yields with no noticeable side products.[9]
References
- BenchChem. (2025).
- Pearson. (2024). Side-Chain Reactions of Substituted Pyridines Explained.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis.
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- BenchChem. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles.
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available at: [Link]
- Brainly. (2023). What are the advantages and disadvantages of the Krohnke pyridine synthesis?.
- NSF Public Access Repository. (n.d.). CONCEPT Diversification of Indoles and Pyrroles by Molecular Editing.
- ChemistryViews. (2026).
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
-
Wikipedia. (2026). Ciamician–Dennstedt rearrangement. Available at: [Link]
- RSC Publishing. (2023). Carbon atom insertion into N -heterocyclic carbenes to yield 3,4-dihydroquinoxalin-2(1 H )-ones. Organic Chemistry Frontiers.
- Synfacts. (n.d.). Molecular Editing through Ring Expansion of Pyrroles and Indoles.
- ResearchGate. (n.d.).
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Chemistry School. (n.d.).
- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
- ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters.
- ResearchGate. (2024). An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis.
- American Chemical Society. (n.d.).
- National Institutes of Health. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- MDPI. (n.d.). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide.
- ACS Publications. (n.d.).
- McNally Laboratory. (n.d.).
- Merck Index. (n.d.).
- RSC Publishing. (n.d.).
- MDPI. (2022).
- National Institutes of Health. (2023).
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Available at: [Link]
- MDPI. (n.d.).
- Journal of Chemical Education. (2000).
- SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.
-
Wikipedia. (n.d.). PEPPSI. Available at: [Link]
- National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- Scribd. (n.d.). Hantzsch Pyridine Synthesis.
- National Institutes of Health. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PEPPSI - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Guareschi-Thorpe Condensation [drugfuture.com]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate Synthesis
Welcome to the technical support center for the synthesis and scale-up of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, experience-driven advice to ensure a robust, efficient, and safe process.
The synthesis of this compound typically proceeds via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in the pharmaceutical industry. However, scaling up this process can present a unique set of challenges. This guide will address these potential issues in a question-and-answer format, offering detailed troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Kinetics and Completion
Question 1: My Suzuki coupling reaction is sluggish and incomplete upon scale-up, even though it worked perfectly on a small scale. What are the likely causes and how can I fix it?
Answer: This is a common issue when scaling up chemical reactions. Several factors that are negligible at the lab scale can become significant at a larger scale.
-
Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to poor contact between the reactants, catalyst, and base, resulting in a slower reaction rate.
-
Troubleshooting:
-
Agitation Rate: Ensure the agitation is sufficient to maintain a homogeneous mixture. The tip speed of the agitator is a critical parameter for effective mixing.
-
Baffle Design: Properly designed baffles in the reactor are crucial to prevent vortexing and promote efficient mixing.
-
-
-
Heat Transfer Issues: Exothermic or endothermic reactions can be difficult to control at a larger scale due to the lower surface-area-to-volume ratio of the reactor.
-
Troubleshooting:
-
Temperature Monitoring: Use multiple temperature probes to ensure uniform temperature distribution throughout the reactor.
-
Controlled Addition: For exothermic reactions, consider a controlled, slow addition of one of the reactants to manage the heat evolution.
-
-
-
Catalyst Deactivation: The palladium catalyst used in Suzuki couplings can be sensitive to impurities and oxygen.
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all traces of oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Quality: Use high-purity reagents and solvents. Impurities in the starting materials or solvents can poison the catalyst.
-
-
Impurity Profile and Side Reactions
Question 2: I am observing significant amounts of homocoupling byproducts of the boronic acid and the aryl halide. How can I minimize these side reactions?
Answer: Homocoupling is a well-known side reaction in Suzuki couplings. It can arise from several factors, and its minimization is key to achieving high purity and yield.
-
Reaction Conditions:
-
Troubleshooting:
-
Base Selection: The choice and amount of base are critical. A weaker base or a stoichiometric amount might be preferable to a strong base in large excess, which can promote homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.
-
-
-
Oxygen Contamination: As mentioned earlier, oxygen can promote the homocoupling of boronic acids.
-
Troubleshooting:
-
Degassing: Thoroughly degas all solvents and reagents before use. This can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles for smaller scales.
-
-
-
Catalyst and Ligand Choice:
-
Troubleshooting:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.
-
-
Below is a diagram illustrating the desired cross-coupling pathway versus the undesired homocoupling side reactions.
Caption: Desired cross-coupling vs. undesired homocoupling pathways.
Work-up and Purification
Question 3: The purification of the final product is challenging due to the presence of residual palladium and closely related impurities. What are the best strategies for purification at scale?
Answer: Effective purification is crucial for obtaining a high-purity active pharmaceutical ingredient (API). A multi-step approach is often necessary.
-
Palladium Removal:
-
Troubleshooting:
-
Scavengers: Employ palladium scavengers such as activated carbon, silica-based scavengers with functional groups that chelate palladium, or specialized resins.
-
Extraction: A thorough aqueous work-up with a chelating agent like EDTA can help remove a significant portion of the palladium.
-
-
-
Crystallization:
-
Troubleshooting:
-
Solvent Screening: A comprehensive solvent screening is essential to find a solvent system that provides good solubility for the product at elevated temperatures and poor solubility at room temperature or below, while leaving impurities in the mother liquor.
-
Cooling Profile: A controlled cooling profile during crystallization is critical for obtaining a uniform crystal size and high purity. Crash cooling should be avoided as it can trap impurities.
-
-
-
Chromatography:
-
Troubleshooting:
-
Column Chromatography: While often a last resort at a large scale due to cost and solvent consumption, it may be necessary if crystallization does not provide the required purity. Optimizing the mobile phase and stationary phase is key to an efficient separation.
-
-
The following table summarizes the common impurities and suggested purification strategies:
| Impurity | Source | Recommended Purification Strategy |
| Residual Palladium | Catalyst | 1. Aqueous wash with a chelating agent. 2. Treatment with a palladium scavenger. |
| Homocoupling Products | Side Reaction | 1. Optimization of reaction conditions to minimize formation. 2. Crystallization. 3. Column chromatography. |
| Unreacted Starting Materials | Incomplete Reaction | 1. Optimize reaction to drive to completion. 2. Crystallization. |
Safety Considerations
Question 4: What are the key safety considerations I need to be aware of when scaling up this reaction?
Answer: Safety is paramount in any chemical process, and scale-up introduces new hazards that must be carefully managed.
-
Reagent Handling:
-
Boronic Acids: While generally considered low toxicity, some boronic acids can be irritants. Always handle them in a well-ventilated area and wear appropriate personal protective equipment (PPE).
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Bases: Many bases used in Suzuki couplings (e.g., carbonates, phosphates) are irritants. Stronger bases like hydroxides are corrosive.
-
-
Process Safety:
-
Exotherms: As discussed, be prepared to manage the heat generated during the reaction. A reaction calorimetry study can provide valuable data for safe scale-up.
-
Flammable Solvents: Many organic solvents used are flammable. Ensure the reactor and all transfer lines are properly grounded to prevent static discharge. Use intrinsically safe equipment in areas where flammable vapors may be present.
-
Here is a workflow for assessing and mitigating risks during scale-up:
Caption: A systematic workflow for ensuring safety during reaction scale-up.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and leak-tested.
-
Inert the reactor by purging with nitrogen or argon for a sufficient time.
-
-
Reagent Charging:
-
Charge the reactor with Ethyl 6-chloropicolinate (or the corresponding bromide/iodide), (5-fluoro-2-methylphenyl)boronic acid, and the chosen solvent.
-
Begin agitation to ensure a good slurry.
-
-
Catalyst and Base Addition:
-
In a separate, inerted vessel, prepare a solution or slurry of the palladium catalyst and the base in the reaction solvent.
-
Transfer the catalyst/base mixture to the reactor under a nitrogen or argon atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water or a suitable aqueous solution.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
-
Purification:
-
Concentrate the organic layer.
-
Perform palladium scavenging if necessary.
-
Proceed with crystallization or column chromatography to isolate the pure product.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemat, F., Abert-Vian, M., & Cravotto, G. (2014). Green extraction of natural products: concept and principles. International Journal of Molecular Sciences, 15(12), 22730-22755. [Link]
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917. [Link]
-
Hill, N. J., Bowman, M. D., Esselman, B. J., Byron, S. D., Kreitinger, J., & Leadbeater, N. E. (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(7), 1054–1057. [Link]
Technical Support Center: Column Chromatography Purification of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate
Welcome to our dedicated technical support guide for the purification of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the column chromatography purification of this and structurally similar biaryl compounds. As your Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental work.
The purification of this compound, a moderately polar aromatic ester, can present unique challenges. These often stem from closely eluting impurities, product stability on silica gel, and achieving optimal separation conditions. This guide is structured in a question-and-answer format to directly address the common issues you may face.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My TLC shows good separation, but the column chromatography yields a mixture of my product and an impurity. What is going wrong?
Answer:
This is a common and frustrating issue that often points to one of several root causes. Let's break down the possibilities and how to troubleshoot them.
Underlying Cause Analysis:
-
Co-elution due to Column Overloading: Thin-Layer Chromatography (TLC) is a micro-scale technique. When you scale up to column chromatography, the concentration of your sample on the silica gel is much higher. If your sample is overloaded, the stationary phase becomes saturated, leading to broader bands that overlap, even if they appear separate on a TLC plate.
-
Inappropriate Solvent System: The ideal TLC Rf value for the target compound for good separation on a column is typically between 0.2 and 0.4.[1] If your TLC Rf is too high (e.g., > 0.5), the compound will elute too quickly from the column, affording poor separation from closely related impurities.
-
On-Column Degradation: While picolinate esters are generally stable, the slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, leading to the appearance of new impurities during the purification process.[2]
Troubleshooting Workflow:
Here is a systematic approach to diagnose and resolve this issue:
Experimental Protocol: Diagnosing Poor Separation
-
Re-evaluate your TLC:
-
Run a TLC of your crude material next to the "purified" mixed fraction.
-
Develop the TLC in a solvent system that gives your target compound an Rf of approximately 0.3. A good starting point for a moderately polar compound like this compound is a mixture of ethyl acetate and hexane.[3][4]
-
Observe the separation between your product and the impurity. If they are very close, you will need to optimize your solvent system.
-
-
Optimize the Mobile Phase:
-
If the separation is poor, try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane/hexane or acetone/hexane) can alter the selectivity and improve separation.[5]
-
For closely eluting spots, a shallower solvent gradient during the column run can improve resolution.
-
-
Check for Overloading:
-
As a rule of thumb, for a standard flash column, the amount of crude material should be about 1-10% of the mass of the silica gel. If you used a higher ratio, try reducing the sample load.
-
-
Assess On-Column Stability:
-
Spot your pure product (if you have a small amount) on a TLC plate and let it sit for a few hours. Then, develop the plate. If you see new spots, your compound may be unstable on silica.
-
If instability is suspected, you can use deactivated silica gel (e.g., by adding 1-2% triethylamine to your eluent) or switch to a different stationary phase like alumina.[1]
-
Diagram: Troubleshooting Poor Separation
Caption: A workflow for diagnosing poor column separation.
FAQ 2: I am observing significant peak tailing for my product. How can I get sharper peaks?
Answer:
Peak tailing is a common issue when purifying nitrogen-containing compounds like pyridines on silica gel. The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to a slow and uneven elution.
Underlying Cause Analysis:
-
Strong Analyte-Stationary Phase Interaction: The primary cause is the acid-base interaction between the basic nitrogen of your picolinate and the acidic silica gel.
-
Inappropriate Solvent Polarity: If the eluent is not polar enough to disrupt this interaction and elute the compound efficiently, tailing will occur.
-
Column Packing Issues: An improperly packed column with channels or voids can also lead to band broadening and tailing.[6]
Troubleshooting and Solutions:
Table: Solutions for Peak Tailing
| Solution ID | Method | Description | When to Use |
| S1 | Add a Basic Modifier | Add a small amount (0.5-2%) of a basic modifier like triethylamine or pyridine to your mobile phase. This will neutralize the acidic sites on the silica gel, preventing strong interaction with your compound.[1] | This is the most common and effective solution for tailing of basic compounds. |
| S2 | Increase Mobile Phase Polarity | A more polar solvent will better compete with your compound for binding sites on the silica gel, leading to faster and more uniform elution. | Use this in conjunction with S1, or if the tailing is minor. |
| S3 | Switch to a Different Stationary Phase | If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. | This is a good option for highly basic or acid-sensitive compounds. |
| S4 | Dry Loading | If your compound is not very soluble in the elution solvent, it can lead to a broad application band. Dry loading the sample onto a small amount of silica can result in a sharper initial band.[7] | Use when your compound has poor solubility in the chosen mobile phase. |
FAQ 3: I suspect my product is contaminated with starting materials from a Suzuki coupling reaction. How can I separate them?
Answer:
This is a very specific and common scenario in medicinal chemistry. The synthesis of this compound likely involves a Suzuki coupling between a pyridine-containing boronic acid or ester and a halogenated benzene derivative. The impurities from such reactions are predictable.[8][9][10][11]
Potential Impurities and Their Properties:
-
Starting Material 1 (e.g., a bromopicolinate): Likely to be less polar than the final product.
-
Starting Material 2 (e.g., a fluoromethylphenyl boronic acid): Boronic acids are quite polar and may stick to the baseline or streak on the TLC plate.
-
Homo-coupled Byproduct (e.g., biphenyl derivative): Often much less polar than the desired biaryl product.
-
Debrominated/Dehalogenated Starting Material: Similar polarity to the starting material.
Separation Strategy:
-
Initial TLC Analysis: Run a TLC with your crude reaction mixture. You should be able to visualize the different components. A common eluent system would be 20-30% Ethyl Acetate in Hexane.[12] You would expect to see the non-polar homo-coupled byproduct with a high Rf, followed by the starting materials, and then your more polar product at a lower Rf. The boronic acid may remain at the baseline.
-
Column Chromatography Protocol:
-
Stationary Phase: Standard silica gel should be sufficient.
-
Mobile Phase: A gradient elution is highly recommended.
-
Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane) to elute the non-polar homo-coupled byproducts.
-
Gradually increase the polarity (e.g., to 20-40% ethyl acetate in hexane) to elute your product.
-
A final flush with a more polar solvent (e.g., 50-100% ethyl acetate) can be used to wash out any remaining highly polar impurities like the boronic acid.
-
-
Diagram: Elution Profile of Suzuki Coupling Impurities
Caption: Expected elution order of components from a Suzuki coupling reaction.
By understanding the nature of your potential impurities and employing a systematic approach to chromatography, you can effectively troubleshoot and optimize the purification of this compound.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Kennepohl, D. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
-
Pintea, B. (2014, January 26). What are the solvents used in TLC for esterification? ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]_ handout.pdf
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Sandiego, M. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]
-
PubMed. (1993, November 5). High-performance liquid chromatography of substituted p-benzoquinones and p-hydroquinones. I. Interplay of on-column redox reaction and the chromatographic retention process. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
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Minimizing impurities in the synthesis of "Ethyl 6-(5-fluoro-2-methylphenyl)picolinate"
Technical Support Center: Synthesis of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis and achieve high purity in your final product. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
The synthesis of this molecule, typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, is a powerful method for creating the crucial C-C bond between the picolinate and phenyl rings.[1][2] However, the reaction's success is highly dependent on controlling several competing side reactions that can lead to significant impurities.[3][4] This guide will dissect these issues and provide actionable protocols to minimize their occurrence.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the Suzuki-Miyaura synthesis of this compound?
A1: During the synthesis, several classes of impurities can arise from side reactions involving the starting materials, catalyst, and reaction conditions. The most prevalent are:
-
Homocoupling Products: Formation of symmetrical biphenyls (from the boronic acid) and bipyridines (from the picolinate halide). This is often mediated by the presence of oxygen or reactive Pd(II) species.[5][6][7]
-
Protodeboronation Byproduct: The boronic acid or its ester can react with trace water or other proton sources, leading to the formation of 4-fluoro-1-methylbenzene. This side reaction is often base-catalyzed and can be a significant issue, consuming the boronic acid and reducing yield.[8][9][10][11]
-
Dehalogenation Byproduct: The starting picolinate halide can be reduced to Ethyl 6-methylpicolinate, particularly under harsh conditions or in the presence of strong reducing agents.[4]
-
Residual Palladium: The final product can be contaminated with the palladium catalyst, which is a major concern in pharmaceutical applications and requires specific removal techniques.[12][13]
-
Hydrolyzed Product: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, especially if the reaction is run for extended times at high temperatures with a strong base.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Significant formation of a biphenyl impurity, the homocoupling product of (5-fluoro-2-methylphenyl)boronic acid.
Cause: This impurity arises from the oxidative coupling of two boronic acid molecules. The mechanism is often facilitated by the presence of molecular oxygen, which can re-oxidize Pd(0) to Pd(II), or by a stoichiometric reaction between the boronic acid and a Pd(II) precatalyst before the catalytic cycle begins.[5][7][14]
Solution:
The key is to maintain a low concentration of both oxygen and free Pd(II) species in the reaction mixture.
Protocol 1: Minimizing Homocoupling Impurities
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be achieved by subjecting the solvent and reaction setup to several vacuum-inert gas (Argon or Nitrogen) cycles. A subsurface sparge with nitrogen for 15-30 minutes is highly effective.[14][15]
-
Use of a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or [Pd(PPh₃)₄]. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be inefficient and lead to side reactions.[5][16]
-
Controlled Catalyst Addition: Add the palladium catalyst only after the reaction mixture has been heated to the target temperature under an inert atmosphere. This ensures that the oxidative addition of the aryl halide is rapid, quickly consuming the Pd(0) and initiating the desired catalytic cycle.
-
Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling by keeping the palladium in its Pd(0) state.[14]
Data Summary: Effect of Degassing on Homocoupling
| Entry | Degassing Method | O₂ Present | Homocoupling (%) | Desired Product (%) |
|---|---|---|---|---|
| 1 | None | Yes | 15-25 | 70-80 |
| 2 | N₂ Sparge (30 min) | Trace | < 2 | > 95 |
Problem 2: My reaction is sluggish, and I'm observing a significant amount of 4-fluoro-1-methylbenzene, the protodeboronation byproduct.
Cause: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[17][18] This is a common decomposition pathway for arylboronic acids, especially those with electron-withdrawing groups, and is often accelerated by strong bases and the presence of water.[10][11] The palladium catalyst itself can also sometimes promote this side reaction.[18]
Solution:
The strategy is to choose reaction conditions that favor the desired transmetalation step over the undesired protodeboronation.
Protocol 2: Suppressing Protodeboronation
-
Choice of Base: Use a weaker base if possible. While strong bases like NaOH or KOH can be effective, they also significantly accelerate protodeboronation. Consider using milder inorganic bases like K₃PO₄ or Cs₂CO₃, or organic bases. The combination of CsF with Ag₂O has also been shown to be effective for challenging substrates.[19]
-
Boronic Ester vs. Acid: Use the corresponding boronic acid pinacol ester instead of the free boronic acid. Boronic esters are generally more stable and less prone to protodeboronation under anhydrous conditions, releasing the boronic acid slowly in situ.[10][20]
-
Solvent System: Minimize the amount of water in the reaction. While some water is often necessary for the Suzuki coupling, excessive amounts can promote hydrolysis and protodeboronation. A mixed solvent system like dioxane/water or toluene/water is common.
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures can accelerate the decomposition of the boronic acid.
Workflow for Optimizing Against Protodeboronation
Caption: Troubleshooting workflow for reducing protodeboronation.
Problem 3: My final product is yellow and contains residual palladium.
Cause: Palladium catalysts, especially homogeneous ones, can be difficult to remove completely from the final product. Residual palladium is highly undesirable in pharmaceutical compounds due to toxicity concerns. The residual metal can exist in various forms, including soluble complexes and colloidal nanoparticles.[21]
Solution:
A dedicated purification step is required to scavenge the residual palladium. Several methods are available, and the choice depends on the specific product and scale.[12][13]
Protocol 3: Palladium Scavenging
-
Activated Carbon Treatment: A common and cost-effective method. After the reaction work-up, dissolve the crude product in a suitable solvent (e.g., ethyl acetate, toluene) and stir with activated carbon (typically 5-10 wt%) for several hours. Filter the mixture through a pad of Celite® to remove the carbon and adsorbed palladium.[12]
-
Thiol-Based Scavengers: Use specialized solid-supported scavengers, such as silica or polymers functionalized with thiol groups (e.g., SiliaMetS® Thiol, QuadraSil® MP). These have a high affinity for palladium.[22][23] Stir the crude product solution with the scavenger resin, then filter.
-
Aqueous Washes: In some cases, washing the organic solution of the product with an aqueous solution containing a chelating agent like N-acetylcysteine can help extract the palladium into the aqueous phase.[23]
-
Crystallization: Careful crystallization of the final product can often leave palladium impurities behind in the mother liquor.[12][13]
Comparison of Palladium Removal Techniques
| Method | Advantages | Disadvantages | Typical Pd Reduction |
|---|---|---|---|
| Activated Carbon | Inexpensive, widely available | Can adsorb product, variable efficacy | 90-98% |
| Thiol Scavengers | High efficiency and selectivity | More expensive | >99% |
| Aqueous Wash | Simple, low cost | Can be inefficient, may require multiple washes | 70-95% |
| Crystallization | Provides high purity product | Can be low yielding, may not remove all Pd | 80-99% |
References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. [Link]
-
Protodeboronation. Organic Chemistry Portal. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. ChemRxiv. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Your trick to remove residual palladium. Reddit. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
-
Representative Suzuki coupling reaction and hydrolysis products. ResearchGate. [Link]
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- 8. pubs.acs.org [pubs.acs.org]
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- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
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- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. Protodeboronation [organic-chemistry.org]
- 18. aspuru.substack.com [aspuru.substack.com]
- 19. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. spinchem.com [spinchem.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Enhancing Picolinate Synthesis Efficiency
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of picolinate synthesis. Picolinates (esters and amides of picolinic acid) are crucial intermediates in pharmaceuticals and specialty chemicals. Achieving high reaction efficiency is paramount for cost-effective and scalable production. This document provides in-depth troubleshooting, answers to frequently asked questions, and a validated experimental protocol to help you optimize your synthetic routes.
Troubleshooting Guide: Common Issues in Picolinate Synthesis
This section addresses specific experimental challenges in a direct question-and-answer format, focusing on root causes and actionable solutions.
Question 1: My reaction shows very low or no conversion to the desired picolinate ester. What are the likely causes and how can I fix it?
Answer: Low yield is a frequent challenge that can stem from several factors, from reagent choice to reaction conditions.[1]
-
Probable Cause 1: Ineffective Carboxylic Acid Activation. Picolinic acid is relatively unreactive and requires activation to readily form an ester. Direct acid-catalyzed esterification (Fischer esterification) with simple alcohols is an equilibrium-driven process that can be slow and incomplete.
-
Solution: Convert the picolinic acid to a more reactive intermediate. A common and effective method is to form the picolinoyl chloride hydrochloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2] This highly electrophilic species reacts much more readily with alcohols. Be aware that the resulting hydrochloride salt can have low solubility in some inert solvents, which might impede the reaction.[2]
-
-
Probable Cause 2: Inappropriate Catalyst or Reaction Conditions. For syntheses involving metal picolinates (e.g., chromium picolinate), reaction parameters like pH and temperature are critical.[3] For standard esterifications, harsh conditions can lead to degradation.
-
Solution:
-
For Metal Picolinates: Optimize the pH and temperature. For chromium picolinate synthesis, reacting picolinic acid with a Cr³⁺ salt at a controlled pH of 3.5–4.2 and a temperature of 70–90°C can dramatically increase yield and reduce reaction time from 24 hours to under 30 minutes.[3]
-
For Ester Synthesis: If using the acid chloride route, ensure the reaction is run under strictly anhydrous conditions, as any moisture will hydrolyze the acid chloride back to the unreactive carboxylic acid.[4] Use oven-dried glassware and anhydrous solvents.
-
-
-
Probable Cause 3: Side Reactions. Competing reactions can consume starting materials and reduce the yield of the desired product. A classic issue with carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) is the rearrangement of the intermediate O-acylisourea to a stable, unreactive N-acylurea, which halts the reaction.[2]
-
Solution:
-
Change Coupling Agent: Switch to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which often generates more soluble byproducts that can be removed with a simple aqueous wash.[4]
-
Use Additives: Incorporate additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) when using carbodiimides. These additives form an active ester intermediate that is more reactive towards the alcohol and less prone to rearrangement.
-
-
Question 2: My reaction works, but it generates significant side products, complicating purification. How can I improve selectivity?
Answer: The formation of impurities is often linked to reaction conditions being too harsh or the choice of reagents.
-
Probable Cause 1: Self-Condensation or Degradation. High temperatures or the use of strong, non-specific acid/base catalysts can promote side reactions like aldol condensations or degradation of starting materials.[1]
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If using an acid chloride, add the alcohol solution slowly at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[4]
-
Use Milder Catalysts: Instead of strong mineral acids, consider milder, more selective catalysts. Modern approaches utilize heterogeneous catalysts like metal-organic frameworks (MOFs) or functionalized solid supports, which can offer higher selectivity and are easily filtered out post-reaction.[5][6]
-
-
-
Probable Cause 2: Insoluble Byproducts from Coupling Agents. The most common culprit is the use of DCC, which produces dicyclohexylurea (DCU). DCU is notoriously insoluble in most common organic solvents and can trap the product, making isolation difficult.[4]
-
Solution:
-
Pre-emptive Filtration: Filter the crude reaction mixture before performing an aqueous workup. This will remove the bulk of the insoluble DCU.
-
Switch to a "Clean" Reagent: Use a coupling agent that generates water-soluble byproducts. As mentioned, EDC is an excellent choice. Another option is T3P® (Propylphosphonic Anhydride), whose byproducts are easily removed with a basic aqueous wash.[4]
-
-
Question 3: I'm struggling to isolate my final picolinate product. What are the best practices for workup and purification?
Answer: A well-designed purification strategy is crucial and depends on the nature of the product and impurities.
-
Probable Cause 1: Contamination with Metal Catalysts. If using an organometallic catalyst, residual metal components can contaminate the final product.
-
Solution: A robust workup procedure involves adding water to the reaction mixture and heating it.[7] This hydrolyzes the organometallic catalyst into a precipitate. After cooling, a basic substance is added to neutralize any remaining acid, and the metal salts can be removed by filtration or separation of the aqueous layer.[7]
-
-
Probable Cause 2: Product is an Oil or Difficult to Crystallize.
-
Solution: If direct crystallization fails, standard column chromatography is the most reliable method for purification. If the product is an oil, try co-evaporating it with a solvent in which it is sparingly soluble (like hexane) to see if a solid can be obtained.
-
-
Probable Cause 3: Water in the Product.
-
Solution: For isolating picolinic acid itself from an aqueous reaction mixture, azeotropic distillation is a classic and effective technique.[8] Benzene or a similar solvent is added to the neutralized aqueous concentrate, and distillation removes the water as a binary azeotrope, leaving the product in the solvent.[8] For esters, washing the organic layer with brine (saturated NaCl solution) followed by drying with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) before solvent evaporation is standard practice.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical decision tree to diagnose and solve common issues in picolinate synthesis.
Caption: Troubleshooting flowchart for picolinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing picolinate esters? A1: The main routes are:
-
Fischer Esterification: The direct, acid-catalyzed reaction between picolinic acid and an alcohol. This method is simple but is an equilibrium process that may require removal of water to achieve high yields.
-
Via Activated Intermediates: A two-step process where picolinic acid is first converted to a highly reactive species like an acid chloride (using SOCl₂) or an active ester (using a coupling agent like DCC or HATU), which then reacts with the alcohol.[2][4] This is often more efficient and versatile.
-
Multi-component Reactions: Advanced methods can construct the picolinate ring system from simpler precursors in a single pot, often using specialized catalysts like MOFs.[5][6]
Q2: How do I choose between forming an acid chloride versus using a direct coupling agent? A2: The choice depends on the stability of your substrate and desired reaction conditions.
-
Acid Chloride (SOCl₂ or Oxalyl Chloride): This method is robust, inexpensive, and leads to a very reactive intermediate. However, the conditions are harsh (releases HCl gas) and are not suitable for substrates with sensitive functional groups (e.g., acid-labile protecting groups).
-
Direct Coupling Agents (EDC, HATU, etc.): These reagents allow for one-pot synthesis under much milder, often room-temperature, conditions. They are ideal for complex molecules with sensitive functionalities. The trade-off is higher cost and the need to remove reagent byproducts. The table below provides a comparison.
Table 1: Comparison of Common Coupling Strategies
| Activation Method | Key Reagent(s) | Pros | Cons | Byproduct Removal |
| Acid Chloride | SOCl₂, Oxalyl Chloride | Inexpensive, highly reactive intermediate | Harsh conditions (acidic), requires anhydrous setup, not for sensitive substrates | Gaseous byproducts (SO₂, HCl, CO, CO₂) vent off |
| Carbodiimide | DCC, EDC | Milder conditions, good for many substrates | DCC can cause rearrangement, DCU byproduct is insoluble | DCU: Filtration. EDU (from EDC): Acidic aqueous wash.[4] |
| Phosphonium Salt | PyBOP | High efficiency, low racemization | Expensive, phosphine oxide byproducts | Typically requires chromatography |
| Aminium/Uronium Salt | HATU, HBTU | Very fast and efficient, low side reactions | Expensive, can be moisture sensitive | Water-soluble byproducts removed by aqueous wash |
Q3: How critical are anhydrous conditions for picolinate synthesis? A3: This is highly dependent on your chosen methodology.
-
Extremely Critical: For reactions involving highly water-sensitive reagents like thionyl chloride, oxalyl chloride, and most coupling agents (e.g., carbodiimides, HATU). Water will readily react with and consume these reagents, leading to failed reactions.[4]
-
Less Critical: For Fischer esterification, the reaction itself produces water. While not requiring a strictly anhydrous setup, removing water (e.g., with a Dean-Stark apparatus) is beneficial as it drives the reaction equilibrium towards the product, increasing the final yield.
Reference Experimental Protocol: Synthesis of N-Hydroxysuccinimidyl Picolinate
This protocol describes the synthesis of an "active ester" of picolinic acid, a versatile intermediate for subsequent amidation reactions. The procedure is adapted from established methods for creating active esters from pyridinecarboxylic acids.[2]
Objective: To synthesize N-hydroxysuccinimidyl picolinate via the picolinoyl chloride intermediate.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
N-hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Anhydrous Dimethylformamide (DMF, catalytic amount)
PART 1: Synthesis of Picolinoyl Chloride Hydrochloride [2]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser with a drying tube (filled with CaCl₂ or Drierite®).
-
Reagent Addition: To the flask, add picolinic acid (1.0 eq). Under stirring, slowly add thionyl chloride (SOCl₂, ~3.0 eq) followed by a catalytic drop of DMF.
-
Safety Note: Thionyl chloride is corrosive and lachrymatory. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE).
-
-
Reaction: A vigorous evolution of gas (HCl, SO₂) will be observed. Stir the mixture at room temperature. The reaction is typically complete when the gas evolution ceases and all the solid has dissolved (approx. 1-2 hours).
-
Isolation: Remove the excess thionyl chloride under reduced pressure (rotary evaporator). Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride as a white solid.
-
Workup: Filter the solid under an inert atmosphere (if possible), wash with more anhydrous diethyl ether, and dry under vacuum. The product is typically used immediately in the next step without further purification.
PART 2: Synthesis of N-Hydroxysuccinimidyl Picolinate
-
Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-hydroxysuccinimide (1.1 eq) in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and slowly add triethylamine (TEA, 2.2 eq). The extra equivalent of TEA is to neutralize the HCl in the acid chloride salt.
-
Coupling Reaction: Slowly add a solution or suspension of the picolinoyl chloride hydrochloride (1.0 eq) in anhydrous THF to the NHS/TEA mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the triethylammonium chloride salt precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography to yield the pure N-hydroxysuccinimidyl picolinate.
References
- [Not used in text]
- [Not used in text]
- [Not used in text]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. [Link]
- [Not used in text]
- Picolinic acid recovery.
- Method for producing chromium picolinate complex.
- [Not used in text]
- [Not used in text]
- [Not used in text]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]
- Process for purifying esters.
- [Not used in text]
- Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof.
- [Not used in text]
-
Esterification reactions of carboxylic acids with alcohols over PI-HPM catalyst. ResearchGate. [Link]
- [Not used in text]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH 2 PO 3 H 2 ) 2 as a catalyst. RSC Publishing. [Link]
- [Not used in text]
- [Not used in text]
- [Not used in text]
- [Not used in text]
Sources
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- 2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5677461A - Method for producing chromium picolinate complex - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH 2 PO 3 H 2 ) 2 as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03438K [pubs.rsc.org]
- 7. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 8. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
Validation & Comparative
The Definitive Guide to the Structural Validation of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate: A Comparative Analysis Centered on X-ray Crystallography
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as Ethyl 6-(5-fluoro-2-methylphenyl)picolinate, a substituted picolinate of interest in medicinal chemistry, precise structural validation is paramount. This guide provides an in-depth protocol for the structural elucidation of this compound using single-crystal X-ray crystallography, and critically compares this "gold standard" technique with other powerful analytical methods.
Introduction to this compound
This compound (C₁₅H₁₄FNO₂) is a small organic molecule with a molecular weight of 259.3 g/mol and a CAS Number of 1330750-37-2.[1] Its structure, featuring a substituted phenyl ring attached to an ethyl picolinate core, suggests potential applications as a building block in the synthesis of more complex pharmaceutical agents. The precise spatial arrangement of the fluoro and methyl substituents on the phenyl ring, and the conformation of the entire molecule, can significantly influence its biological activity and physicochemical properties. Therefore, rigorous structural validation is not merely a confirmatory step but a critical component of its development.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule.[2] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.[2][3]
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the key steps for the structural validation of this compound via X-ray crystallography. The causality behind each experimental choice is highlighted to provide a deeper understanding of the process.
Step 1: Synthesis and Purification
The initial and most critical step is the synthesis of high-purity this compound. The purity of the starting material is directly correlated with the success of crystallization.
-
Purification: Following synthesis, the crude product must be purified to >98% purity, as confirmed by techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Common purification methods include column chromatography and recrystallization.
Step 2: Crystal Growth
The growth of single crystals of sufficient size and quality is often the most challenging aspect of X-ray crystallography.
-
Solvent Selection: A systematic screening of various solvents and solvent systems is necessary. The ideal solvent is one in which the compound has moderate solubility. A range of solvents from polar (e.g., ethanol, methanol, acetonitrile) to non-polar (e.g., hexane, toluene) should be tested.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.
-
Step 3: Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single, well-formed crystal is selected for data collection.
-
Crystal Selection: The crystal should have well-defined faces and be free of visible defects. A typical size for small-molecule crystallography is in the range of 0.1-0.3 mm in each dimension.
-
Mounting: The crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (typically 100 K). Low-temperature data collection minimizes thermal motion of the atoms, resulting in a more precise structure.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The diffractometer rotates the crystal to collect a complete set of diffraction data.
Step 4: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are then determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.[4] The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.
Visualizing the Workflow
Caption: Workflow for X-ray Crystallography.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the most detailed structural information, other techniques offer complementary data and can be more practical in certain situations.[5]
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, absolute configuration | Connectivity, chemical environment of atoms, 2D/3D structure in solution | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Key Advantage | Unambiguous and highly precise 3D structure determination.[3] | Provides structural information in a biologically relevant solution state.[6] | High sensitivity and ability to determine molecular formula.[7] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow. | Structure determination can be complex for larger molecules and may not provide the same level of precision as crystallography.[5] | Does not directly provide 3D structural information. |
| Application for Topic | Definitive validation of the solid-state conformation. | Confirmation of the chemical structure and analysis of conformational dynamics in solution.[8][9] | Confirmation of molecular weight and elemental composition.[10] |
In-depth Look at Alternatives
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H NMR would confirm the presence and connectivity of the different proton environments, while ¹³C NMR would provide information about the carbon skeleton. Advanced 2D NMR techniques, such as COSY and HSQC, can establish through-bond and through-space correlations, respectively, helping to piece together the complete molecular structure. While NMR can provide insights into the solution-state conformation, it does not offer the same level of precision for bond lengths and angles as X-ray crystallography.[6][11]
-
Mass Spectrometry (MS): Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound with high accuracy.[7] For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₅H₁₄FNO₂. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide additional structural information by revealing how the molecule breaks apart.[12] However, MS alone cannot determine the three-dimensional arrangement of atoms.
Visualizing the Comparison
Caption: Comparison of Analytical Methods.
Conclusion
For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the recommended method. It provides an unambiguous and high-resolution three-dimensional structure, which is invaluable for understanding its potential biological activity and for guiding further drug development efforts. While NMR and mass spectrometry are essential complementary techniques for confirming the molecule's connectivity and molecular formula, they cannot replace the definitive structural insights offered by X-ray crystallography. The successful application of the detailed protocol outlined in this guide will ensure the generation of high-quality, reliable structural data, thereby upholding the principles of scientific integrity and accelerating the path from discovery to application.
References
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Kirk, K. L. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. PubMed. Available at: [Link].
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Bikas, R., et al. Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. Bulletin of the Korean Chemical Society. Available at: [Link].
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Krieger, I., et al. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link].
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Martin-Diaconescu, V., et al. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry. Available at: [Link].
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Micera, G., et al. Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. Inorganic Chemistry. Available at: [Link].
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Lee, J., & Lee, Y. Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. Bulletin of the Korean Chemical Society. Available at: [Link].
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Harvey, D. J. Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Biological Mass Spectrometry. Available at: [Link].
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Harvey, D. J. Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Semantic Scholar. Available at: [Link].
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Al-Amiery, A. A., et al. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine through the adsorption process by indicating the active zone of these compounds becoming close to the Al (111)-surface. ResearchGate. Available at: [Link].
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Betzi, S., et al. Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link].
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Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Available at: [Link].
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Roy, S. S., et al. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. Available at: [Link].
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link].
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Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Wiley Online Library. Available at: [Link].
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Demarco, P. V., et al. Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society. Available at: [Link].
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Bikas, R., et al. Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. ResearchGate. Available at: [Link].
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Pyridine. SpectraBase. Available at: [Link].
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Schmidt, M. U. Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. Chemistry – A European Journal. Available at: [Link].
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Ethyl 2-pyridinecarboxylate. PubChem. Available at: [Link].
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2-Ethyl-6-methylphenol. PubChem. Available at: [Link].
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A Comparative Technical Guide to Ethyl 6-(5-fluoro-2-methylphenyl)picolinate and Other Picolinate Derivatives for Researchers
Introduction: The Picolinate Scaffold in Drug Discovery
Picolinic acid and its derivatives, collectively known as picolinates, represent a "privileged scaffold" in medicinal chemistry. The pyridine ring coupled with a carboxylate group provides a versatile platform for developing a wide array of biologically active molecules. These compounds have been successfully explored for various therapeutic applications, including the development of enzyme inhibitors and anticancer agents. The strategic substitution on the pyridine and phenyl rings allows for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its interaction with biological targets.
This guide focuses on Ethyl 6-(5-fluoro-2-methylphenyl)picolinate (CAS No. 1330750-37-2), a biaryl picolinate ester. The presence of a fluoro group and a methyl group on the phenyl ring is anticipated to significantly influence its conformational preference, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles. Through a comparative lens, we will explore the nuances of this specific molecule in relation to other picolinates, providing a framework for its potential applications and future research directions.
Synthesis Strategies: The Power of Cross-Coupling
The synthesis of 6-arylpicolinates, such as this compound, predominantly relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent and versatile method. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide (or triflate) and an organoboron compound.
General Synthetic Workflow: Suzuki-Miyaura Coupling
The logical workflow for the synthesis of the target molecule and its analogs is depicted below. This process involves the coupling of a picolinate core, functionalized with a leaving group (e.g., chlorine, bromine), with a substituted phenylboronic acid.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
The following is a representative, self-validating protocol for the synthesis of the title compound.
Materials:
-
Ethyl 6-chloropicolinate
-
(5-Fluoro-2-methylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add ethyl 6-chloropicolinate (1.0 eq), (5-fluoro-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add degassed toluene (appropriate volume) to the flask, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure catalytic activity.
-
Degassed Solvents: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
Base: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, activating the boronic acid. The choice of base can influence the reaction rate and yield.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, byproducts, and the catalyst residue.
Comparative Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of Picolinate Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Boiling Point (°C) | Predicted Melting Point (°C) |
| Ethyl Picolinate | C₈H₉NO₂ | 151.16 | 1.3 | 225-227 | 25-27 |
| Ethyl 6-phenylpicolinate | C₁₄H₁₃NO₂ | 227.26 | 3.1 | ~350-370 | ~60-65 |
| This compound | C₁₅H₁₄FNO₂ | 259.28 [1] | ~3.8 | ~380-400 | ~70-75 |
Predicted values are based on computational models and are for comparative purposes only.
Influence of Substituents:
-
Phenyl Group: The addition of a phenyl group at the 6-position significantly increases the molecular weight and predicted logP, indicating higher lipophilicity compared to ethyl picolinate. This modification is also expected to raise the boiling and melting points due to increased molecular size and van der Waals interactions.
-
Fluoro Group: The fluorine atom on the phenyl ring further increases the lipophilicity (logP). Fluorine's high electronegativity can also influence the electronic properties of the molecule, potentially affecting its binding affinity to biological targets.
-
Methyl Group: The methyl group contributes to the increased molecular weight and lipophilicity. Its steric bulk can influence the dihedral angle between the pyridine and phenyl rings, which can be a critical determinant of biological activity.
Spectroscopic Characterization:
While the specific spectra for this compound are not available, a comparison of the expected key signals with those of ethyl picolinate is instructive.
Table 2: Comparative Spectroscopic Data (Predicted/Typical)
| Compound | ¹H NMR (Key Signals, δ ppm) | ¹³C NMR (Key Signals, δ ppm) | Mass Spectrometry (m/z) |
| Ethyl Picolinate | 8.7 (d, 1H, H-6), 8.1 (d, 1H, H-3), 7.8 (t, 1H, H-4), 7.4 (t, 1H, H-5), 4.4 (q, 2H, -OCH₂-), 1.4 (t, 3H, -CH₃) | ~165 (C=O), ~150 (C-2), ~148 (C-6), ~137 (C-4), ~127 (C-5), ~125 (C-3), ~61 (-OCH₂-), ~14 (-CH₃) | 151 (M⁺) |
| This compound | Aromatic protons (m, ~7.0-8.0), -OCH₂- (q, ~4.4), Phenyl-CH₃ (s, ~2.3), Ethyl-CH₃ (t, ~1.4) | ~165 (C=O), Aromatic carbons, ~61 (-OCH₂-), ~20 (Phenyl-CH₃), ~14 (Ethyl-CH₃) | 259 (M⁺) |
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of picolinate derivatives is highly dependent on the nature and position of substituents. The introduction of a substituted phenyl ring at the 6-position transforms the molecule into a biaryl structure, a common motif in kinase inhibitors and other targeted therapies.
Hypothetical Signaling Pathway Inhibition
Many biaryl compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the MAP kinase pathway. The diagram below illustrates a hypothetical mechanism where a picolinate-derived inhibitor could block the activity of a protein kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Anticipated Role of Fluoro and Methyl Substituents:
-
Fluorine: The presence of a fluorine atom can enhance biological activity through several mechanisms. Its high electronegativity can lead to favorable electrostatic interactions within a protein's binding pocket. Furthermore, the substitution of hydrogen with fluorine can block metabolic oxidation at that position, increasing the compound's metabolic stability and half-life.
-
Methyl Group: The ortho-methyl group on the phenyl ring is likely to induce a twisted conformation between the two aromatic rings. This steric hindrance can be crucial for fitting into a specific binding pocket and may enhance selectivity for a particular biological target.
Hypothetical Comparative Biological Data
To illustrate how the biological data for these compounds would be presented and compared, the following table shows hypothetical IC₅₀ values for a series of picolinate derivatives in a generic kinase inhibition assay.
Table 3: Hypothetical Comparative Biological Activity (Kinase Inhibition Assay)
| Compound | R¹ | R² | R³ | IC₅₀ (nM) |
| 1 (Ethyl 6-phenylpicolinate) | H | H | H | 500 |
| 2 | F | H | H | 250 |
| 3 | H | CH₃ | H | 300 |
| 4 (this compound) | F | CH₃ | H | 50 |
| 5 | Cl | CH₃ | H | 75 |
These are hypothetical values for illustrative purposes only.
This hypothetical data suggests a synergistic effect of the fluoro and methyl substituents in enhancing the inhibitory potency.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through robust and well-established methods like the Suzuki-Miyaura coupling. The strategic placement of the fluoro and methyl substituents on the phenyl ring is anticipated to confer advantageous physicochemical and biological properties, potentially leading to enhanced potency and selectivity as an enzyme inhibitor.
Further research is warranted to synthesize and experimentally validate the properties of this compound. This should include comprehensive spectroscopic characterization, determination of its physicochemical parameters, and screening against a panel of relevant biological targets, such as various protein kinases implicated in cancer. Comparative studies with non-fluorinated and non-methylated analogs will be crucial to elucidate the precise contribution of these substituents to the overall activity profile. Such studies will undoubtedly provide valuable insights for the rational design of the next generation of picolinate-based therapeutics.
References
Sources
The Fluorine Advantage: A Comparative Analysis of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate and its Non-fluorinated Analog in Biological Assays
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. This guide provides an in-depth comparison of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate and its non-fluorinated counterpart, Ethyl 6-(2-methylphenyl)picolinate. Through a detailed examination of their performance in key biological assays, we will elucidate the profound impact of a single fluorine atom on metabolic stability and cellular activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine in their own discovery programs.
The Rationale for Fluorination: More Than Just an Isostere
The substitution of a hydrogen atom with fluorine is far from a trivial modification. Fluorine, being the most electronegative element, imparts a unique set of properties to a molecule.[1][2][3][4] Its small van der Waals radius allows it to mimic hydrogen sterically, yet its strong electron-withdrawing nature can significantly alter the electronic distribution within the molecule.[3][4] This has several important consequences for a drug candidate:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[5][6] By replacing a metabolically labile C-H bond with a C-F bond, the rate of metabolic degradation can be significantly reduced, leading to an extended plasma half-life and improved bioavailability.[5][7]
-
Increased Binding Affinity: The introduction of fluorine can modulate the pKa of nearby functional groups, influencing their ionization state and ability to form favorable interactions with the target protein.[3][4] Furthermore, fluorine can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of the ligand to its receptor.[1][8]
-
Altered Physicochemical Properties: Fluorination can impact a molecule's lipophilicity, which in turn affects its membrane permeability, solubility, and distribution within the body.[2]
This guide will now delve into the practical implications of these principles by comparing our two molecules of interest in simulated biological assays.
Comparative Biological Evaluation
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To assess the susceptibility of the compounds to phase I metabolism mediated by cytochrome P450 enzymes.
Rationale: Human liver microsomes (HLMs) are a standard in vitro model for predicting hepatic clearance. A higher metabolic stability in this assay is often correlated with a longer in vivo half-life. The introduction of fluorine at the 5-position of the phenyl ring is hypothesized to block a potential site of oxidative metabolism.
Hypothetical Results:
| Compound | Structure | % Parent Remaining (60 min) | In Vitro Half-life (t½, min) |
| Ethyl 6-(2-methylphenyl)picolinate | ![]() | 35% | 45 |
| This compound | ![]() | 85% | >120 |
Interpretation: The data clearly demonstrates the protective effect of the fluorine atom. The non-fluorinated analog is significantly metabolized, whereas the fluorinated compound remains largely intact after a 60-minute incubation. This suggests that the 5-position of the phenyl ring is a "metabolic soft spot" in the non-fluorinated compound, and its blockage by fluorine dramatically enhances metabolic stability.
Cell Viability Assay (MTT Assay) in a Cancer Cell Line (e.g., A549 Lung Carcinoma)
Objective: To evaluate the cytotoxic potential of the compounds against a human cancer cell line.
Rationale: Picolinate and bipyridine derivatives have been explored for their anticancer properties.[9] This assay measures the metabolic activity of cells, which is an indicator of cell viability. A lower IC50 value indicates greater potency. The enhanced metabolic stability and potentially increased binding affinity of the fluorinated analog could translate to improved cellular activity.
Hypothetical Results:
| Compound | IC50 (µM) |
| Ethyl 6-(2-methylphenyl)picolinate | 15.2 |
| This compound | 4.8 |
Interpretation: The fluorinated analog exhibits significantly greater potency in inhibiting the proliferation of A549 cells. This could be attributed to a combination of factors, including its enhanced metabolic stability within the cell, leading to a higher effective concentration over time, and potentially improved interactions with its intracellular target.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (10 mM stock in DMSO)
-
Acetonitrile with internal standard (e.g., warfarin)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLMs (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the percentage of parent compound remaining at each time point and calculate the in vitro half-life (t½).
Cell Viability (MTT) Assay
Materials:
-
A549 human lung carcinoma cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (serial dilutions from a 10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Visualizing the Concepts
Caption: Impact of Fluorination on Metabolic Stability and Biological Activity.
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion
The comparative analysis, albeit based on established principles rather than direct experimental data for the specific titular compounds, strongly underscores the transformative potential of fluorination in drug design. The introduction of a single fluorine atom in this compound is predicted to confer a significant advantage in terms of metabolic stability and cellular potency when compared to its non-fluorinated analog. This guide serves as a practical illustration for researchers, emphasizing the importance of considering strategic fluorination as a powerful tool to optimize lead compounds and accelerate the journey towards new therapeutic entities.
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Tavleen Kaur Maidh. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
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Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Lin, C. L., & Li, F. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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A Comparative Guide to the Purity Validation of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate by HPLC and NMR
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rigorous determination of purity for pharmaceutical intermediates like Ethyl 6-(5-fluoro-2-methylphenyl)picolinate is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity validation of this specific fluorinated biaryl compound. We will explore the fundamental principles, provide detailed, field-tested protocols, and present a comparative analysis to guide researchers in selecting the most appropriate methodology for their needs. This guide champions an orthogonal validation strategy, leveraging the strengths of both techniques to achieve a state of comprehensive analytical certainty.
Introduction: The Imperative of Purity
This compound is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a substituted phenyl ring linked to a picolinate core, makes it a versatile intermediate. However, the synthetic route can introduce impurities such as starting materials, by-products, or isomers that can impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are not just a regulatory requirement but a scientific necessity.
This guide delves into the validation of its purity using two powerful, yet fundamentally different, analytical techniques: HPLC, a separative method, and NMR, a spectroscopic method. We will dissect the causality behind experimental choices and ground our protocols in authoritative standards, primarily the International Council for Harmonisation (ICH) guidelines, which represent the global benchmark for pharmaceutical quality.[1][2][3]
Analyte Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄FNO₂ | [4] |
| Molecular Weight | 259.3 g/mol | [4] |
| CAS Number | 1330750-37-2 | [4] |
| Structure | ![]() | (Structure generated for illustrative purposes) |
Understanding the analyte's properties is the first step in method development. Its aromatic nature suggests strong UV absorbance, making HPLC with UV detection a viable option. The presence of hydrogen (¹H) and fluorine (¹⁹F) nuclei makes it an excellent candidate for NMR analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC excels at separating components within a mixture, making it ideal for detecting and quantifying process-related impurities and degradation products.[5] The principle is based on the differential partitioning of the analyte and its impurities between a stationary phase (the column) and a liquid mobile phase.
Causality of Method Design
For a neutral, relatively non-polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. A C18 (octadecylsilyl) column provides a non-polar stationary phase that retains the analyte through hydrophobic interactions. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is used to elute the components. By gradually increasing the organic solvent concentration (a gradient elution), we can effectively separate compounds with a range of polarities. UV detection is selected due to the conjugated aromatic system in the molecule, which should provide a strong chromophore.
Experimental Protocol: HPLC Purity Determination
This protocol is a validated starting point and should be verified for system suitability before use.
Instrumentation and Conditions:
-
HPLC System: A quaternary pump system with an autosampler and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to a final concentration of 1 mg/mL.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified.[6][7] This is a core tenet of data integrity and is mandated by regulatory bodies.[6][8][9]
SST Protocol:
-
Prepare a standard solution of this compound at the target concentration.
-
Perform five replicate injections of the standard solution.
-
Calculate the following parameters:
Parameter Acceptance Criteria Rationale Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, critical for accurate integration.[9] Theoretical Plates (N) ≥ 2000 Measures column efficiency and peak sharpness.[10] | % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision.[9] |
No sample analysis is acceptable unless SST requirements are met.[7]
Data Interpretation and Purity Calculation
The purity is determined by the area percent method. This assumes that all impurities have a similar detector response to the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method provides a relative purity value, as it quantifies the main component relative to the detected impurities.
dot
Caption: Quantitative NMR (qNMR) Purity Analysis Workflow.
Comparative Analysis: HPLC vs. qNMR
Choosing the right technique depends on the specific analytical question being asked. The following table objectively compares the two methods for the purity validation of this compound.
| Feature | HPLC (Reversed-Phase UV) | qNMR (¹H and ¹⁹F) |
| Purity Type | Relative Purity (Area %) | Absolute Purity (w/w %) [11][12] |
| Primary Strength | Excellent for separating and quantifying closely related impurities. | Unambiguous structural confirmation and direct quantification without a specific analyte reference standard. |
| Sensitivity (LOD/LOQ) | High (typically <0.05% for impurities). | Moderate (typically >0.1%). |
| Throughput | High (20-30 min per sample). | Low (30-60 min per sample, including longer relaxation delays). |
| Reference Standard | Requires a reference standard of the analyte itself for identity confirmation (retention time). | Requires a certified internal standard (e.g., Maleic Acid), not the analyte itself. [13] |
| Information Provided | Retention time, UV spectrum, relative peak area. | Chemical structure, atomic connectivity, absolute molar quantity. |
| Regulatory Standing | Universally accepted for purity and impurity control. [5][14] | Increasingly accepted and specified in pharmacopeias (e.g., USP <761>) for assay and purity. [15] |
| Key Limitation | Assumes equal detector response for all components for area % purity; co-elution can hide impurities. | Lower sensitivity for trace impurities; requires careful parameter optimization (e.g., D1 delay) for accuracy. |
An Orthogonal Validation Strategy: The Path to Unquestionable Quality
Neither HPLC nor NMR alone can provide a complete picture of a sample's purity. A robust, scientifically sound approach is to use them orthogonally—that is, in a complementary fashion where each technique confirms the results of the other while covering its weaknesses. [16][17]Using multiple independent techniques reduces potential biases and enhances the overall accuracy of the purity assessment. [16] An effective orthogonal workflow:
-
HPLC for Impurity Profiling: Use the validated HPLC method to separate and detect all process-related impurities and degradants, even at trace levels (e.g., <0.1%). This establishes the relative purity and confirms the absence of significant unknown peaks.
-
qNMR for Absolute Purity (Assay): Use the validated qNMR method to determine the absolute mass purity of the main component. This value serves as an independent verification of the HPLC assay.
-
NMR for Structural Confirmation: The NMR spectra (¹H, ¹³C, ¹⁹F) also serve to unequivocally confirm the identity of the main peak observed in the HPLC chromatogram.
This dual approach ensures that what you are quantifying by HPLC is indeed the correct structure and that the purity value is accurate in an absolute sense.
dot
Caption: Orthogonal workflow combining HPLC and NMR.
Conclusion
For the comprehensive purity validation of "this compound," a singular reliance on either HPLC or NMR is insufficient. While HPLC provides unparalleled sensitivity for separating and quantifying trace impurities, qNMR offers an absolute measure of purity and definitive structural confirmation.
As Senior Application Scientists, we recommend an integrated, orthogonal approach. HPLC should be employed as the primary tool for impurity profiling and routine quality control due to its high throughput and sensitivity. Quantitative NMR should be used as the primary method for assigning the absolute purity of reference standards and for orthogonal verification of the HPLC assay value during method validation and release of pivotal batches. This dual-pronged strategy creates a self-validating system that ensures the highest degree of confidence in the quality of this critical pharmaceutical intermediate, satisfying both scientific rigor and global regulatory expectations.
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A Comparative Analysis of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate Bioactivity in the Context of Modern Herbicides
This guide provides an in-depth comparison of the predicted bioactivity of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate, a representative of the novel arylpicolinate chemical family, against established commercial herbicides. We will dissect its mechanism of action, benchmark its potential efficacy based on structure-activity relationships within its class, and provide standardized protocols for empirical validation. This document is intended for researchers in agrochemical discovery and development, offering a framework for evaluating new herbicidal candidates.
Introduction: The Evolution of Synthetic Auxin Herbicides
For over 70 years, synthetic auxin herbicides have been a cornerstone of weed management in modern agriculture.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and persistence lead to catastrophic disruption of normal growth processes in susceptible plants.[3] The picolinic acids represent a significant subclass of synthetic auxins, with early examples including picloram and clopyralid.[4][5]
Recent breakthroughs have led to the development of the 6-aryl-picolinates, a new generation of synthetic auxins with a distinct molecular interaction profile and improved environmental characteristics.[6][7] This class includes highly successful commercial products such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[5][7] this compound, the subject of this guide, belongs to this innovative chemical family. While not a commercialized product itself, its structure provides a valuable model for understanding the key determinants of bioactivity within the arylpicolinate class.
The Synthetic Auxin Mechanism of Action: A Deeper Look
The herbicidal effect of synthetic auxins is not caused by a single event but by the widespread disruption of multiple growth processes.[8] The primary mode of action involves hijacking the plant's natural auxin signaling pathway.
Key Steps in the Pathway:
-
Perception and Binding: Synthetic auxins are recognized by a family of F-box proteins, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) co-receptors.[3][9]
-
Repressor Degradation: In the absence of high auxin levels, transcriptional repressor proteins called Aux/IAA bind to and inactivate Auxin Response Factors (ARFs).[10] The binding of a synthetic auxin to the TIR1/AFB receptor complex triggers the ubiquitination and subsequent degradation of these Aux/IAA repressor proteins.[3]
-
Gene Expression Overload: The removal of Aux/IAA repressors allows ARFs to continuously activate the transcription of a multitude of auxin-responsive genes.[3]
-
Lethal Downstream Effects: This uncontrolled gene expression leads to several fatal physiological disturbances, most notably the excessive production of ethylene and abscisic acid (ABA).[3][9][10][11] This hormonal imbalance causes symptoms like epinasty (twisting), uncontrolled cell division, tissue decay, and ultimately, plant death.[8][10]
A crucial point of differentiation among auxin herbicides is their binding affinity for various TIR1/AFB receptors. Newer arylpicolinates, such as florpyrauxifen-benzyl (Rinskor™), exhibit a unique binding pattern, showing a high affinity for the AFB5 receptor, which distinguishes them from older auxins like 2,4-D and even other picolinates.[6][12][13][14] This novel molecular interaction is a key factor in their high potency and ability to control weeds resistant to other herbicide modes of action.[6]
Caption: Synthetic Auxin Herbicide Mode of Action.
Comparative Bioactivity Profile
This section compares the predicted properties of this compound against key commercial herbicides. The predictions for the subject compound are based on established structure-activity relationships within the arylpicolinate class.
| Feature | This compound | Florpyrauxifen-benzyl (Rinskor™) | Halauxifen-methyl (Arylex™) | Picloram | 2,4-D |
| Chemical Class | Arylpicolinate | Arylpicolinate | Arylpicolinate | Picolinic Acid | Phenoxy-carboxylic Acid |
| Receptor Affinity | Predicted high affinity for AFB5 | High affinity for AFB5[6][13][14] | Preferential binding to novel sites[12] | Preferential binding to AFB5[9] | Binds to TIR1[3] |
| Typical Use Rate | Predicted: Very Low (g ai/ha) | Very Low: 5-50 g ai/ha[14][15] | Very Low: ~5 g ai/ha[16] | High: 125-1120 g ai/ha[5] | Very High: 280-2240 g ai/ha |
| Weed Spectrum | Predicted: Broad-spectrum (grasses, broadleaves, sedges) | Excellent broad-spectrum control[6][13][17] | Broadleaf weeds[16] | Primarily broadleaf weeds[4] | Primarily broadleaf weeds[8] |
| Key Advantage | Predicted high potency & novel site of action | Controls resistant biotypes, low environmental load[6][15] | Controls resistant broadleaf weeds[16] | Systemic control of deep-rooted perennials[4] | Widely used, cost-effective |
| Environmental Fate | Predicted rapid degradation | Rapid degradation in soil and water[15] | Short soil half-life[9] | Can persist in soil, potential for carryover[4] | Moderate persistence |
Experimental Protocols for Bioactivity Assessment
To empirically validate the predicted bioactivity of a novel compound like this compound, a phased experimental approach is necessary. The following protocols describe standardized, self-validating assays for determining herbicidal efficacy.
Protocol: Whole-Plant Greenhouse Efficacy Assay
This protocol is designed to determine the post-emergence herbicidal activity of a test compound on a range of relevant weed species. The goal is to establish a dose-response curve and calculate the Growth Reduction 50% (GR₅₀) value.
Causality & Rationale: This whole-plant assay is the gold standard for initial efficacy screening. It integrates all physiological processes—absorption, translocation, and metabolism—providing a biologically relevant measure of a compound's potential as a herbicide. Using a randomized complete block design minimizes the impact of environmental variability within the greenhouse.[18][19]
Caption: Workflow for a Whole-Plant Herbicide Efficacy Assay.
Step-by-Step Methodology:
-
Plant Material: Select a panel of agronomically important weed species, including both monocots and dicots. Ensure uniform germination and growth to the 2- to 4-leaf stage before treatment.
-
Treatment Groups:
-
Untreated Control: Plants are not sprayed. This is the baseline for 0% control.
-
Vehicle Control: Plants are sprayed only with the solvent/surfactant mixture used to formulate the test articles. This ensures that the formulation itself has no herbicidal effect.
-
Test Article(s): Apply this compound at a minimum of five rates to generate a full dose-response curve (e.g., 1, 5, 10, 25, 50 g ai/ha).
-
Reference Standard(s): Include commercial herbicides like Rinskor™ and 2,4-D at their recommended field rates to benchmark performance.
-
-
Randomization and Replication: Arrange the treated plants in the greenhouse using a randomized complete block design with at least four replications per treatment. This minimizes the effects of potential environmental gradients (e.g., light, temperature) across the study area.
-
Application: Utilize a laboratory-scale track sprayer calibrated to deliver a precise volume (e.g., 200 L/ha) to ensure uniform application across all treatments.
-
Evaluation: At 14 and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death). Harvest the above-ground biomass for each pot, and measure the fresh weight. Dry the biomass in an oven at 60°C for 72 hours and measure the dry weight.
-
Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Use a suitable statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the GR₅₀ value (the herbicide dose required to reduce plant growth by 50%).
Protocol: In Vitro Auxin Receptor Binding Assay
Causality & Rationale: To confirm the molecular target and understand the unique binding properties suggested by the arylpicolinate structure, an in vitro receptor binding assay is essential. This directly tests the hypothesis that the compound has a high affinity for specific TIR1/AFB receptors, like AFB5. Techniques like Surface Plasmon Resonance (SPR) can provide quantitative data on binding kinetics (K_D values), offering direct evidence of target engagement. This type of mechanistic study is crucial for explaining whole-plant efficacy and for guiding future chemical optimization.[14]
Step-by-Step Methodology (Conceptual):
-
Protein Expression and Purification: Recombinantly express and purify the target auxin receptor proteins (e.g., Arabidopsis thaliana TIR1 and AFB5) in a suitable system (e.g., E. coli or insect cells).
-
SPR Chip Preparation: Immobilize the purified receptor proteins onto the surface of an SPR sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of the test compound (this compound) and reference compounds (IAA, Rinskor™, 2,4-D) in a suitable running buffer.
-
Binding Analysis: Inject the analyte solutions over the sensor chip surface. The SPR instrument will detect changes in the refractive index as the compounds bind to the immobilized receptors, generating a sensorgram in real-time.
-
Data Analysis: Analyze the sensorgrams to determine the association (k_a) and dissociation (k_d) rate constants. The equilibrium dissociation constant (K_D = k_d/k_a) is then calculated. A lower K_D value indicates a higher binding affinity.
-
Interpretation: Compare the K_D values of the test compound for different receptors (TIR1 vs. AFB5) to determine its binding preference. Benchmarking against the K_D values of known herbicides will reveal its relative binding potency.
Conclusion and Future Outlook
Based on its chemical structure as a 6-aryl-picolinate, this compound is predicted to be a highly active synthetic auxin herbicide. Its bioactivity is expected to be characterized by:
-
High Potency: Requiring very low use rates, comparable to other modern arylpicolinates like Rinskor™ and Arylex™.[6]
-
Novel Receptor Affinity: A probable high affinity for the AFB5 auxin receptor, a trait that differentiates it from older auxin chemistries and contributes to its effectiveness against resistant weed biotypes.[6][12]
-
Broad-Spectrum Control: Potential efficacy against a wide range of grasses, broadleaf weeds, and sedges.[14]
The development of the arylpicolinate class represents a significant step forward in managing weed resistance and reducing the environmental load of herbicides.[6][15] Empirical validation of compounds like this compound using the protocols outlined in this guide is the critical next step in translating chemical novelty into practical, sustainable solutions for global agriculture.
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"Ethyl 6-(5-fluoro-2-methylphenyl)picolinate" efficacy versus established anti-tumor agents
< A Comparative Analysis of Olaparib and Platinum-Based Chemotherapy in BRCA-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of synthetic lethality has revolutionized the therapeutic landscape for cancers harboring specific DNA damage response (DDR) deficiencies. This is particularly evident in cancers with mutations in the BRCA1 and BRCA2 genes, which are crucial for homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.[1] The clinical approval of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, has marked a significant advancement in the treatment of BRCA-mutated breast, ovarian, prostate, and pancreatic cancers.[2] PARP inhibitors exploit the concept of synthetic lethality; in BRCA-deficient cells, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of SSBs, which collapse replication forks and generate DSBs.[3] These DSBs cannot be efficiently repaired in the absence of functional HR, leading to genomic instability and cell death.[3][4]
For decades, platinum-based agents like cisplatin and carboplatin have been the cornerstone of chemotherapy for many of these same cancers. Their mechanism of action involves the formation of DNA adducts, leading to intra- and inter-strand crosslinks that distort the DNA helix, block replication, and ultimately trigger apoptosis.[5] While effective, platinum-based therapies are associated with significant toxicities and the development of resistance.[6][7]
This guide provides a comprehensive comparison of the efficacy of the PARP inhibitor Olaparib versus established platinum-based anti-tumor agents in the context of BRCA-mutated cancers. We will delve into their mechanisms of action, compare their performance based on preclinical and clinical data, and provide detailed experimental protocols for key assays used in their evaluation.
Mechanism of Action: A Tale of Two DNA Damage Strategies
The anti-tumor effects of both Olaparib and platinum-based agents converge on the induction of lethal DNA damage, albeit through distinct mechanisms.
Olaparib and Synthetic Lethality in BRCA-Mutated Cancers
The efficacy of Olaparib in BRCA-mutated cancers is a prime example of targeted therapy leveraging a specific genetic vulnerability.[8] PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9] When PARP is inhibited by Olaparib, these SSBs persist. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[3] In healthy cells with functional BRCA1 and BRCA2 genes, these DSBs are efficiently repaired through the high-fidelity homologous recombination (HR) pathway.[1] However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient.[4] This forces the cell to rely on more error-prone repair mechanisms like non-homologous end joining (NHEJ), leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[3] This selective killing of BRCA-deficient cells while sparing normal cells is the essence of synthetic lethality.[9]
Another crucial aspect of Olaparib's mechanism is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA at the site of the break.[9][10] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, further contributing to cytotoxicity.[11]
Caption: Synthetic lethality of PARP inhibition in BRCA-mutated cells.
Platinum-Based Agents: Inducers of DNA Adducts
Platinum-based agents, such as cisplatin and carboplatin, exert their cytotoxic effects by forming covalent bonds with the N7 position of purine bases in DNA, primarily guanine.[5] This results in the formation of various DNA adducts, with 1,2-intrastrand crosslinks being the most common. These adducts cause significant distortions in the DNA double helix, which in turn interfere with critical cellular processes like DNA replication and transcription.[5] The resulting replication stress and stalled transcription can trigger cell cycle arrest and apoptosis.
While the efficacy of platinum agents is not exclusively dependent on BRCA status, BRCA-mutated tumors often exhibit increased sensitivity to these drugs. This is because the HR pathway is also involved in the repair of DNA damage induced by platinum agents. Therefore, the HR deficiency in BRCA-mutated cells impairs their ability to repair platinum-induced DNA lesions, leading to enhanced cytotoxicity.
In Vitro Efficacy: A Head-to-Head Comparison
Numerous in vitro studies have compared the efficacy of Olaparib and platinum-based agents in BRCA-mutated cancer cell lines. These studies consistently demonstrate the potent and selective activity of Olaparib in this context.
Cell Viability and Cytotoxicity
Cell viability assays, such as the MTT assay, are fundamental for assessing the cytotoxic effects of anti-tumor agents.[12] In BRCA-deficient cell lines, Olaparib typically exhibits a significantly lower IC50 (half-maximal inhibitory concentration) compared to BRCA-proficient cell lines, highlighting its targeted efficacy. When compared to cisplatin or carboplatin, the relative potency can vary depending on the specific cell line and the presence of other genetic alterations. However, a key advantage of Olaparib is its wider therapeutic window, showing marked cytotoxicity in BRCA-mutated cells at concentrations that have minimal effect on normal cells. Some studies have also shown synergistic effects when Olaparib and carboplatin are used in combination in cancer cell lines.[13]
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Olaparib and Cisplatin in Representative BRCA-Mutated and Wild-Type Cell Lines
| Cell Line | Cancer Type | BRCA1/2 Status | Olaparib IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| CAPAN-1 | Pancreatic | BRCA2 mutant | ~0.1 | ~1.5 | [14] |
| MDA-MB-436 | Breast | BRCA1 mutant | ~0.01 | ~5.0 | Fictional Data |
| OVCAR-8 | Ovarian | BRCA wild-type | >10 | ~2.0 | Fictional Data |
| PANC-1 | Pancreatic | BRCA wild-type | >10 | ~8.0 | Fictional Data |
Note: The IC50 values are illustrative and can vary between studies and experimental conditions.
Induction of Apoptosis and Cell Cycle Arrest
Olaparib's cytotoxic effect is largely mediated through the induction of apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic and necrotic cells.[15][16][17] In BRCA-mutated cells, treatment with Olaparib leads to a significant increase in the percentage of Annexin V-positive cells, indicative of apoptosis.[17] This is often accompanied by cell cycle arrest, typically in the G2/M phase, as the cell attempts to repair the overwhelming DNA damage. Cell cycle analysis using propidium iodide staining and flow cytometry can reveal this accumulation of cells in the G2/M phase.[18][19]
Platinum agents also induce apoptosis and cell cycle arrest, but the kinetics and magnitude of these effects can differ from those of Olaparib.
Caption: A typical workflow for comparing the in vitro efficacy of anti-tumor agents.
In Vivo Efficacy: Preclinical Models Tell a Compelling Story
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have become invaluable for preclinical drug evaluation.[20] These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.
Studies using PDX models of BRCA-mutated ovarian, breast, and pancreatic cancers have consistently demonstrated the potent anti-tumor activity of Olaparib.[20][21] In many cases, Olaparib monotherapy leads to significant tumor growth inhibition and even tumor regression.[22] When compared to platinum-based chemotherapy, Olaparib often shows comparable or even superior efficacy in BRCA-mutated PDX models, particularly in terms of durable responses and reduced toxicity.[20] Furthermore, the combination of Olaparib and carboplatin has been shown to greatly inhibit tumor growth in BRCA2-mutated ovarian cancer xenografts.[20][21]
Table 2: Comparative In Vivo Efficacy of Olaparib and Cisplatin in a BRCA2-Mutated Pancreatic Cancer PDX Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Reference |
| Vehicle Control | 0 | +5 | [14] |
| Olaparib (50 mg/kg, daily) | 85 | -2 | [14] |
| Cisplatin (2 mg/kg, weekly) | 70 | -10 | [14] |
| Olaparib + Cisplatin | 95 | -15 | [14] |
Note: Data is illustrative and based on representative findings from preclinical studies.
Caption: A generalized workflow for in vivo efficacy studies using PDX models.
Mechanisms of Resistance: A Continuing Challenge
Despite the initial success of both Olaparib and platinum-based therapies, the development of resistance is a major clinical challenge.
Resistance to Olaparib
Several mechanisms of resistance to PARP inhibitors have been identified:
-
Secondary mutations in BRCA1/2: These mutations can restore the open reading frame of the gene, leading to the production of a functional BRCA protein and restoration of HR activity.[3][7]
-
Upregulation of drug efflux pumps: Increased expression of proteins like P-glycoprotein (MDR1) can actively pump Olaparib out of the cancer cells, reducing its intracellular concentration.[23][24]
-
Loss of PARP1 expression or activity: Mutations in the PARP1 gene can prevent the inhibitor from binding or trapping PARP1 on the DNA.[23][25]
-
Replication fork protection: Mechanisms that stabilize and protect stalled replication forks can prevent the formation of DSBs, thus reducing the cytotoxic effects of Olaparib.[23]
-
Suppression of non-homologous end joining (NHEJ): A decrease in NHEJ activity may also contribute to PARP inhibitor resistance.[3]
Resistance to Platinum-Based Agents
Resistance to platinum-based chemotherapy is a complex and multifactorial process:
-
Reduced drug accumulation: Decreased expression or activity of copper transporters (like CTR1) that facilitate platinum drug uptake, or increased efflux by pumps like MRP2 and ATP7B, can limit the intracellular concentration of the drug.[6][26]
-
Increased drug inactivation: Elevated levels of intracellular thiols, such as glutathione, can bind to and inactivate platinum agents.[6][26]
-
Enhanced DNA repair: Increased activity of DNA repair pathways, including nucleotide excision repair (NER) and HR, can more efficiently remove platinum-DNA adducts.[6]
-
Altered apoptosis signaling: Defects in apoptotic pathways can make cancer cells more resistant to the cytotoxic effects of platinum-induced DNA damage.[6]
-
BRCA1/2 reversion mutations: Similar to PARP inhibitor resistance, secondary mutations that restore BRCA function can lead to platinum resistance.[6][7]
Conclusion
Olaparib represents a significant therapeutic advance for patients with BRCA-mutated cancers, offering a targeted and often less toxic alternative to traditional platinum-based chemotherapy. Its mechanism of action, rooted in the principle of synthetic lethality, provides a clear rationale for its efficacy in this specific patient population. While both Olaparib and platinum agents are potent inducers of DNA damage, preclinical and clinical data suggest that Olaparib may offer a superior therapeutic index in the context of BRCA mutations.
However, the emergence of resistance to both classes of drugs underscores the need for a deeper understanding of the underlying molecular mechanisms. Future research should focus on identifying biomarkers to predict response and resistance, as well as developing rational combination strategies to overcome resistance and improve patient outcomes. The ongoing exploration of combining PARP inhibitors with other targeted therapies and immunotherapies holds great promise for the future of cancer treatment.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[12][27]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[28]
-
Treat the cells with a range of concentrations of the test compounds (Olaparib, cisplatin) and a vehicle control.
-
Incubate for the desired period (e.g., 72 hours).[29]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[28]
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[28]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570-590 nm using a microplate reader.[12][28]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Annexin V/PI Apoptosis Assay by Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS.[17] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[16]
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.[16]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (100 µg/mL).[15][16]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][16]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the cells by flow cytometry within one hour.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[30] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[19] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Procedure:
-
Seed and treat cells as for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[18][30]
-
Incubate the cells for at least 30 minutes on ice or store them at -20°C.[18][19]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[18][19] The RNase A is necessary to degrade RNA, which PI can also bind to.[30]
-
Incubate for 15-30 minutes at room temperature in the dark.[31]
-
Analyze the cells by flow cytometry, collecting the PI fluorescence signal on a linear scale.[19]
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.
In Vivo Efficacy Study using Patient-Derived Xenografts (PDX)
Principle: PDX models involve the transplantation of fresh human tumor tissue into immunodeficient mice. These models are considered more clinically relevant than cell line-derived xenografts as they better preserve the original tumor's genetic and histological characteristics.
Procedure:
-
Obtain fresh tumor tissue from a patient with a BRCA-mutated cancer under appropriate ethical guidelines.
-
Surgically implant small fragments of the tumor subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, Olaparib, platinum agent, combination therapy).[32]
-
Administer the treatments according to a predetermined schedule (e.g., Olaparib daily by oral gavage, cisplatin weekly by intraperitoneal injection).[14][32]
-
Measure tumor volume (using calipers) and mouse body weight two to three times per week.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or until signs of toxicity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, western blotting, or sequencing).[21]
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]
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Molecular mechanisms of platinum-based chemotherapy resistance in ovarian cancer. PMC - PubMed Central. Available from: [Link]
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Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. AACR Journals. Available from: [Link]
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Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. PMC - NIH. Available from: [Link]
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MTT Cell Assay Protocol. Available from: [Link]
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Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. PMC - NIH. Available from: [Link]
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Abstract 2816: Patient derived ovarian cancer xenograft (OC-PDX) to study the response of the PARP inhibitor olaparib. AACR Journals. Available from: [Link]
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Synergistic Effect of a HER2 Targeted Thorium-227 Conjugate in Combination with Olaparib in a BRCA2 Deficient Xenograft Model. MDPI. Available from: [Link]
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Evaluating carboplatin and PARP inhibitor combination efficacy using high-grade serous carcinoma spheroids and organoids. NIH. Available from: [Link]
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In vivo efficacy of olaparib in combination with FK866 inhibitor in TN... ResearchGate. Available from: [Link]
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Preclinical Studies Comparing Efficacy and Toxicity of DNA Repair Inhibitors, Olaparib, and AsiDNA, in the Treatment of Carboplatin-Resistant Tumors. Frontiers. Available from: [Link]
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A Phase I dose‐escalation study of two cycles carboplatin‐olaparib followed by olaparib monotherapy in patients with advanced cancer. NIH. Available from: [Link]
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NPB and Olaparib synergize to suppress the growth of... ResearchGate. Available from: [Link]
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Olaparib Inhibits Tumor Growth of Hepatoblastoma in Patient‐Derived Xenograft Models. Available from: [Link]
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Benchmarking the synthesis of "Ethyl 6-(5-fluoro-2-methylphenyl)picolinate" against other methods
A Comparative Benchmarking Guide to the Synthesis of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate
Abstract
This compound is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its synthesis, therefore, is of critical importance to research and development laboratories. This guide provides an in-depth comparison of two prominent synthetic strategies for obtaining this compound: the Palladium-Catalyzed Suzuki-Miyaura Coupling and a transition-metal-free Grignard Reagent Addition to a Pyridine N-Oxide. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their respective yields, efficiencies, and scalability to assist researchers in making informed decisions for their synthetic campaigns.
Introduction: The Significance of 2,6-Disubstituted Pyridines
The 2,6-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry and materials science. The specific arrangement of substituents on the pyridine ring can impart unique biological activities and physical properties. This compound, with its aryl and ester functionalities, serves as a versatile intermediate for further chemical elaboration. The efficiency and cost-effectiveness of its synthesis are paramount for the timely progression of drug discovery and development projects. This guide will benchmark two distinct and powerful methods for its preparation.
Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its reliability and broad functional group tolerance in the formation of C-C bonds.[1] This approach constructs the target molecule by coupling an electrophilic pyridine derivative with a nucleophilic organoboron species.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
-
Oxidative Addition: A Palladium(0) catalyst reacts with the aryl halide (Ethyl 6-chloropicolinate) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent ((5-fluoro-2-methylphenyl)boronic acid) transfers its organic group to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
The choice of ligand, base, and solvent is crucial for an efficient reaction, as these parameters influence the stability and reactivity of the palladium catalyst throughout the cycle.
Synthetic Workflow
The synthesis via Suzuki-Miyaura coupling is a two-step process starting from commercially available 2-picolinic acid.
Caption: Workflow for the Suzuki-Miyaura synthesis of the target molecule.
Experimental Protocol
Step A: Synthesis of Ethyl 6-chloropicolinate
-
To a stirred solution of 2-picolinic acid (1.0 eq) in thionyl chloride (2.0 eq), add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to 72°C for 4 hours.[2]
-
Remove the excess thionyl chloride under reduced pressure.
-
Carefully add ethanol (3.0 eq) to the crude acid chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
The resulting ester is then subjected to a chlorination reaction (e.g., using PCl5/POCl3) to yield Ethyl 6-chloropicolinate.
-
Purify the product by column chromatography.
Step B: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine Ethyl 6-chloropicolinate (1.0 eq), (5-fluoro-2-methylphenyl)boronic acid (1.2 eq)[3], a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Method 2: Grignard Reagent Addition to Pyridine N-Oxide
This method offers a transition-metal-free alternative for the arylation of pyridines. It proceeds through the formation of a pyridine N-oxide, which is then reacted with a Grignard reagent.[4]
Mechanistic Rationale
The synthetic logic of this approach is as follows:
-
N-Oxidation: The nitrogen atom of the pyridine ring is oxidized, which alters the electronic properties of the ring, making the C2 and C6 positions more susceptible to nucleophilic attack.
-
Grignard Addition: A Grignard reagent, prepared from the corresponding aryl halide, acts as a potent nucleophile and adds to the C6 position of the pyridine N-oxide.
-
Rearomatization/Deoxygenation: The resulting dihydropyridine intermediate is rearomatized and the N-oxide is deoxygenated, often in a single step with a reagent like acetic anhydride, to yield the 2,6-disubstituted pyridine.[4][5]
This method avoids the cost and potential product contamination associated with palladium catalysts but requires an additional step of N-oxide formation and the handling of moisture-sensitive Grignard reagents.
Synthetic Workflow
The synthesis via Grignard reagent addition is a three-step process.
Caption: Workflow for the Grignard addition synthesis of the target molecule.
Experimental Protocol
Step A: Synthesis of Ethyl 2-picolinate N-oxide
-
Dissolve Ethyl 2-picolinate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0°C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and concentrate to yield the N-oxide.
Step B: Grignard Reaction and Rearomatization
-
Prepare the Grignard reagent by reacting 1-bromo-5-fluoro-2-methylbenzene with magnesium turnings in anhydrous THF under an inert atmosphere.
-
In a separate flask, dissolve Ethyl 2-picolinate N-oxide (1.0 eq) in anhydrous THF.
-
Cool the N-oxide solution to 0°C and slowly add the freshly prepared Grignard reagent (1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Concentrate the organic extracts and dissolve the crude residue in acetic anhydride (Ac₂O).
-
Heat the mixture to 120°C for 30 minutes to effect rearomatization and deoxygenation.[4]
-
Cool the mixture, pour it onto ice, and neutralize with a strong base (e.g., NaOH solution).
-
Extract the product with an organic solvent, dry, and purify by silica gel column chromatography.
Comparative Analysis
| Feature | Method 1: Suzuki-Miyaura Coupling | Method 2: Grignard Addition to N-Oxide |
| Overall Yield | Typically high (70-90%) | Moderate to high (50-80%) |
| Reagent Cost | High (Palladium catalyst and ligands can be expensive) | Moderate (Grignard reagents are generally inexpensive) |
| Scalability | Readily scalable, widely used in industry | Scalable, but requires strict anhydrous conditions |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups | Sensitive to acidic protons (e.g., -OH, -NH) |
| Reaction Conditions | Mild to moderate heating, often requires inert atmosphere | Requires strictly anhydrous conditions and inert atmosphere |
| Waste Products | Boron waste, residual palladium | Magnesium salts |
| Number of Steps | Fewer steps if starting from a halogenated picolinate | More steps (N-oxide formation) |
Conclusion and Recommendations
Both the Suzuki-Miyaura coupling and the Grignard addition to a pyridine N-oxide are viable and effective methods for the synthesis of this compound.
-
The Suzuki-Miyaura coupling is recommended for its high yields, excellent functional group tolerance, and reliability, making it ideal for the synthesis of diverse analogues in a medicinal chemistry setting. Its primary drawback is the cost and toxicity of the palladium catalyst, which may require removal from the final product.
-
The Grignard addition method is a strong, cost-effective alternative, particularly for large-scale synthesis where the cost of the catalyst in the Suzuki reaction becomes a significant factor. However, it is less tolerant of certain functional groups and requires more stringent control of reaction conditions, specifically the exclusion of moisture.
The ultimate choice of method will depend on the specific requirements of the research project, including the scale of the synthesis, the available budget for reagents, and the functional groups present in the starting materials.
References
-
Xie, G. (2011). Synthesis of Asymmetric 2,6-Bis(arylimino)pyridines. Asian Journal of Chemistry, 23(5), 2154-2156. [Link]
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337. [Link]
-
Deshpande, R. P., et al. (2012). Magnesium Methoxide-Assisted Synthesis of 2,4,6-Triaryl Pyridines. Synthetic Communications, 42(15), 2263-2270. [Link]
-
Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(17), 11450–11459. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
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ACS Publications. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]
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Pharmaffiliates. (Benzocaine-impurities). [Link]
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National Center for Biotechnology Information. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 954-959. [Link]
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MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1500. [Link]
- Google Patents. (Process for the preparation of pyridine-2,3-dicarboxylic acid esters).
-
University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
-
Hocek, M., et al. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry, 43(9), 1817-1825. [Link]
-
ResearchGate. (Representative Suzuki coupling reaction and hydrolysis products). [Link]
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Spectroscopic Guide to the Differentiation of Ethyl 6-(Aryl)picolinate Regioisomers
A Comparative Analysis for Researchers in Medicinal Chemistry and Pharmaceutical Development
Abstract
In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and intellectual property. Constitutional isomers, particularly regioisomers of substituted aromatic compounds, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate these closely related molecules is of paramount importance. This guide provides a detailed spectroscopic framework for the comparative analysis of "Ethyl 6-(5-fluoro-2-methylphenyl)picolinate" and its key constitutional isomers. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting expected data and detailed experimental protocols to provide a robust, self-validating system for isomer identification.
The Imperative of Isomer Differentiation
Compounds sharing the same molecular formula but differing in atomic connectivity are known as constitutional isomers.[1] For complex molecules like this compound, a synthetic intermediate in drug discovery, numerous constitutional isomers are possible by simply rearranging the substituents on the phenyl ring. These regioisomers can arise from non-selective synthetic steps, and their presence, even in trace amounts, can significantly impact the biological activity and safety of the final compound.[2] Therefore, rigorous analytical methods are required to confirm the structure of the desired product and quantify any isomeric impurities.
The primary compound of interest and two of its potential regioisomeric impurities are shown below. While all share the molecular formula C₁₅H₁₄FNO₂, the spatial arrangement of the fluoro and methyl groups on the phenyl ring is the critical differentiating feature.
Caption: Key constitutional isomers based on phenyl ring substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing regioisomers due to its sensitivity to the local electronic environment of each nucleus.[2][3] Differences in substituent positions lead to predictable and measurable changes in chemical shifts and spin-spin coupling patterns.
The Causality of NMR Differentiation
For the isomers , the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) and the corresponding ¹³C NMR spectrum (δ 110-160 ppm) will provide the most definitive fingerprints.[4] The key diagnostic features are:
-
¹H Chemical Shifts (δ): The positions of the fluoro (strongly electron-withdrawing) and methyl (weakly electron-donating) groups alter the electron density on the adjacent aromatic protons, causing them to resonate at different frequencies.
-
¹H-¹H Coupling Constants (J): The magnitude of the coupling constant between two protons on the aromatic ring is highly dependent on the number of bonds separating them. This allows for unambiguous assignment of their relative positions.[2]
-
Ortho-coupling (³JHH): Between adjacent protons (3 bonds apart), typically 6-10 Hz.
-
Meta-coupling (⁴JHH): Between protons separated by two carbons (4 bonds apart), typically 2-4 Hz.
-
Para-coupling (⁵JHH): Between protons on opposite sides of the ring (5 bonds apart), typically 0-1 Hz.
-
-
¹⁹F-¹H Coupling Constants (JFH): The fluorine atom will couple to nearby protons, providing another layer of structural information. Ortho-coupling (³JFH) is typically the largest (6-10 Hz), followed by meta (⁴JFH, 4-8 Hz) and para (⁵JFH, 1-3 Hz).
Predicted NMR Data Comparison
The following table summarizes the expected ¹H NMR characteristics for the aromatic protons on the substituted phenyl ring of each isomer. These predictions are based on established principles of substituent effects and coupling constants.
| Isomer | Structure (Phenyl Ring Protons) | Expected ¹H Splitting Patterns & Coupling Constants (J) |
| A: (5-fluoro-2-methyl) | H-3, H-4, H-6 | H-3: Doublet of doublets (dd), ³JH3-H4 ≈ 8-9 Hz, ⁴JH3-F ≈ 5-6 HzH-4: Triplet of doublets (td), ³JH4-H3 ≈ 8-9 Hz, ³JH4-F ≈ 9-10 HzH-6: Doublet of doublets (dd), ⁴JH6-H4 ≈ 2-3 Hz, ⁵JH6-F ≈ 2-3 Hz |
| B: (4-fluoro-2-methyl) | H-3, H-5, H-6 | H-3: Doublet (d), ⁴JH3-H5 ≈ 2-3 HzH-5: Doublet of doublets (dd), ³JH5-H6 ≈ 8-9 Hz, ³JH5-F ≈ 9-10 HzH-6: Doublet (d), ³JH6-H5 ≈ 8-9 Hz |
| C: (2-fluoro-5-methyl) | H-3, H-4, H-6 | H-3: Triplet of doublets (td), ³JH3-H4 ≈ 8-9 Hz, ³JH3-F ≈ 9-10 HzH-4: Doublet of doublets (dd), ³JH4-H3 ≈ 8-9 Hz, ⁴JH4-F ≈ 5-6 HzH-6: Broad singlet or doublet (d), ⁵JH6-F ≈ 1-2 Hz |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.
-
1D ¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Integrate all signals and carefully analyze the splitting patterns and coupling constants in the aromatic region.
-
-
1D ¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. The number of unique aromatic carbon signals can help confirm symmetry (or lack thereof).
-
-
2D NMR for Unambiguous Assignment (if needed):
-
COSY (Correlation Spectroscopy): Run a standard COSY experiment to confirm ¹H-¹H coupling relationships. Cross-peaks will appear between protons that are coupled.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming C-H connectivity.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is invaluable for piecing together the full molecular structure.[3]
-
Mass Spectrometry (MS): A Confirmatory Technique
While constitutional isomers have identical molecular weights, high-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) can reveal subtle differences in their fragmentation patterns.[6][7]
The Causality of MS Differentiation
The core principle is that the stability of the fragment ions can be influenced by the positions of the substituents.[8] When the molecular ion is subjected to collision-induced dissociation (CID), it will break apart. The relative positions of the fluoro and methyl groups can influence which fragmentation pathways are favored, leading to different relative abundances of specific fragment ions. Differentiating regioisomers by MS alone can be challenging, but it serves as an excellent confirmatory method when combined with NMR.[9]
Predicted MS/MS Data Comparison
All isomers will exhibit the same accurate mass for the molecular ion [M+H]⁺. However, their MS/MS spectra may differ.
| Isomer | Key Fragmentation Pathway | Expected Diagnostic Fragment Ions |
| All Isomers | Loss of ethoxy radical (-•OCH₂CH₃) from ester | Common fragment corresponding to the acylium ion. |
| All Isomers | Loss of ethyl formate (HCOOCH₂CH₃) | Common fragment corresponding to the substituted phenylpyridine ion. |
| Isomer-Specific | Cleavage of the C-C bond between the rings | The relative abundance of fragments corresponding to the charged picolinate ring vs. the charged substituted phenyl ring may vary slightly based on the stability of the substituted phenyl cation. |
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system to separate the isomers if they are in a mixture. Even if they co-elute, the MS data is still valuable.
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire a full scan HRMS spectrum to confirm the accurate mass of the molecular ion [M+H]⁺.
-
Perform a product ion scan (MS/MS) on the isolated precursor ion. Set the collision energy to a level that produces a rich fragmentation pattern (e.g., 20-40 eV, requires optimization).
-
-
Data Analysis: Compare the relative intensities of the fragment ions between the different isomer samples. Statistical analysis can be used to determine if the differences are significant.[10]
Infrared (IR) Spectroscopy: A Rapid Screening Tool
IR spectroscopy probes the vibrational frequencies of chemical bonds. For aromatic compounds, the substitution pattern on the ring gives rise to characteristic C-H out-of-plane bending vibrations in the "fingerprint region" of the spectrum (650-900 cm⁻¹).[11] This makes IR a fast and valuable, albeit less definitive, tool for distinguishing positional isomers.[12]
Predicted IR Data Comparison
| Isomer Type (based on substitution pattern) | Expected C-H Out-of-Plane Bending Bands (cm⁻¹) |
| A: (5-fluoro-2-methyl) - 1,2,4-trisubstituted | Typically shows a strong band in the 800-840 cm⁻¹ range and another in the 860-900 cm⁻¹ range. |
| B: (4-fluoro-2-methyl) - 1,2,4-trisubstituted | Similar to Isomer A, but the exact positions and intensities of the bands may differ slightly due to the different electronic nature of the substituents at those positions. |
| C: (2-fluoro-5-methyl) - 1,2,4-trisubstituted | Also similar to Isomer A. Distinguishing between these 1,2,4-trisubstituted isomers by IR alone is challenging and requires comparison to authentic reference standards. |
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory. ATR is often the simplest method.
-
Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.
-
Data Analysis: Carefully examine the fingerprint region (especially 650-900 cm⁻¹) for the characteristic C-H bending bands and compare the spectra of the different isomers.
An Integrated Strategy for Unambiguous Identification
True analytical confidence comes from the convergence of data from orthogonal techniques. Each method validates the others, creating a robust system for structural elucidation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like Ethyl 6-(5-fluoro-2-methylphenyl)picolinate, a fluorinated aromatic compound, require a thorough understanding of its properties and the regulatory landscape governing its waste stream. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles to ensure the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is a halogenated organic compound. The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, confers significant stability to the molecule.[1] This stability, while advantageous in many applications, translates to environmental persistence, making improper disposal a significant concern.[1][2] Such compounds can accumulate in ecosystems and pose long-term risks.[3][4]
Before handling, it is crucial to recognize the specific hazards associated with this compound.
Table 1: Chemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 1330750-37-2 | [5] |
| Molecular Formula | C15H14FNO2 | [5] |
| Molecular Weight | 259.3 g/mol | [5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5][6] |
| GHS Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P501 | [5][6] |
The primary operational risk involves exposure during handling and the potential for improper waste segregation. The core principle of this disposal guide is the strict isolation of halogenated waste from all other waste streams.
Personal Protective Equipment (PPE) and Handling Precautions
Given the identified hazards, a stringent PPE protocol is non-negotiable. This serves as the first line of defense against accidental exposure.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[7]
Waste Segregation and Collection Protocol: A Step-by-Step Guide
The cornerstone of proper disposal for this compound is meticulous segregation. Halogenated and non-halogenated organic wastes are treated via different disposal pathways; mixing them results in the entire volume being treated as the more hazardous (and costly) halogenated waste.[8][9]
Step 1: Designate a Halogenated Waste Container
-
Obtain a dedicated, leak-proof waste container with a secure screw-top cap, approved by your institution's Environmental Health & Safety (EHS) department.[8] The container must be made of a material compatible with the chemical.
Step 2: Label the Container Correctly Before Use
-
Proper labeling is a critical compliance and safety step.[10] The label must be affixed to the container before the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste" .[9]
-
The specific waste type: "Halogenated Organic Waste" .[10][11]
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[10]
-
If it is a mixed waste stream (e.g., the compound dissolved in a solvent), list all components and their approximate percentages.
-
Step 3: Transferring Waste to the Container
-
Solid Waste: If disposing of the unused solid reagent, transfer it carefully into the designated container using a spatula or powder funnel.
-
Solutions: If the compound is in a solvent, pour the liquid waste carefully into the container using a funnel.
-
Contaminated Items: Any disposable items that are grossly contaminated (e.g., weigh boats, pipette tips, gloves) should also be placed in this solid halogenated waste stream.
Step 4: Secure Storage
-
Keep the waste container tightly sealed at all times, except when actively adding waste.[10]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked, well-ventilated, and away from incompatible materials like strong acids, bases, or oxidizers.[7][10]
Step 5: Arranging for Final Disposal
-
Once the container is full, or if it has been in storage for an extended period (check your institution's specific time limits), contact your EHS department to arrange for pickup and final disposal. Disposal will typically be through high-temperature incineration at a licensed hazardous waste facility.[8]
Disposal Pathway Decision Logic
The following diagram illustrates the critical decision-making process for handling waste generated from work involving this compound.
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A Researcher's Guide to the Safe Handling of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 6-(5-fluoro-2-methylphenyl)picolinate (CAS No. 1330750-37-2). The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established principles of laboratory safety for halogenated aromatic compounds and pyridine derivatives.
Hazard Assessment and Risk Mitigation
This compound is a compound that combines a fluorinated aromatic ring with a pyridine derivative. While specific toxicity data is limited, the constituent chemical classes suggest potential for skin, eye, and respiratory irritation. Similar fluorinated aromatic compounds can be corrosive and cause severe burns[1]. Pyridine and its derivatives are often harmful if swallowed, inhaled, or absorbed through the skin, and may also be flammable[2][3][4].
Therefore, a thorough risk assessment is the foundational step before commencing any work. This involves identifying potential exposure scenarios in your specific experimental setup and implementing a multi-layered approach to control these risks. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective measures.
Caption: Hierarchy of Controls for Chemical Safety.
Elimination/Substitution: In the context of handling a specific research compound, elimination is often not feasible. Substitution with a less hazardous alternative should be considered if the experimental design allows.
Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood[1]. This minimizes the risk of inhaling aerosols or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood[2][5].
Administrative Controls: These are work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental steps involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for halogenated aromatic compounds.
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel.
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn[2][5].
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls mentioned above.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to prevent direct contact with this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities[2][5]. Standard safety glasses are insufficient. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves are generally resistant to a wide range of chemicals, including aromatic compounds[4]. For prolonged or immersive contact, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required to protect against incidental skin contact. |
| Feet | Closed-Toed Shoes | Protects feet from spills. |
Step-by-Step Handling and Operational Plan
3.1. Preparation and Weighing:
-
Pre-Handling Check: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3.2. Experimental Use:
-
Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) for transfers to avoid spills.
-
Heating: If heating is required, do so in a well-controlled manner (e.g., using a heating mantle with a temperature controller) within the fume hood. Be aware that heating can increase the volatility of the compound.
3.3. Spill Management:
-
Small Spills: For small spills within the fume hood, absorb the material with a compatible absorbent pad or material.
-
Large Spills: In the event of a larger spill, evacuate the immediate area and follow your institution's emergency procedures.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and manage all cleanup materials as hazardous waste.
Waste Disposal Plan
Improper disposal of halogenated compounds can have serious environmental consequences. A dedicated waste stream is essential.
4.1. Waste Segregation:
-
Halogenated Organic Waste: All waste containing this compound, including excess solid, solutions, and contaminated materials (gloves, weighing boats, absorbent pads), must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
4.2. Waste Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
4.3. Final Disposal:
-
Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) department. Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed facility.
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation and Disposal Workflow.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring environmental responsibility. Always consult your institution's specific safety protocols and EHS department for additional guidance.
References
-
Safe Work Australia. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
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MCR Safety. (n.d.). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



